molecular formula C7H6Cl2N2O2 B1317063 Ethyl 3,6-dichloropyridazine-4-carboxylate CAS No. 34127-22-5

Ethyl 3,6-dichloropyridazine-4-carboxylate

Cat. No.: B1317063
CAS No.: 34127-22-5
M. Wt: 221.04 g/mol
InChI Key: KVWIASCXKZVAQG-UHFFFAOYSA-N
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Description

Ethyl 3,6-dichloropyridazine-4-carboxylate is a useful research compound. Its molecular formula is C7H6Cl2N2O2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,6-dichloropyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWIASCXKZVAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576449
Record name Ethyl 3,6-dichloropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34127-22-5
Record name Ethyl 3,6-dichloropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3,6-dichloropyridazine-4-carboxylate (CAS 34127-22-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,6-dichloropyridazine-4-carboxylate, with the CAS number 34127-22-5, is a halogenated heterocyclic compound belonging to the pyridazine class of molecules. Due to the presence of reactive chlorine atoms and an ester functional group, this compound holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic route, and a discussion of its potential applications in research and drug development based on the known biological significance of the pyridazine scaffold. While specific experimental data for this particular isomer is limited in publicly available literature, this document aims to serve as a valuable resource by summarizing the available information and providing context based on related compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 34127-22-5ChemScene[1]
Molecular Formula C₇H₆Cl₂N₂O₂Echemi[2]
Molecular Weight 221.04 g/mol ChemScene[1]
Appearance Not specified (likely a solid)-
Boiling Point (Predicted) 364.2 ± 37.0 °C at 760 mmHgEchemi[2]
Density (Predicted) 1.433 ± 0.06 g/cm³Echemi[2]
LogP (Predicted) 1.9601ChemScene[1]
Topological Polar Surface Area (TPSA) 52.08 ŲChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 2ChemScene[1]
Storage Conditions -20°C, sealed storage, away from moistureChemScene[1]

Synthesis and Spectroscopic Data

Proposed Synthetic Pathway

The synthesis of the title compound could likely be achieved from a suitable pyridazine precursor. A potential route, illustrated in the diagram below, would involve the formation of a dihydroxypyridazine carboxylic acid, followed by chlorination and esterification.

Synthetic_Pathway_for_Ethyl_3_6_dichloropyridazine_4_carboxylate cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Intermediate 3 cluster_4 Final Product Maleic_Anhydride Maleic Anhydride Dihydroxypyridazine 3,6-Dihydropyridazine Maleic_Anhydride->Dihydroxypyridazine Reaction Hydrazine Hydrazine Hydrazine->Dihydroxypyridazine Reaction Dichloropyridazine 3,6-Dichloropyridazine Dihydroxypyridazine->Dichloropyridazine Chlorination (e.g., POCl3) Carboxylic_Acid 3,6-Dichloropyridazine- 4-carboxylic acid Dichloropyridazine->Carboxylic_Acid Carboxylation Final_Product Ethyl 3,6-dichloropyridazine- 4-carboxylate Carboxylic_Acid->Final_Product Esterification (Ethanol, Acid catalyst)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

The following is a generalized, hypothetical experimental protocol. Note: This procedure has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic acid

A potential starting material, 3,6-Dichloropyridazine-4-carboxylic acid (CAS 51149-08-7), has been used in the synthesis of other bioactive molecules.[3] The synthesis of this precursor could be achieved through the oxidation of 3,6-dichloro-4-methylpyridazine.

Step 2: Esterification

  • To a solution of 3,6-dichloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Anticipated)

While actual spectra are not available, the expected spectroscopic features are:

  • ¹H NMR: A singlet for the pyridazine ring proton, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

  • ¹³C NMR: Signals corresponding to the aromatic carbons of the pyridazine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

  • IR Spectroscopy: A characteristic strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), and bands for C-Cl and C=N stretching.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms.

Applications in Research and Drug Development

The pyridazine core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5][6] These activities include antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. The unique electronic properties of the pyridazine ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive component in the design of enzyme inhibitors and receptor ligands.[7]

Given the presence of two reactive chlorine atoms, this compound is a promising intermediate for the synthesis of a library of novel compounds. The chlorine atoms can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).

Potential as a Pharmaceutical Intermediate

The related isomer, Ethyl 4,6-dichloropyridazine-3-carboxylate, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8] It serves as a building block for molecules requiring the pyridazine ring structure, where the chlorine atoms enhance its reactivity for substitution reactions crucial in drug development.[8] It is plausible that this compound could serve a similar role in the synthesis of novel therapeutic agents.

Workflow for Utilizing in Drug Discovery

The following diagram illustrates a typical workflow for utilizing a building block like this compound in a drug discovery program.

Drug_Discovery_Workflow Start Ethyl 3,6-dichloropyridazine- 4-carboxylate (Building Block) Library_Synthesis Library Synthesis via Nucleophilic Substitution Start->Library_Synthesis Biological_Screening Biological Screening (e.g., Enzyme Assays) Library_Synthesis->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for the use of this compound in drug discovery.

Safety and Handling

Detailed safety data for this compound is not extensively published. However, based on its structure and related compounds, standard laboratory safety precautions should be followed.

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at -20°C is recommended.[1]

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its structural features suggest it could be a valuable tool for the development of novel compounds with diverse biological activities. The information provided in this guide, compiled from available data and logical extrapolation from related structures, should serve as a useful starting point for researchers interested in exploring the chemistry and potential applications of this pyridazine derivative. Further research is warranted to fully characterize its synthesis, reactivity, and biological profile.

References

physical and chemical properties of Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,6-dichloropyridazine-4-carboxylate is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prevalent scaffold in a variety of biologically active molecules. The presence of two chlorine atoms and an ethyl carboxylate group on this core structure provides multiple reactive sites for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, though it is important to note that much of the publicly available data is predicted rather than experimentally verified.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. While experimental data is limited, a summary of its key identifiers and predicted properties is presented below.

Table 1: Identifiers and Basic Properties of this compound

PropertyValueSource
CAS Number 34127-22-5[1][2]
Molecular Formula C₇H₆Cl₂N₂O₂[1][2]
Molecular Weight 221.04 g/mol [2]
IUPAC Name This compoundN/A
Synonyms 4-Pyridazinecarboxylic acid, 3,6-dichloro-, ethyl ester[1]

Table 2: Predicted Physicochemical Data for this compound

PropertyPredicted ValueSource
Boiling Point 364.2 ± 37.0 °C at 760 mmHg[1]
Density 1.433 ± 0.06 g/cm³[1]
Polar Surface Area 52.1 ŲN/A
LogP 1.96N/A

Chemical Reactivity and Synthesis

The reactivity of this compound is largely dictated by the electrophilic nature of the pyridazine ring, further enhanced by the two electron-withdrawing chlorine atoms. This makes the ring susceptible to nucleophilic substitution reactions, where one or both chlorine atoms can be displaced by a variety of nucleophiles. This reactivity is a key feature that allows for the diversification of the pyridazine scaffold in the synthesis of novel compounds.

Synthetic Relevance

The primary utility of this compound lies in its role as a chemical intermediate. Its structural features are valuable for the construction of more elaborate molecules, particularly in the development of pharmaceutical candidates. The pyridazine moiety is a known pharmacophore, and the dichloro-substitution pattern offers opportunities for regioselective modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications in Drug Discovery and Development

Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, antihypertensive, and anticancer effects. Although specific biological data for this compound is not currently available, its role as a building block for more complex, biologically active molecules is implied by its commercial availability and the general interest in this class of compounds within the pharmaceutical industry.

The general workflow for utilizing a compound like this compound in a drug discovery program would typically involve its chemical modification to generate a library of related compounds, which would then be screened for biological activity against a specific therapeutic target.

Experimental Workflows in Drug Discovery

The following diagram illustrates a generalized workflow for the initial stages of a drug discovery project that might utilize a versatile intermediate such as this compound.

A generalized workflow for early-stage drug discovery.

This diagram outlines the progression from a starting chemical intermediate to the identification of a lead candidate. Initially, a library of diverse compounds is synthesized from the starting material. These compounds are then subjected to high-throughput screening to identify "hits" that exhibit activity against the biological target of interest. Subsequent rounds of chemical synthesis and biological testing are performed to optimize the properties of the hit compounds, ultimately leading to the selection of a lead candidate for further development.

Conclusion

This compound is a chemical intermediate with significant potential in the field of synthetic and medicinal chemistry. While a comprehensive experimental characterization of this compound is not yet publicly available, its predicted properties and reactive functional groups make it an attractive starting material for the synthesis of novel pyridazine derivatives. Its utility in the development of new therapeutic agents is an area of active interest, and further research into its synthesis and biological applications is warranted. This guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Ethyl 3,6-dichloropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its chemical identity, physicochemical properties, and spectroscopic characterization, alongside a detailed synthesis protocol.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyridazine derivative. Its core structure consists of a pyridazine ring chlorinated at positions 3 and 6, with an ethyl carboxylate group at position 4.

Table 1: Chemical Identifiers for this compound [1][2]

IdentifierValue
CAS Number 34127-22-5
Molecular Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol
Canonical SMILES CCOC(=O)C1=CC(Cl)=NN=C1Cl
InChI Key KVWIASCXKZVAQG-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties of this compound [1]

PropertyPredicted Value
Boiling Point 364.2 ± 37.0 °C at 760 mmHg
Density 1.433 ± 0.06 g/cm³
pKa -3.52 ± 0.10
LogP 1.9601
Topological Polar Surface Area (TPSA) 52.08 Ų
Number of Hydrogen Bond Acceptors 4
Number of Hydrogen Bond Donors 0
Number of Rotatable Bonds 2

Molecular Structure Visualization

The two-dimensional structure of this compound, based on its SMILES representation, is depicted below. This visualization highlights the arrangement of atoms and the key functional groups within the molecule.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds. The following tables summarize the available experimental data for this compound.

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventReference
7.88s1HH-5CDCl₃WO2018/98411
4.50q, J = 7.0 Hz2H-OCH₂CH₃CDCl₃WO2018/98411
1.46t, J = 7.2 Hz3H-OCH₂CH₃CDCl₃WO2018/98411

Table 4: Mass Spectrometry Data for this compound

TechniqueIonm/zReference
LCMS (ESI)[M+H]⁺221.1WO2018/98411

Experimental Protocols

The following section details a reported synthesis method for this compound.

Synthesis of this compound

This protocol is adapted from the procedure described in patent WO2018/98411.

Reaction Scheme:

synthesis_scheme Synthesis of this compound cluster_reagents Reagents cluster_solvent Solvent reactant 3,6-Dichloropyridazine-4-carboxylic acid + Ethanol product This compound reactant->product Stir at RT, 16h reagents EDC, DMAP solvent THF

Caption: Synthetic pathway for this compound.

Experimental Procedure:

  • To a suspension of 3,6-dichloropyridazine-4-carboxylic acid (15.0 g, 78 mmol) in tetrahydrofuran (THF, 150 mL), sequentially add ethanol (18.15 mL, 311 mmol) and 4-dimethylaminopyridine (DMAP, 0.950 g, 7.77 mmol).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 16.39 g, 85 mmol) in portions over 1 minute. A mild exotherm may be observed.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, transfer the mixture to a separatory funnel and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 150 mL).

  • Extract the aqueous phase with diethyl ether (3 x 250 mL).

  • Combine the organic phases and wash with saturated brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 20% to 40% ethyl acetate in hexanes) to yield the final product as a colorless oil.

This guide provides a foundational understanding of the molecular structure and synthesis of this compound based on currently available scientific literature. Further experimental studies would be beneficial to fully characterize its spectroscopic and crystallographic properties.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to assist researchers in the replication and optimization of this process.

Overview of the Synthetic Pathway

The most direct and commonly referenced synthesis of this compound involves a two-step process. The first step is the formation of the key intermediate, 3,6-dichloropyridazine-4-carboxylic acid, through the condensation of mucochloric acid with hydrazine. The subsequent step involves the esterification of this carboxylic acid to yield the final ethyl ester product.

Synthesis_Pathway A Mucochloric Acid C 3,6-Dichloropyridazine- 4-carboxylic Acid A->C Condensation B Hydrazine B->C E Ethyl 3,6-dichloropyridazine- 4-carboxylate C->E Fischer Esterification D Ethanol D->E Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->E

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic Acid

The synthesis of the carboxylic acid intermediate is achieved through the reaction of mucochloric acid with a hydrazine derivative.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid in a suitable solvent such as water or a lower alcohol.

  • Addition of Hydrazine: Slowly add a stoichiometric equivalent of hydrazine hydrate or a hydrazine salt (e.g., hydrazine sulfate) to the solution. The reaction may be exothermic, and cooling might be necessary.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, the solvent should be removed under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system.

Quantitative Data:

Since a specific literature procedure with quantitative data for this step was not identified, the following table is a template for recording experimental results.

ParameterValue
Starting MaterialMucochloric Acid
ReagentHydrazine Hydrate
SolventWater/Ethanol
Reaction TemperatureReflux
Reaction Time2-6 h
Yield (%) Data not available
Purity (%) Data not available
Melting Point (°C) 142 (decomposes)[1]
Step 2: Esterification of 3,6-Dichloropyridazine-4-carboxylic Acid

The final step is the conversion of the carboxylic acid to its ethyl ester via Fischer esterification. This is a well-established method for the synthesis of esters from carboxylic acids and alcohols.[2][3][4][5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,6-dichloropyridazine-4-carboxylic acid in a large excess of absolute ethanol. Ethanol acts as both the reactant and the solvent.[2][5]

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous hydrogen chloride, to the mixture.[2][3]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction is an equilibrium, and the large excess of ethanol helps to drive it towards the product side.[2][3][5] The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate. The ethyl ester can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data:

The following table summarizes the typical parameters for a Fischer esterification.

ParameterValue
Starting Material3,6-Dichloropyridazine-4-carboxylic acid
ReagentAbsolute Ethanol
CatalystConcentrated H₂SO₄
Reaction TemperatureReflux
Reaction Time4-12 h
Yield (%) Typically moderate to high, dependent on equilibrium
Purity (%) >95% (after purification)

Alternative Synthetic Considerations

While the primary pathway is outlined above, alternative methods for both the chlorination and esterification steps exist and may be suitable depending on the available starting materials and desired reaction conditions.

Alternative Chlorination Methods

For the synthesis of dichloropyridazines, various chlorinating agents can be employed, typically starting from a dihydroxypyridazine precursor.[7][8]

  • Phosphorus Oxychloride (POCl₃): This is a very common and effective reagent for the conversion of hydroxypyridazines to their chloro-derivatives. The reaction is usually carried out at elevated temperatures.

  • Phosphorus Pentachloride (PCl₅): Another powerful chlorinating agent that can be used for this transformation.[8]

  • N-Chlorosuccinimide (NCS): A milder chlorinating agent that can be used under less harsh conditions.

Chlorination_Alternatives A 3,6-Dihydroxypyridazine -4-carboxylic Acid Derivative B 3,6-Dichloropyridazine -4-carboxylic Acid Derivative A->B POCl3 POCl₃ POCl3->B Chlorination PCl5 PCl₅ PCl5->B NCS NCS NCS->B

Caption: Alternative chlorinating agents for pyridazine synthesis.

Alternative Esterification Methods

For the esterification step, particularly if the substrate is sensitive to strong acidic conditions, other methods can be considered.

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder alternative to the Fischer esterification.[9]

  • Reaction with Thionyl Chloride: The carboxylic acid can first be converted to its more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol.

Esterification_Alternatives A 3,6-Dichloropyridazine- 4-carboxylic Acid B Ethyl 3,6-dichloropyridazine- 4-carboxylate A->B Steglich DCC, DMAP, Ethanol Steglich->B Steglich Esterification SOCl2 1. SOCl₂ 2. Ethanol SOCl2->B Via Acid Chloride

Caption: Alternative methods for the esterification of the carboxylic acid intermediate.

Conclusion

The synthesis of this compound is a critical process for the development of novel therapeutics. The presented two-step pathway, commencing with the formation of 3,6-dichloropyridazine-4-carboxylic acid followed by Fischer esterification, represents a robust and adaptable method. Researchers can utilize the provided protocols and data as a foundation for their synthetic endeavors in this area. The alternative methods also offer flexibility in reagent choice and reaction conditions to suit various laboratory settings and substrate sensitivities.

References

An In-depth Technical Guide to the Structural Analogs of Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs derived from the core molecule, Ethyl 3,6-dichloropyridazine-4-carboxylate. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile reactivity of the dichloropyridazine core, which allows for the facile introduction of diverse substituents and the generation of libraries of novel compounds with a range of biological activities.

The Core Moiety: this compound

This compound serves as a key building block for the synthesis of a variety of heterocyclic compounds. The presence of two chlorine atoms at the 3 and 6 positions of the pyridazine ring provides reactive sites for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This inherent reactivity, coupled with the pyridazine core's drug-like properties, makes it an attractive scaffold for the development of novel therapeutic agents.

Synthetic Strategies for Analog Development

The primary route for the derivatization of this compound involves the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position, allowing for regioselective substitution.

General Experimental Protocol for Nucleophilic Substitution

The following protocol is a general method for the substitution of the 6-chloro position with an amine nucleophile, based on procedures for similar pyridazine cores.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, substituted anilines)

  • Hünig's base (N,N-Diisopropylethylamine)

  • 1,4-Dioxane (anhydrous)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane, add the desired amine nucleophile (1.1 eq) and Hünig's base (1.5 eq).

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-chloro-6-(substituted)pyridazine-4-carboxylate analog.

Further modifications, such as substitution of the remaining chlorine at the 3-position or transformation of the ethyl ester, can be carried out to generate a diverse library of analogs.

Biological Activities and Therapeutic Targets

Structural analogs of this compound have been investigated for a range of therapeutic applications, with a significant focus on oncology and inflammatory diseases. Key biological targets include protein kinases, which are crucial regulators of cellular signaling pathways.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

A notable application of pyridazine-4-carboxylate analogs is in the development of inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

A series of 3,6-disubstituted pyridazine-4-carboxamides have been synthesized and evaluated for their anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231) and their inhibitory activity against CDK2.[1]

Table 1: In vitro Antiproliferative Activity of Selected Pyridazine Analogs against Human Breast Cancer Cell Lines. [1]

CompoundRT-47D IC50 (µM)MDA-MB-231 IC50 (µM)
11e 2-adamantyl1.37 ± 0.042.18 ± 0.07
11h tert-butyl1.60 ± 0.053.24 ± 0.10
11l methyltetrahydropyran1.57 ± 0.051.30 ± 0.04
11m morpholine0.43 ± 0.010.99 ± 0.03

Table 2: In vitro CDK2 Inhibitory Activity of Selected Pyridazine Analogs. [1]

CompoundIC50 (nM)
11e 151 ± 6.16
11h 43.8 ± 1.79
11l 55.6 ± 2.27
11m 20.1 ± 0.82

The data indicates that the nature of the substituent at the 6-position significantly influences both the antiproliferative and CDK2 inhibitory activity. The morpholine-containing analog 11m demonstrated the most potent activity in both assays.

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (substrate)

  • [γ-33P]ATP

  • Kinase buffer

  • Test compounds

  • Filter paper and scintillation counter

Procedure:

  • Prepare a reaction mixture containing the CDK2/Cyclin E complex, histone H1, and the test compound at various concentrations in kinase buffer.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto filter paper and washing with phosphoric acid to remove unincorporated ATP.

  • Measure the radioactivity of the filter paper using a scintillation counter to determine the amount of phosphate incorporated into the histone H1 substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

The inhibition of CDK2 by pyridazine analogs disrupts the normal progression of the cell cycle, leading to G1/S phase arrest and subsequent apoptosis in cancer cells.

CDK2_Pathway Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->Cyclin_D_CDK4_6 Upregulates Rb Rb Cyclin_D_CDK4_6->Rb P E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Upregulates CDK2 CDK2 Cyclin_E->CDK2 Activates CDK2->Rb P (Hyper-) Releases E2F S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry Pyridazine_Analog Pyridazine Analog (e.g., 11m) Pyridazine_Analog->CDK2 Inhibits

CDK2 Signaling Pathway Inhibition
c-Jun N-terminal Kinase (JNK) Inhibitors

The JNK signaling pathway is another important target in cancer and inflammatory diseases. JNKs are stress-activated protein kinases that regulate a variety of cellular processes, including apoptosis, inflammation, and cell proliferation.

Inhibition of the JNK pathway can prevent the activation of transcription factors like c-Jun, which are involved in promoting cell survival and proliferation in certain cancers.

JNK1_Pathway MAPKKK MAPKKK (e.g., ASK1, MEKK1) MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 c_Jun c-Jun JNK1->c_Jun P AP1 AP-1 Complex c_Jun->AP1 Gene_Expression Gene Expression (Proliferation, Apoptosis) AP1->Gene_Expression Pyridazine_Analog Pyridazine Analog Pyridazine_Analog->JNK1 Inhibits

JNK1 Signaling Pathway Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell receptor (TCR) signaling and is considered a promising target for cancer immunotherapy. Inhibition of HPK1 can enhance T-cell activation and antitumor immunity. The 4,6-dichloropyridazine-3-carboxylate scaffold has been identified as a starting point for the development of HPK1 inhibitors.[2]

In T-cells, HPK1 acts as a brake on the signaling cascade initiated by TCR engagement. Inhibition of HPK1 removes this brake, leading to a more robust and sustained T-cell response.

HPK1_Pathway Lck Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Activates Downstream_Signaling Downstream Signaling (e.g., PLCγ1, Vav1) LAT_SLP76->Downstream_Signaling HPK1->LAT_SLP76 Negative Regulation T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream_Signaling->T_Cell_Activation Pyridazine_Analog Pyridazine Analog Pyridazine_Analog->HPK1 Inhibits

HPK1 Signaling in T-Cells

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of the substituents. Key SAR observations include:

  • Substitution at the 6-position: This position is readily modified and has a significant impact on potency and selectivity. The introduction of cyclic amines, such as morpholine, has been shown to be beneficial for CDK2 inhibition.[1]

  • Substitution at the 3-position: Modification of this position, often after substitution at the 6-position, allows for fine-tuning of the molecule's properties.

  • Modification of the Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, which can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility and the ability to modulate biological activity through systematic structural modifications make this class of compounds highly attractive for drug development programs. Future research will likely focus on the exploration of a wider range of substituents, the optimization of pharmacokinetic properties, and the evaluation of these analogs in in vivo models of cancer and inflammatory diseases. The development of highly selective inhibitors for specific kinase targets, such as CDK2, JNK1, and HPK1, holds significant promise for the advancement of targeted therapies.

References

The Diverse Biological Activities of Dichloropyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyridazine derivatives, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique chemical structure allows for diverse substitutions, leading to the development of potent agents with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of various dichloropyridazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

Dichloropyridazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Interleukin-2-inducible T-cell Kinase (ITK), and Poly (ADP-ribose) polymerase (PARP).

Cyclin-Dependent Kinase (CDK) Inhibition

A series of 3,6-disubstituted pyridazines has been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[1][2][3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer and CDK2 Inhibitory Activities of 3,6-Disubstituted Pyridazine Derivatives [1][2][3]

CompoundT-47D (IC50, µM)MDA-MB-231 (IC50, µM)CDK2 (IC50, nM)
11e 2.62 ± 0.08-151 ± 6.16
11h 1.60 ± 0.05-43.8 ± 1.79
11l 1.57 ± 0.05-55.6 ± 2.27
11m 0.43 ± 0.010.99 ± 0.0320.1 ± 0.82
Interleukin-2-inducible T-cell Kinase (ITK) Inhibition

Novel 3-oxo-2,3-dihydropyridazine derivatives have been developed as selective inhibitors of ITK, a crucial enzyme in T-cell signaling.[4][5] Dysregulation of ITK signaling is implicated in T-cell malignancies, making it an attractive therapeutic target.

Table 2: Cytotoxicity and ITK Inhibitory Activity of 3-Oxo-2,3-dihydropyridazine Derivatives [4][5]

CompoundJurkat (IC50, µM)ITK (IC50, µM)
9 37.610.87
22 11.170.19
Poly (ADP-ribose) Polymerase (PARP-1) Inhibition

Chloropyridazine hybrids have been designed as inhibitors of PARP-1, an enzyme critical for DNA repair.[6][7][8] PARP-1 inhibitors can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms. One study identified pyridopyridazinone derivatives as potent PARP-1 inhibitors, with compound 8a showing an IC50 of 36 nM, comparable to the reference drug Olaparib (IC50 = 34 nM).[9] Another study on pyrano[2,3-d]pyrimidine-2,4-dione analogues as PARP-1 inhibitors found compounds S2 and S7 to be highly potent with IC50 values of 4.06 ± 0.18 nM and 3.61 ± 0.15 nM, respectively.[10]

Antimicrobial and Antifungal Activity

Dichloropyridazine derivatives have also demonstrated notable activity against various bacterial and fungal strains.

Table 3: Antimicrobial and Antifungal Activity of Dichloropyridazine Derivatives

Compound ClassOrganismActivity (MIC, µg/mL)Reference
Chloro derivativesE. coli0.892–3.744[11]
Chloro derivativesP. aeruginosa0.892–3.744[11]
Chloro derivativesS. marcescens0.892–3.744[11]
Piperazine derivative (5-ClPAH)S. aureus ATCC 2921378.125[12]
Piperazine derivative (5-ClPAH)S. aureus ATCC 2592378.125[12]
Piperazine derivative (5-ClPAH)C. albicans- (Excellent Inhibition)[12]
Dichlorophenylpyrrylimidazolylmethane derivativesC. albicans & Candida spp.Less active than miconazole[13]

Experimental Protocols

Anticancer Activity Assessment
  • Cell Seeding: Cancer cell lines (e.g., T-47D, MDA-MB-231, SKOV-3) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period.

  • Cell Fixation: Adherent cells are fixed in situ by adding cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Wash and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a suitable wavelength.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Kinase Inhibition Assays
  • Reaction Setup: The assay is performed in a 96-well plate. A master mix containing the CDK2/Cyclin A2 enzyme and a suitable substrate (e.g., Histone H1) in a kinase buffer is prepared.

  • Inhibitor Addition: Diluted test inhibitors are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: The reaction is stopped, and the amount of ADP produced is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This involves converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The percent inhibition is plotted against the inhibitor concentration to determine the IC50 value.

A similar protocol to the CDK2 assay is followed, using the recombinant ITK enzyme and a suitable substrate.

Antimicrobial and Antifungal Susceptibility Testing
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

ITK Signaling Pathway in T-Cells

Interleukin-2-inducible T-cell Kinase (ITK) is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR activation, a series of phosphorylation events leads to the recruitment and activation of ITK. Activated ITK then phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which in turn triggers downstream signaling pathways leading to T-cell activation, proliferation, and cytokine production. Dichloropyridazine-based ITK inhibitors block this pathway, thereby suppressing T-cell mediated responses, which is beneficial in T-cell malignancies.

ITK_Signaling_Pathway TCR TCR Activation LCK LCK TCR->LCK activates ZAP70 ZAP70 LCK->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits & activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates Downstream Downstream Signaling (T-cell Activation) PLCg1->Downstream activates Inhibitor Dichloropyridazine ITK Inhibitor Inhibitor->ITK

Caption: ITK Signaling Pathway and Inhibition by Dichloropyridazine Derivatives.

PARP-1 Inhibition and DNA Damage Repair

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP-1 is inhibited, SSBs accumulate and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with mutations in genes responsible for homologous recombination (HR) repair of DSBs (e.g., BRCA1/2), the inhibition of PARP-1 leads to synthetic lethality, as the cells are unable to repair these DSBs, resulting in cell death.

PARP1_Inhibition_Mechanism cluster_normal Normal Cell cluster_cancer Cancer Cell (HR Deficient) DNA_SSB Single-Strand DNA Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates BER Base Excision Repair (BER) PARP1->BER initiates DNA_Repair_N DNA Repair BER->DNA_Repair_N DNA_SSB_C Single-Strand DNA Break (SSB) PARP1_C PARP-1 DNA_SSB_C->PARP1_C PARP1_Inhibitor Dichloropyridazine PARP-1 Inhibitor PARP1_Inhibitor->PARP1_C Replication DNA Replication PARP1_C->Replication unrepaired SSB DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination (HR) Repair (Defective) DSB->HR_Repair Cell_Death Cell Death HR_Repair->Cell_Death

Caption: Mechanism of PARP-1 Inhibition by Dichloropyridazine Derivatives.

Conclusion

Dichloropyridazine derivatives represent a promising class of compounds with a wide array of biological activities. Their efficacy as anticancer agents, particularly as inhibitors of CDK2, ITK, and PARP-1, is well-documented with potent in vitro activities. Furthermore, their antimicrobial and antifungal properties highlight their potential for development as novel anti-infective agents. The detailed experimental protocols and elucidated mechanisms of action provided in this guide offer a solid foundation for further research and development of this versatile chemical scaffold. Future studies should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to translate their in vitro potency into effective therapeutic agents.

References

An In-depth Technical Guide on Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific experimental data for ethyl 3,6-dichloropyridazine-4-carboxylate (CAS No. 34127-22-5) is limited. This guide is compiled based on available data for closely related compounds and general principles of pyridazine chemistry, aiming to provide a foundational understanding and highlight research opportunities.

Introduction

This compound is a heterocyclic compound featuring a pyridazine core. The pyridazine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of two chlorine atoms and an ethyl carboxylate group on the pyridazine ring makes this molecule a versatile intermediate for the synthesis of more complex derivatives through nucleophilic substitution and other functional group transformations.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34127-22-5ChemScene[1]
Molecular Formula C₇H₆Cl₂N₂O₂Echemi[2]
Molecular Weight 221.04 g/mol ChemScene[1]
Appearance Not specified-
Boiling Point (Predicted) 364.2 ± 37.0 °C at 760 mmHgEchemi[2]
Density (Predicted) 1.433 ± 0.06 g/cm³Echemi[2]
PSA (Polar Surface Area) 52.1 ŲEchemi[2]
Purity ≥95%ChemScene[1]

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 3,6-dihydroxypyridazine:

  • Chlorination: Conversion of 3,6-dihydroxypyridazine to 3,6-dichloropyridazine.

  • Carboxylation and Esterification: Introduction of the carboxylate group at the 4-position, followed by esterification to the ethyl ester. A more direct route would involve the synthesis of 3,6-dichloropyridazine-4-carboxylic acid followed by esterification.

A detailed experimental protocol for the synthesis of the parent compound, 3,6-dichloropyridazine, is available in the patent literature.[3][4] The subsequent carboxylation and esterification steps are based on general organic chemistry principles.

G cluster_synthesis Proposed Synthetic Pathway 3_6_dihydroxypyridazine 3,6-Dihydroxypyridazine 3_6_dichloropyridazine 3,6-Dichloropyridazine 3_6_dihydroxypyridazine->3_6_dichloropyridazine POCl₃ or N-Chlorosuccinimide 3_6_dichloropyridazine_4_carboxylic_acid 3,6-Dichloropyridazine-4-carboxylic acid 3_6_dichloropyridazine->3_6_dichloropyridazine_4_carboxylic_acid Carboxylation (e.g., Grignard reaction with CO₂) ethyl_3_6_dichloropyridazine_4_carboxylate This compound 3_6_dichloropyridazine_4_carboxylic_acid->ethyl_3_6_dichloropyridazine_4_carboxylate Ethanol, Acid catalyst (Esterification)

A proposed synthetic pathway for this compound.
Experimental Protocols

Protocol 2.2.1: Synthesis of 3,6-Dichloropyridazine (General Procedure from Patent Literature) [3]

  • Materials: 3,6-dihydroxypyridazine, phosphorus oxychloride (POCl₃), chloroform.

  • Procedure:

    • In a round-bottom flask, add 3,6-dihydroxypyridazine (e.g., 4.48g, 40 mmol).

    • Add phosphorus oxychloride (e.g., 9.20g, 60 mmol) and chloroform (20 mL).

    • Stir the mixture at 50°C for 4 hours.

    • Monitor the reaction completion using TLC and GC.

    • After the reaction terminates, remove the solvent by rotary evaporation to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to obtain 3,6-dichloropyridazine.

Protocol 2.2.2: Esterification of 3,6-Dichloropyridazine-4-carboxylic Acid (General Procedure)

  • Materials: 3,6-dichloropyridazine-4-carboxylic acid, ethanol, sulfuric acid (catalyst).

  • Procedure:

    • Dissolve 3,6-dichloropyridazine-4-carboxylic acid in an excess of ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

Chemical Reactions

The chemical reactivity of this compound is dominated by the two chlorine substituents on the electron-deficient pyridazine ring, which are susceptible to nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 3 and 6 can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of diverse functional groups and the synthesis of a library of derivatives. The relative reactivity of the two chlorine atoms may allow for selective substitution under controlled conditions.

G cluster_reactions Potential Nucleophilic Substitution Reactions start Ethyl 3,6-dichloropyridazine- 4-carboxylate amine_product Amine-substituted derivative start->amine_product R₂NH alkoxide_product Alkoxy-substituted derivative start->alkoxide_product R'O⁻ thiolate_product Thioether-substituted derivative start->thiolate_product R''S⁻

General scheme for nucleophilic substitution reactions.

Biological Activities of Pyridazine Derivatives

While no specific biological activity data has been reported for this compound, the pyridazine scaffold is a well-known pharmacophore. Various derivatives of pyridazine have been reported to possess a broad spectrum of biological activities, including:

  • Anticancer: Some pyridazine derivatives have shown potential as anticancer agents.

  • Antihypertensive: The pyridazine nucleus is present in some antihypertensive drugs.

  • Antimicrobial: Antibacterial and antifungal activities have been reported for certain pyridazine compounds.

  • Anti-inflammatory: Pyridazine derivatives have been investigated for their anti-inflammatory properties.[5]

The presence of reactive chlorine atoms in this compound makes it an attractive starting material for the synthesis of novel pyridazine derivatives with potential therapeutic applications. Further research is needed to explore the biological activities of this specific compound and its derivatives.

Conclusion

This compound is a potentially valuable building block in medicinal chemistry and materials science. Although detailed literature on its synthesis and biological activity is currently sparse, its chemical structure suggests a rich potential for derivatization. This guide provides a foundational overview based on the chemistry of related compounds and highlights the need for further investigation into the synthesis, reactivity, and biological evaluation of this and related molecules. The development of a robust synthetic protocol and the exploration of its utility in the synthesis of novel bioactive compounds represent significant research opportunities.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloropyridazine is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its versatile reactivity allows for the introduction of various functional groups, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to 3,6-dichloropyridazine, focusing on the key starting materials and reaction conditions. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate a deeper understanding and practical application of these synthetic methodologies.

Primary Synthetic Pathway: From Maleic Anhydride to 3,6-Dichloropyridazine

The most prevalent and industrially significant route for the synthesis of 3,6-dichloropyridazine commences with the condensation of maleic anhydride with hydrazine, followed by a chlorination step. This two-step process is efficient and utilizes readily available starting materials.

Step 1: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)

The initial step involves the reaction of maleic anhydride with hydrazine hydrate, often in the presence of an acid, to form 3,6-dihydroxypyridazine.[2][3] This intermediate is also commonly known as maleic hydrazide or pyridazine-3,6-diol.

Key Starting Materials:

  • Maleic Anhydride

  • Hydrazine Hydrate

  • Acid (e.g., Hydrochloric Acid)

Reaction Scheme:

G MA Maleic Anhydride DHP 3,6-Dihydroxypyridazine MA->DHP + Hydrazine Hydrate (e.g., 80% solution) H Hydrazine Hydrate H->DHP

Caption: Synthesis of 3,6-Dihydroxypyridazine.

Experimental Protocol: Synthesis of 3,6-Dihydroxypyridazine

A typical laboratory-scale synthesis involves the following procedure:

  • To a three-necked flask, add 72.5 mL of hydrazine hydrate (80%, 1.3 mol).[2]

  • Slowly add 120 mL of 30% hydrochloric acid dropwise.[2]

  • To this mixture, add 98 g of maleic anhydride (1 mol).[2]

  • Heat the mixture to 110°C and reflux for 3 hours.[2]

  • After reflux, cool the reaction mixture to allow for crystallization.[2]

  • The resulting solid is collected by suction filtration and washed with cold ethanol.[2]

  • The white solid product is 3,6-dihydroxypyridazine.[2]

Quantitative Data Summary:

ParameterValueReference
Yield91%[2]
Melting Point298-300 °C[2]
Step 2: Chlorination of 3,6-Dihydroxypyridazine

The second and final step is the chlorination of the 3,6-dihydroxypyridazine intermediate to yield the target molecule, 3,6-dichloropyridazine. Several chlorinating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being the most common.

Key Chlorinating Agents:

  • Phosphorus Oxychloride (POCl₃)

  • Phosphorus Pentachloride (PCl₅)

  • N-Chlorosuccinimide (NCS)

Comparative Analysis of Chlorination Methods

The choice of chlorinating agent can significantly impact the reaction conditions, yield, and overall process safety and environmental friendliness. This section provides a detailed comparison of the most frequently used methods.

Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a widely used and effective chlorinating agent for this reaction. The reaction is typically carried out in a suitable solvent or using an excess of POCl₃ as both the reagent and the solvent.

Reaction Scheme:

G DHP 3,6-Dihydroxypyridazine DCP 3,6-Dichloropyridazine DHP->DCP + POCl₃

Caption: Chlorination with Phosphorus Oxychloride.

Experimental Protocols: Chlorination with POCl₃

  • Protocol A: To a round bottom flask containing 3,6-dihydroxypyridazine (125g, 1115 mmol), add POCl₃ (520 ml, 5576 mmol) at room temperature under a nitrogen atmosphere. The reaction mixture is heated at 80°C overnight. After the reaction, the excess POCl₃ is removed under high vacuum. The residue is diluted with ethyl acetate and quenched with an ice-cold saturated solution of sodium bicarbonate to a pH of ~8. The product is extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated to yield 3,6-dichloropyridazine.[4]

  • Protocol B: In a 500 mL single-necked round bottom flask, 11.20 g (100 mmol) of 3,6-dihydroxypyridazine is mixed with 46.00 g (300 mmol) of phosphorus oxychloride and 150 ml of chloroform. The mixture is stirred and reacted at 65°C for 3.5 hours. After completion, the solvent is removed by rotary evaporation to obtain the crude product, which is then purified by silica gel column chromatography.

Quantitative Data Summary for POCl₃ Chlorination:

Molar Ratio (DHP:POCl₃)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1:1.5Chloroform50472.3599.03 (GC)
1:3Chloroform653.586-
1:5None80Overnight85-[4]
1:1.5Methanol/Water80188.6598.13 (GC)[5]
1:3Chloroform50487.10-[5]
Chlorination using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is another effective, albeit more aggressive, chlorinating agent for the synthesis of 3,6-dichloropyridazine.

Reaction Scheme:

G DHP 3,6-Dihydroxypyridazine DCP 3,6-Dichloropyridazine DHP->DCP + PCl₅

Caption: Chlorination with Phosphorus Pentachloride.

Experimental Protocol: Chlorination with PCl₅

  • In a three-necked flask, charge 22g of 3,6-dihydroxypyridazine (0.2 mol) and 232.8g of phosphorus pentachloride (1.12 mol).[2]

  • Heat the mixture to 125°C and maintain for 4 hours.[2]

  • The generated phosphorus oxychloride is evaporated under reduced pressure.[2]

  • The remaining viscous liquid is cooled to room temperature and then poured into water to quench the reaction.[2]

  • The pH is adjusted to approximately 8 by adding 28% ammonia water.[2]

  • The solid is filtered, and the filtrate is extracted with dichloromethane. The combined solids are recrystallized from n-hexane to give white crystals of 3,6-dichloropyridazine.[2]

Quantitative Data Summary for PCl₅ Chlorination:

Molar Ratio (DHP:PCl₅)Temperature (°C)Time (h)Yield (%)Reference
1:5.6125482[2]
Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide offers a milder and potentially more environmentally friendly alternative to phosphorus-based chlorinating agents. This method avoids the formation of phosphorus-containing byproducts.

Reaction Scheme:

G DHP 3,6-Dihydroxypyridazine DCP 3,6-Dichloropyridazine DHP->DCP + NCS + HCl

Caption: Chlorination with N-Chlorosuccinimide.

Experimental Protocol: Chlorination with NCS

  • Add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid to a reaction vessel and heat with stirring.[2]

  • Continuously add N-chlorosuccinimide (NCS) to the reaction mixture, controlling the temperature.[2]

  • After the chlorination reaction is complete, cool the mixture to induce crystallization.[2]

  • Collect the product by suction filtration.[2]

Quantitative Data Summary for NCS Chlorination:

Molar Ratio (DHP:NCS)Temperature (°C)Time (h)Reference
1:2.05-2.1Not exceeding 601-3[2]

Overall Synthesis Workflow

The entire process from the primary starting materials to the final product can be visualized as a sequential workflow.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Chlorination cluster_2 Purification MA Maleic Anhydride DHP 3,6-Dihydroxypyridazine MA->DHP HH Hydrazine Hydrate HH->DHP DCP 3,6-Dichloropyridazine DHP->DCP Chlorination POCl3 POCl₃ POCl3->DCP PCl5 PCl₅ PCl5->DCP NCS NCS NCS->DCP Purification Purification (e.g., Recrystallization, Column Chromatography) DCP->Purification Final_Product Pure 3,6-Dichloropyridazine Purification->Final_Product

Caption: Overall Synthesis Workflow.

Conclusion

The synthesis of 3,6-dichloropyridazine is a well-established process with maleic anhydride and hydrazine as the fundamental starting materials. The subsequent chlorination of the 3,6-dihydroxypyridazine intermediate can be achieved through various reagents, with phosphorus oxychloride and phosphorus pentachloride being the most reported. While these phosphorus-based reagents provide high yields, N-chlorosuccinimide presents a milder alternative. The selection of the chlorination method will depend on the desired scale, available equipment, and safety and environmental considerations. This guide provides the essential data and protocols to aid researchers and professionals in the efficient and informed synthesis of this important chemical intermediate.

References

The Regioselective Reactivity of Chlorine Atoms in Dichloropyridazines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the factors governing the reactivity of chlorine atoms in dichloropyridazine scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthetic utility. This guide details key reactions, presents quantitative data for predicting regioselectivity, and offers explicit experimental protocols and workflows.

The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antiviral properties. Dichloropyridazines serve as versatile building blocks for the synthesis of these complex molecules. The two chlorine atoms on the pyridazine ring offer multiple reaction sites, but their reactivity is highly dependent on their position and the reaction conditions employed. Understanding and controlling the regioselectivity of reactions involving dichloropyridazines is therefore crucial for the efficient synthesis of targeted therapeutic agents.

This technical guide provides a detailed overview of the reactivity of chlorine atoms in various dichloropyridazine isomers, with a focus on three key transformation types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Factors Influencing Chlorine Atom Reactivity

The reactivity of the chlorine atoms on a dichloropyridazine ring is primarily governed by the electronic effects of the two adjacent nitrogen atoms. These nitrogen atoms are electron-withdrawing, which generally activates the chlorine atoms towards nucleophilic attack. The relative reactivity of the chlorine atoms is influenced by:

  • Position on the Pyridazine Ring: The proximity of a chlorine atom to the nitrogen atoms significantly impacts its electrophilicity.

  • Electronic Nature of Substituents: The presence of other electron-donating or electron-withdrawing groups on the pyridazine ring can modulate the reactivity of the chlorine atoms.

  • Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can dramatically influence the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of dichloropyridazines. The electron-deficient nature of the pyridazine ring facilitates the displacement of chloride ions by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Regioselectivity in SNAr Reactions

The regioselectivity of SNAr on dichloropyridazines is dictated by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Generally, the position that can better stabilize the negative charge will be more reactive.

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on Dichloropyridazines

Dichloropyridazine IsomerNucleophileReaction ConditionsMajor ProductMinor ProductYield (%)Reference
3,6-DichloropyridazineHydrazine HydrateEthanol, reflux3-Hydrazinyl-6-chloropyridazine-High[1]
3,6-DichloropyridazineSodium MethoxideMethanol, reflux3-Chloro-6-methoxypyridazine-High[1]
4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-onep-Methoxyphenol, NaHDMF, 0 °C5-Chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one-Good[2]
4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-onep-Methoxyphenol, K2CO3Methanol, reflux5-Chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one-97[2]
4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-oneMethanol, K2CO3Methanol, reflux4-Methoxy-5-chloro-2-methyl-6-nitro-2H-pyridazin-3-one5-Methoxy-4-chloro-2-methyl-6-nitro-2H-pyridazin-3-one62 (major), 28 (minor)[2]
Experimental Protocol: Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine with an Amine

This protocol describes a general procedure for the monosubstitution of 3,6-dichloropyridazine with an amine nucleophile.

Materials:

  • 3,6-Dichloropyridazine

  • Amine (e.g., morpholine, piperidine)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine, Potassium Carbonate)

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-amino-6-chloropyridazine derivative.

sn_ar_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_pyridazine 3,6-Dichloropyridazine reaction_vessel Reaction Mixture (Reflux) start_pyridazine->reaction_vessel start_amine Amine Nucleophile start_amine->reaction_vessel start_base Base (e.g., Et3N) start_base->reaction_vessel start_solvent Solvent (e.g., EtOH) start_solvent->reaction_vessel cooling Cool to RT reaction_vessel->cooling filtration Filtration / Evaporation cooling->filtration purification Purification (Chromatography / Recrystallization) filtration->purification final_product 3-Amino-6-chloropyridazine purification->final_product suzuki_workflow cluster_start Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Products start_pyridazine 3,5-Dichloropyridazine reaction_vessel Inert Atmosphere (80 °C) start_pyridazine->reaction_vessel start_boronic Arylboronic Acid start_boronic->reaction_vessel catalyst Pd(OAc)2 catalyst->reaction_vessel ligand Ligand (DPPF or Q-Phos) ligand->reaction_vessel base K3PO4 base->reaction_vessel solvent Dioxane/H2O solvent->reaction_vessel extraction Extraction reaction_vessel->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product_c3 3-Aryl-5-chloropyridazine (with DPPF) purification->product_c3 product_c5 5-Aryl-3-chloropyridazine (with Q-Phos) purification->product_c5 pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Translation S6K->Translation Proliferation Cell Growth & Proliferation Translation->Proliferation Inhibitor Dichloropyridazine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits mapk_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK Transcription Gene Transcription ERK->Transcription eIF4E eIF4E MNK->eIF4E Proliferation Cell Proliferation eIF4E->Proliferation Transcription->Proliferation Inhibitor Dichloropyridazine Derivative Inhibitor->MEK inhibits Inhibitor->ERK inhibits Inhibitor->MNK inhibits

References

Unlocking New Therapeutic Avenues: A Technical Guide to Pyridazine-Based Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the significant potential of pyridazine-based compounds as therapeutic agents. This whitepaper provides an in-depth analysis of their molecular targets, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties make it a versatile core for the design of potent and selective modulators of various biological targets. This guide delves into the core therapeutic areas where pyridazine derivatives have shown considerable promise, with a particular focus on oncology and inflammatory diseases.

Key Therapeutic Targets and Quantitative Efficacy

Pyridazine-based compounds have demonstrated significant activity against a range of therapeutic targets, most notably protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer. The following tables summarize the in vitro efficacy of several pyridazine derivatives against key kinase targets.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives
Compound IDTarget Cell Line/EnzymeIC50 (µM)Reference
11e T-47D (Breast Cancer)1.57 ± 0.05[1][2][3]
MDA-MB-231 (Breast Cancer)1.98 ± 0.06[1][2][3]
SKOV-3 (Ovarian Cancer)> 50[1][2][3]
CDK2 0.151 ± 0.006 [1][2][3]
11h T-47D (Breast Cancer)0.88 ± 0.03[1][2][3]
MDA-MB-231 (Breast Cancer)1.57 ± 0.05[1][2][3]
SKOV-3 (Ovarian Cancer)21.3 ± 0.71[1][2][3]
CDK2 0.0438 ± 0.0018 [1][2][3]
11l T-47D (Breast Cancer)0.65 ± 0.02[1][2][3]
MDA-MB-231 (Breast Cancer)1.12 ± 0.04[1][2][3]
SKOV-3 (Ovarian Cancer)19.8 ± 0.65[1][2][3]
CDK2 0.0556 ± 0.0023 [1][2][3]
11m T-47D (Breast Cancer)0.43 ± 0.01[1][2][3]
MDA-MB-231 (Breast Cancer)0.99 ± 0.03[1][2][3]
SKOV-3 (Ovarian Cancer)17.4 ± 0.58[1][2][3]
CDK2 0.0201 ± 0.0008 [1][2][3]

Key Signaling Pathways Modulated by Pyridazine-Based Compounds

The therapeutic effects of pyridazine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the points of intervention for these compounds.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression.[4] Pyridazine-based inhibitors of CDK2 can effectively halt the cell cycle, preventing the proliferation of cancer cells.[1][2][3]

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD E2F E2F ERK->E2F activates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->Rb hyperphosphorylates S_Phase S-Phase Entry CDK2_CyclinE->S_Phase Pyridazine Pyridazine-based CDK2 Inhibitor Pyridazine->CDK2_CyclinE p21_p27 p21/p27 p21_p27->CDK2_CyclinE

Caption: Inhibition of the CDK2 signaling pathway by pyridazine-based compounds.

Mps1 (TTK) Kinase and the Spindle Assembly Checkpoint

Monopolar spindle 1 (Mps1), also known as TTK, is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis.[5][6] Inhibition of Mps1 by pyridazine derivatives can lead to mitotic catastrophe and cell death in cancer cells.

Mps1_Signaling_Pathway Unattached_KT Unattached Kinetochore Mps1 Mps1 (TTK) Unattached_KT->Mps1 recruits Mad1 Mad1 Mps1->Mad1 phosphorylates Bub1 Bub1 Mps1->Bub1 phosphorylates Mad2 Mad2 Mad1->Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC forms Bub1->MCC APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase Pyridazine Pyridazine-based Mps1 Inhibitor Pyridazine->Mps1

Caption: The role of Mps1 in the spindle assembly checkpoint and its inhibition.

c-Met Signaling Pathway in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor growth, invasion, and metastasis.[7][8][9] Pyridazine-based inhibitors can block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling cascades.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Grb2_SOS Grb2/SOS cMet->Grb2_SOS recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ras Ras Grb2_SOS->Ras MAPK_pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Invasion Invasion STAT3->Invasion Proliferation Proliferation MAPK_pathway->Proliferation Survival Survival AKT_pathway->Survival Pyridazine Pyridazine-based c-Met Inhibitor Pyridazine->cMet

Caption: Inhibition of the c-Met signaling pathway by pyridazine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[10][11] Pyridazine-based compounds have been developed as potent inhibitors of VEGFR-2, offering a promising anti-angiogenic therapeutic strategy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf/MEK/ERK Ras->Raf_MEK_ERK PKC->Raf_MEK_ERK Survival Survival Akt->Survival Proliferation Endothelial Cell Proliferation Raf_MEK_ERK->Proliferation Migration Migration Raf_MEK_ERK->Migration Pyridazine Pyridazine-based VEGFR-2 Inhibitor Pyridazine->VEGFR2

Caption: The VEGFR-2 signaling pathway and its inhibition by pyridazine compounds.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of pyridazine-based compounds.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of compounds against CDK2.

Objective: To determine the IC50 value of a test compound against CDK2/cyclin A2 kinase.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Histone H1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 5 µL of a mixture of the substrate and ATP in kinase buffer to each well.

    • Initiate the reaction by adding 2.5 µL of the CDK2/cyclin A2 enzyme solution in kinase buffer.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[12]

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol describes a method for evaluating the antiproliferative activity of compounds against cancer cell lines.

Objective: To determine the IC50 value of a test compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., T-47D, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C. Wash the plates five times with water.

  • Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration.[1][2]

Conclusion

The pyridazine scaffold represents a highly promising platform for the development of novel therapeutics targeting a range of diseases, particularly cancer. The ability of pyridazine-based compounds to potently and selectively inhibit key protein kinases involved in oncogenic signaling pathways underscores their therapeutic potential. This technical guide provides a foundational resource for researchers and drug developers, offering a comprehensive overview of the key targets, quantitative efficacy, and relevant experimental methodologies to accelerate the discovery and development of the next generation of pyridazine-based medicines.

References

An In-depth Technical Guide to Ethyl 3,6-dichloropyridazine-4-carboxylate: Synonyms and Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This technical guide provides a comprehensive overview of the synonyms and identifiers for Ethyl 3,6-dichloropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Synonyms

This compound is a pyridazine derivative characterized by two chlorine substituents and an ethyl carboxylate group. It is known by several alternative names and identifiers across various chemical databases and commercial suppliers.

A comprehensive list of its synonyms includes:

  • 4-Pyridazinecarboxylic acid, 3,6-dichloro-, ethyl ester[1]

  • 3,6-Dichloropyridazine-4-carboxylic acid ethyl ester[2]

  • SCHEMBL140932[1]

  • CTK4H1771[1]

  • DTXSID70576449[1]

  • BCP19398[1]

  • MFCD08704423[1]

  • ZINC71864378[1]

  • AKOS015995092[1]

Quantitative Identifiers

For unambiguous identification and data retrieval, a variety of quantitative identifiers are used. These are summarized in the table below for easy reference and comparison.

Identifier TypeIdentifierSource(s)
CAS Number 34127-22-5[1][3][4][5]
Molecular Formula C₇H₆Cl₂N₂O₂[1][3][5][6]
Molecular Weight 221.04 g/mol [1][3][5]
IUPAC Name This compound
InChI InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3[6]
InChIKey KVWIASCXKZVAQG-UHFFFAOYSA-N[1][6]
SMILES CCOC(=O)C1=CC(=NN=C1Cl)Cl[3][6]
PubChem CID 15657915[6]
DSSTox Substance ID DTXSID70576449[1]
MDL Number MFCD08704423

Experimental Protocols and Biological Context

While detailed experimental protocols for specific biological assays involving this compound are not extensively documented in publicly available literature, general synthetic methods for related 3,6-dichloropyridazine derivatives are available. These often involve the chlorination of a pyridazinediol precursor.

The broader class of 3,6-disubstituted pyridazine derivatives has been investigated for potential therapeutic applications. For instance, some novel derivatives have been designed and synthesized to target the JNK1 signaling pathway, showing potential as anticancer agents. This suggests that this compound could serve as a valuable intermediate in the synthesis of pharmacologically active molecules.

Logical Relationships of Chemical Identifiers

The following diagram illustrates the logical flow of identifying a chemical compound, starting from its common name and branching out to its various structural and database identifiers.

Chemical_Identifiers Chemical Name Chemical Name Synonyms Synonyms Chemical Name->Synonyms CAS Number CAS Number Chemical Name->CAS Number Molecular Formula Molecular Formula Chemical Name->Molecular Formula Structural Identifiers Structural Identifiers Chemical Name->Structural Identifiers Database Identifiers Database Identifiers Chemical Name->Database Identifiers Molecular Weight Molecular Weight Molecular Formula->Molecular Weight InChI InChI Structural Identifiers->InChI InChIKey InChIKey Structural Identifiers->InChIKey SMILES SMILES Structural Identifiers->SMILES PubChem CID PubChem CID Database Identifiers->PubChem CID DSSTox ID DSSTox ID Database Identifiers->DSSTox ID

Logical flow of chemical identification.

References

solubility of Ethyl 3,6-dichloropyridazine-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Ethyl 3,6-dichloropyridazine-4-carboxylate in Organic Solvents

Introduction

This compound (CAS No. 34127-22-5) is a halogenated pyridazine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The solubility of such an intermediate is a critical physicochemical parameter that dictates its handling, reaction conditions, purification strategy, and formulation. Understanding and predicting its behavior in various organic solvents is paramount for process optimization, enabling chemists and engineers to select appropriate solvent systems for synthesis, extraction, and crystallization, thereby ensuring high yield and purity.

Part 1: Physicochemical Profile of this compound

A molecule's structural and physical properties are the primary determinants of its solubility. The presence of a polar pyridazine ring, two chlorine atoms, and an ethyl ester group gives this compound a unique profile that influences its interaction with different solvents.

PropertyValueSource
CAS Number 34127-22-5[1][2]
Molecular Formula C₇H₆Cl₂N₂O₂[1][3]
Molecular Weight 221.04 g/mol [2][3]
Predicted Density 1.433 ± 0.06 g/cm³[1]
Predicted Boiling Point 364.2 ± 37.0 °C at 760 mmHg[1]
SMILES CCOC(=O)C1=NN=C(C=C1Cl)Cl[3]

Part 2: Guiding Principles of Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, rule. A more nuanced understanding requires considering polarity, hydrogen bonding, and temperature.

  • Polarity : The pyridazine ring and the two chloro-substituents create a significant dipole moment, making the molecule polar. It will, therefore, be more soluble in polar solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding : The two nitrogen atoms in the pyridazine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors.[4] Solvents capable of donating hydrogen bonds (protic solvents like alcohols) can interact favorably with the solute, enhancing solubility.

  • Temperature : The dissolution of most solid compounds is an endothermic process; thus, solubility typically increases with temperature.[5] This relationship is crucial for developing effective crystallization procedures.

cluster_solute Solute Properties cluster_solvent Solvent Properties solute_polarity Polarity (Dipole Moment) solubility Solubility solute_polarity->solubility 'Like dissolves like' solute_hbond H-Bond Acceptors (N, O atoms) solute_hbond->solubility Favorable Interactions solvent_polarity Polarity (Dielectric Constant) solvent_polarity->solubility solvent_hbond H-Bonding (Donor/Acceptor) solvent_hbond->solubility temperature Temperature temperature->solubility Generally Increases

Caption: Key factors influencing the solubility of a solid solute in a liquid solvent.

Part 3: Solubility Profile of a Pyridazinone Analog

In the absence of direct data, examining structurally similar compounds provides invaluable insight. 6-phenyl-pyridazin-3(2H)-one (PPD) is a well-studied pyridazinone derivative whose solubility has been experimentally determined in a range of pharmaceutically relevant solvents.[6][7][8] While PPD has a phenyl group and a different substitution pattern, the core pyridazine heterocycle offers a strong basis for comparison.

The data consistently shows that the solubility of PPD is highest in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), followed by polar protic solvents such as alcohols, and is extremely low in water.[5][6] This trend is driven by the principles outlined above; the high polarity of DMSO allows for strong dipole-dipole interactions, leading to excellent solvation.

Table 1: Mole Fraction Solubility (xₑ) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Pure Solvents at Various Temperatures. [5][6][8]

SolventT = 298.2 K (25°C)T = 303.2 K (30°C)T = 308.2 K (35°C)T = 313.2 K (40°C)T = 318.2 K (45°C)
Water 5.82 x 10⁻⁶7.15 x 10⁻⁶8.79 x 10⁻⁶1.07 x 10⁻⁵1.26 x 10⁻⁵
Methanol 3.65 x 10⁻³4.01 x 10⁻³4.43 x 10⁻³4.81 x 10⁻³5.18 x 10⁻³
Ethanol 5.91 x 10⁻³6.53 x 10⁻³7.11 x 10⁻³7.72 x 10⁻³8.22 x 10⁻³
1-Butanol 1.58 x 10⁻²1.71 x 10⁻²1.84 x 10⁻²1.98 x 10⁻²2.11 x 10⁻²
Ethyl Acetate 5.43 x 10⁻²5.86 x 10⁻²6.20 x 10⁻²6.54 x 10⁻²6.81 x 10⁻²
DMSO 4.00 x 10⁻¹4.19 x 10⁻¹4.35 x 10⁻¹4.52 x 10⁻¹4.67 x 10⁻¹

Based on these data, we can forecast a similar pattern for this compound. High solubility can be expected in solvents like DMSO and other polar aprotic solvents (e.g., DMF, NMP). Moderate solubility is likely in alcohols and esters like ethyl acetate, while poor solubility is anticipated in water and non-polar hydrocarbon solvents like hexane.

Part 4: Standard Protocol for Experimental Solubility Determination

To obtain definitive solubility data, the isothermal shake-flask method is the gold standard.[9][10] This procedure ensures that a true equilibrium between the solid solute and the solvent is achieved at a constant temperature.

Apparatus and Materials
  • Analytical balance (±0.1 mg accuracy)

  • Isothermal mechanical shaker or temperature-controlled water bath (±0.1 K)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • This compound (solute)

  • Selected organic solvents (high purity)

Step-by-Step Methodology
  • Preparation : Add an excess amount of the solute to a known mass or volume of the selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.[9]

  • Equilibration : Seal the vials tightly and place them in the isothermal shaker set to the desired temperature (e.g., 298.2 K). Shake the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours. Then, centrifuge the suspensions at high speed (e.g., 5000 rpm) for 20-30 minutes to pellet the excess solid.[9]

  • Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe pre-warmed to the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.[9] This step is critical to prevent precipitation due to temperature changes and to remove any microscopic solid particles.

  • Analysis : Determine the mass of the collected filtrate. Dilute the sample gravimetrically with a suitable solvent to a concentration within the linear range of a pre-calibrated HPLC or UV-Vis method. Quantify the concentration of the solute in the diluted sample.

  • Calculation : Calculate the mole fraction solubility (xₑ) using the following equation:[9] xₑ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

    • m₁ = mass of the solute

    • M₁ = molar mass of the solute (221.04 g/mol )

    • m₂ = mass of the solvent

    • M₂ = molar mass of the solvent

prep 1. Preparation Add excess solute to a known mass of solvent equil 2. Equilibration Shake at constant T (e.g., 24-72h) prep->equil sep 3. Phase Separation Centrifuge to pellet undissolved solid equil->sep sample 4. Sampling Filter clear supernatant into a tared flask sep->sample analyze 5. Analysis Dilute and quantify concentration (HPLC/UV) sample->analyze calc 6. Calculation Determine solubility (mole fraction, mg/mL) analyze->calc

Caption: Experimental workflow for the isothermal shake-flask solubility measurement.

Conclusion

While specific published solubility data for this compound remains elusive, a robust scientific approach allows for well-founded predictions and a clear path to experimental determination. The compound's polar nature, arising from its dichloropyridazine core and ester functionality, suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols and esters. For any process development or research application, it is imperative to validate these predictions through the rigorous, self-validating isothermal shake-flask method detailed in this guide. This combination of theoretical understanding and precise experimental protocol provides researchers with the necessary tools to effectively utilize this important chemical intermediate.

References

The Genesis and Evolution of Dichloropyridazine Carboxylates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and application of dichloropyridazine carboxylates, crucial building blocks in modern medicinal chemistry.

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the discovery and history of dichloropyridazine carboxylates. This whitepaper delves into the core of this important class of chemical compounds, providing a historical overview, detailed synthesis protocols, extensive physicochemical data, and insights into their significant role in the creation of novel therapeutics.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has been a subject of chemical investigation since the late 19th century. Emil Fischer reported the first synthesis of a pyridazine derivative in 1886, with the parent heterocycle being prepared by Tauber in 1895.[1] The introduction of chlorine atoms and a carboxylate group to this scaffold has given rise to dichloropyridazine carboxylates, versatile intermediates that have become indispensable in the synthesis of a wide array of biologically active molecules.

From Laboratory Curiosities to Key Pharmaceutical Intermediates: A Historical Perspective

The journey of dichloropyridazine carboxylates from academic curiosities to vital components in drug discovery has been marked by key synthetic advancements. Early work in the mid-20th century focused on the synthesis and reactions of the core 3,6-dichloropyridazine structure. A notable publication by R. H. Mizzoni and Paul E. Spoerri in 1951 detailed the synthesis of pyridazine and 3,6-dichloropyridazine, laying the groundwork for further functionalization. While the precise first synthesis of a dichloropyridazine carboxylate is not definitively documented in a single seminal paper, their emergence as important synthetic intermediates is evident from the growing patent literature and scientific publications from the latter half of the 20th century onwards. These compounds provided a rigid scaffold with multiple reactive sites, allowing for the systematic exploration of chemical space in the quest for new drugs.

Physicochemical Properties: A Foundation for Rational Drug Design

The utility of dichloropyridazine carboxylates in medicinal chemistry is underpinned by their distinct physicochemical properties. The presence of two chlorine atoms significantly influences the electron distribution within the pyridazine ring, affecting its reactivity and the properties of its derivatives. The carboxylate group provides a handle for further chemical modifications, such as amide bond formation, which is crucial for creating molecules that can effectively interact with biological targets.

Below is a summary of the available quantitative data for some common dichloropyridazine carboxylates:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)pKa
3,6-Dichloropyridazine-4-carboxylic acid51149-08-7C₅H₂Cl₂N₂O₂192.99142 (dec.)[2]424.8 ± 40.01.718 ± 0.060.59 ± 0.32
Methyl 3,6-dichloropyridazine-4-carboxylate286946-24-5C₆H₄Cl₂N₂O₂207.01[3]Not availableNot availableNot availableNot available
Ethyl 4,6-dichloropyridazine-3-carboxylate679406-03-2C₇H₆Cl₂N₂O₂221.04[4]Not available353.4 ± 37.0 at 760 mmHg[5]1.4 ± 0.1[5]Not available
Methyl 4,6-dichloropyridazine-3-carboxylate372118-01-9C₆H₄Cl₂N₂O₂207.01[6]Not availableNot availableNot availableNot available

Key Experimental Protocols: Synthesizing the Building Blocks

The synthesis of dichloropyridazine carboxylates typically involves the construction of the pyridazine ring followed by chlorination and introduction of the carboxylate functionality, or the modification of a pre-existing dichloropyridazine scaffold.

General Synthesis of 3,6-Dichloropyridazine

A common precursor for many dichloropyridazine carboxylates is 3,6-dichloropyridazine. A prevalent synthetic route starts from maleic hydrazide (pyridazine-3,6-diol), which is then chlorinated.

Protocol for the Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol:

  • To a round bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (1 equivalent).

  • Add phosphorus oxychloride (POCl₃) (5 equivalents) at room temperature.

  • Heat the reaction mixture to 80°C and maintain for several hours (e.g., overnight).

  • After the reaction is complete, concentrate the mixture under vacuum to remove excess POCl₃, yielding a thick mass.

  • Dilute the residue with an organic solvent such as ethyl acetate.

  • Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the acid until the pH is approximately 8.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain 3,6-dichloropyridazine.[7]

Synthesis of Ethyl 4,6-Dichloropyridazine-3-carboxylate

This protocol outlines the synthesis of a specific dichloropyridazine carboxylate ester starting from its dihydroxy precursor.

Protocol for the Synthesis of Ethyl 4,6-Dichloropyridazine-3-carboxylate:

  • In a Schlenk flask purged with nitrogen, combine Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃) (20 equivalents).

  • Seal the vessel and heat the mixture to 100°C for approximately 3.5 hours.

  • Cool the reaction to room temperature and remove the excess POCl₃ under vacuum.

  • Dissolve the crude oil in chloroform and re-concentrate.

  • Pour the residue into ice water and rinse with ethyl acetate.

  • Transfer the layers to a separatory funnel, separate the layers, and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude product by automated chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Ethyl 4,6-dichloropyridazine-3-carboxylate.[8]

Central Role in Drug Discovery: Enabling the Synthesis of Novel Therapeutics

Dichloropyridazine carboxylates are pivotal starting materials in the synthesis of a multitude of pharmaceutical agents, particularly in the realm of kinase inhibitors and other targeted therapies. The two chlorine atoms offer sites for selective nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the final compound.

Kinase Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors. Dichloropyridazine carboxylates serve as a rigid and tunable platform for designing molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity.

  • ALK5 Inhibitors: A series of 4,6-disubstituted pyridazine derivatives have been designed and characterized as novel modulators of the activin-like kinase 5 (ALK5), a key player in TGF-β signaling which is implicated in cancer and fibrosis.[9]

  • TYK2 Inhibitors: N-(methyl-d3) pyridazine-3-carboxamide derivatives have been developed as inhibitors of Tyrosine Kinase 2 (TYK2), a mediator of pro-inflammatory cytokines, with potential applications in treating autoimmune diseases.[10]

  • ITK Inhibitors: Novel 3-oxo-2,3-dihydropyridazine derivatives have been synthesized and evaluated as selective inhibitors of Interleukin-2-inducible T-cell Kinase (ITK), a target for T-cell leukemia.[11][12]

The general workflow for utilizing a dichloropyridazine carboxylate in the synthesis of a kinase inhibitor often involves sequential nucleophilic aromatic substitution reactions at the chlorinated positions, followed by modification of the carboxylate group, typically to form an amide.

experimental_workflow start Dichloropyridazine Carboxylate step1 Nucleophilic Substitution (e.g., with an amine) start->step1 Step 1 step2 Second Nucleophilic Substitution step1->step2 Step 2 step3 Carboxylate Modification (e.g., Amide Coupling) step2->step3 Step 3 end Final Kinase Inhibitor step3->end

General workflow for kinase inhibitor synthesis.
Other Therapeutic Areas

The versatility of dichloropyridazine carboxylates extends beyond kinase inhibition:

  • PARP-1 Inhibitors: These compounds have been used to create hybrids with other pharmacophores to develop novel anticancer agents that act through apoptosis induction and inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair.[13] The pyridazine moiety contributes to the binding and overall properties of these inhibitors.[13]

  • Analgesic and Anti-inflammatory Agents: Derivatives of dichloropyridazines have been synthesized and evaluated for their analgesic properties, with some compounds showing promising activity in preclinical models.[14] Additionally, certain pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[15]

The signaling pathways modulated by drugs derived from dichloropyridazine carboxylates are diverse and target-specific. For instance, in the case of kinase inhibitors, these molecules interfere with phosphorylation cascades that are crucial for cell proliferation, differentiation, and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., ALK5, TRK) Kinase_Cascade Downstream Kinase Cascade (e.g., Smad2/3) Receptor->Kinase_Cascade Phosphorylation Transcription Gene Transcription (Proliferation, etc.) Kinase_Cascade->Transcription Ligand Growth Factor (e.g., TGF-β) Ligand->Receptor Inhibitor Dichloropyridazine-based Kinase Inhibitor Inhibitor->Receptor Inhibition

Inhibition of a receptor tyrosine kinase signaling pathway.

Future Outlook

The foundational role of dichloropyridazine carboxylates in medicinal chemistry is well-established. Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access novel derivatives. Furthermore, the exploration of these compounds as building blocks for therapeutics targeting new and challenging biological targets will undoubtedly continue to expand, solidifying their importance in the ongoing quest for innovative medicines. Their application in agrochemical synthesis also remains an area with potential for further development.

References

Methodological & Application

Synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate, a key intermediate in the development of novel pharmaceutical compounds. The protocol is based on established chemical principles for the synthesis of dichloropyridazine derivatives and subsequent esterification.

Introduction

This compound (CAS No. 34127-22-5) is a valuable building block in medicinal chemistry and drug discovery.[1] Its dichloropyridazine core offers two reactive sites for nucleophilic substitution, allowing for the introduction of diverse functionalities. The ethyl carboxylate group provides a handle for further chemical modifications, such as amide bond formation or reduction. This versatility makes it an important intermediate in the synthesis of a wide range of biologically active molecules.

The synthesis of this compound is typically achieved in a two-step process. The first step involves the chlorination of a suitable pyridazine precursor to yield 3,6-dichloropyridazine-4-carboxylic acid. The second step is the esterification of the carboxylic acid to the desired ethyl ester.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor. Please note that yields are representative and can vary based on reaction scale and optimization.

StepReactantReagentProductTypical Yield (%)Purity (%)
1. Chlorination3,6-dihydroxypyridazine-4-carboxylic acidPhosphorus oxychloride (POCl₃)3,6-dichloropyridazine-4-carboxylic acid70-85>95
2. Esterification3,6-dichloropyridazine-4-carboxylic acidEthanol, DCC, DMAPThis compound80-95>98

Experimental Protocols

Step 1: Synthesis of 3,6-dichloropyridazine-4-carboxylic acid

This protocol describes the chlorination of 3,6-dihydroxypyridazine-4-carboxylic acid using phosphorus oxychloride.

Materials:

  • 3,6-dihydroxypyridazine-4-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3,6-dihydroxypyridazine-4-carboxylic acid (1 equivalent) in toluene (5-10 volumes).

  • Carefully add phosphorus oxychloride (3-5 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • The resulting biphasic mixture is transferred to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3,6-dichloropyridazine-4-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure carboxylic acid.

Step 2: Synthesis of this compound

This protocol describes the esterification of 3,6-dichloropyridazine-4-carboxylic acid to its ethyl ester using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[2]

Materials:

  • 3,6-dichloropyridazine-4-carboxylic acid

  • Ethanol, absolute

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,6-dichloropyridazine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (10-20 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Add absolute ethanol (1.2-1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow Start 3,6-dihydroxypyridazine- 4-carboxylic acid Reagent1 POCl₃, Toluene Reflux Start->Reagent1 Intermediate 3,6-dichloropyridazine- 4-carboxylic acid Reagent2 Ethanol, DCC, DMAP DCM Intermediate->Reagent2 Product Ethyl 3,6-dichloropyridazine- 4-carboxylate Reagent1->Intermediate Chlorination Reagent2->Product Esterification

Caption: Two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression from starting material to the final product.

Logical_Relationship A Starting Material: 3,6-dihydroxypyridazine-4-carboxylic acid B Step 1: Chlorination A->B C Intermediate: 3,6-dichloropyridazine-4-carboxylic acid B->C D Step 2: Esterification C->D E Final Product: This compound D->E

Caption: Logical flow of the synthesis protocol.

References

Application Notes and Protocols for Ethyl 3,6-dichloropyridazine-4-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 3,6-dichloropyridazine-4-carboxylate as a versatile pharmaceutical intermediate. This document details its application in the synthesis of kinase inhibitors and other potential therapeutic agents, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of novel heterocyclic compounds with a range of biological activities. Its pyridazine core is a privileged scaffold found in numerous biologically active molecules. The presence of two reactive chlorine atoms at the 3- and 6-positions, activated by the electron-withdrawing ester group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of various substituents to modulate the pharmacological properties of the resulting compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 34127-22-5[1]
Molecular Formula C₇H₆Cl₂N₂O₂[2]
Molecular Weight 221.04 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 32-34 °C[3]
Purity ≥95% - ≥98%[1][4]

Application 1: Synthesis of Pyridazine-Based Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The general synthetic strategy involves a sequential functionalization of the dichloropyridazine core, typically through an initial nucleophilic substitution followed by a palladium-catalyzed cross-coupling reaction.

Experimental Workflow: Synthesis of Pyridazine-Based Kinase Inhibitors

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling cluster_2 Step 3: (Optional) Ester Hydrolysis A This compound C Intermediate 1 (Ethyl 6-amino-3-chloropyridazine-4-carboxylate) A->C Base (e.g., DIPEA) Solvent (e.g., DMF) B Primary/Secondary Amine B->C D Intermediate 1 F Final Product (Kinase Inhibitor) D->F Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., Na2CO3) Solvent (e.g., 1,4-Dioxane) E Aryl/Heteroaryl Boronic Acid E->F G Final Product H Carboxylic Acid Derivative G->H Base (e.g., LiOH) Solvent (e.g., THF/H2O)

Figure 1: General workflow for the synthesis of kinase inhibitors.
Detailed Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative

This protocol describes the selective displacement of the chlorine atom at the 6-position of this compound with an aniline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding Ethyl 6-(substituted-anilino)-3-chloropyridazine-4-carboxylate.

Quantitative Data:

Starting MaterialProductYield (%)
This compoundEthyl 3-chloro-6-(4-fluoroanilino)pyridazine-4-carboxylate75-85% (Estimated based on similar reactions)

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the chlorinated intermediate with a boronic acid to introduce aryl or heteroaryl moieties.

Materials:

  • Ethyl 6-(substituted-anilino)-3-chloropyridazine-4-carboxylate (from Protocol 1)

  • Aryl/Heteroaryl boronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (2M aqueous solution)

  • 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the Ethyl 6-(substituted-anilino)-3-chloropyridazine-4-carboxylate (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.

  • Degas the mixture with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final 3,6-disubstituted pyridazine derivative.

Quantitative Data:

Starting MaterialProductYield (%)
Ethyl 3-chloro-6-(4-fluoroanilino)pyridazine-4-carboxylateEthyl 6-(4-fluoroanilino)-3-phenylpyridazine-4-carboxylate60-75% (Estimated based on similar reactions)

Application 2: Synthesis of Anticancer Agents Targeting Cyclin-Dependent Kinases (CDKs)

Pyridazine derivatives have shown promise as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. A similar synthetic strategy to the one described for kinase inhibitors can be employed.

Signaling Pathway: Simplified CDK Regulation of the Cell Cycle

G cluster_0 G1 Phase cluster_1 S/G2/M Phases G1 G1 Phase G1_S_transition G1/S Checkpoint G1->G1_S_transition S S Phase G2 G2 Phase S->G2 G1_S_transition->S M M Phase G2->M CDK4_6 CDK4/6-Cyclin D Rb Rb CDK4_6->Rb phosphorylates CDK2 CDK2-Cyclin E/A CDK2->G1_S_transition promotes E2F E2F Rb->E2F inhibits E2F->S promotes transcription of S-phase genes p21 p21 (CDK Inhibitor) p21->CDK2 inhibits Pyridazine_Inhibitor Pyridazine-based CDK2 Inhibitor Pyridazine_Inhibitor->CDK2 inhibits G TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck activation ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits and activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (NFAT, NF-κB, MAPK) Ca_release->Downstream PKC_activation->Downstream ITK_Inhibitor 3-oxo-2,3-dihydropyridazine ITK Inhibitor ITK_Inhibitor->ITK inhibits

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,6-dichloropyridazine-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, further activated by the presence of two chlorine atoms and an electron-withdrawing carboxylate group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of a wide array of functional groups, enabling the synthesis of diverse molecular scaffolds for drug discovery and the development of novel functional materials. These application notes provide an overview of the reactivity, regioselectivity, and synthetic utility of this compound, along with detailed protocols for its reaction with various nucleophiles.

The pyridazine core is a key pharmacophore in numerous biologically active compounds. The ability to selectively functionalize the 3- and 6-positions of the pyridazine ring through nucleophilic substitution on this compound opens avenues for the synthesis of novel derivatives with potential therapeutic applications, including but not limited to kinase inhibitors, and anti-infective agents.

Regioselectivity

The regioselectivity of nucleophilic substitution on this compound is a critical consideration for synthetic planning. The two chlorine atoms at the C3 and C6 positions are electronically distinct due to the presence of the ethyl carboxylate group at C4. The electron-withdrawing nature of the ester group enhances the electrophilicity of the adjacent carbon atoms.

Generally, in nucleophilic aromatic substitution reactions of substituted dichlorodiazines, the position of substitution is governed by a combination of electronic and steric factors. For this compound, the C6 position is electronically activated for nucleophilic attack. This is analogous to the regioselective substitution observed in the constitutional isomer, ethyl 4,6-dichloropyridazine-3-carboxylate, where substitution occurs preferentially at the C4 position.[1][2] However, steric hindrance from the adjacent ethyl carboxylate group at C4 might influence the accessibility of the C3 and C6 positions to the incoming nucleophile. For smaller nucleophiles, substitution is anticipated to favor the more electronically activated C6 position. For bulkier nucleophiles, a decrease in regioselectivity or a shift towards substitution at the less hindered C3 position might be observed.

It is recommended that for any novel reaction, the regiochemical outcome be determined empirically through rigorous characterization of the product(s), for instance, by nuclear Overhauser effect (NOE) NMR spectroscopy or X-ray crystallography.

General Reaction Workflow

The following diagram outlines a general workflow for conducting and analyzing nucleophilic substitution reactions with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve Ethyl 3,6-dichloropyridazine- 4-carboxylate in anhydrous solvent B Add nucleophile and base (if required) under inert atmosphere A->B Sequential Addition C Heat the reaction mixture (e.g., 25-100 °C) B->C D Monitor reaction progress (TLC, LC-MS) C->D Time E Quench reaction and perform aqueous work-up D->E F Extract with organic solvent E->F G Dry organic layer and concentrate F->G H Purify by column chromatography or recrystallization G->H I Characterize product(s) (NMR, MS, IR) H->I J Determine yield and purity I->J G cluster_factors Influencing Factors cluster_outcomes Predicted Outcome A Regioselectivity of Nucleophilic Attack B Electronic Effects (-I, -M of COOEt at C4) A->B C Steric Hindrance (Proximity of COOE t to C3) A->C D Nucleophile Size A->D E Preferential Substitution at C6 B->E C->E D->E

References

Application Notes: Suzuki Coupling Protocols for Dichloropyridazine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridazine scaffolds are crucial heterocyclic motifs in medicinal chemistry and drug development, appearing in a wide range of biologically active compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the pyridazine core, enabling the formation of carbon-carbon bonds under relatively mild conditions.[1] This method's tolerance for a wide variety of functional groups makes it particularly suitable for the synthesis of complex molecules and compound libraries in drug discovery.[1]

These application notes provide a detailed overview and generalized protocols for the Suzuki coupling of dichloropyridazine esters with various organoboron reagents. Key challenges, such as regioselectivity in di-substituted systems, are addressed, and various catalytic systems are presented to guide reaction optimization.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (like a boronic acid or boronate ester).[2] The catalytic cycle involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the dichloropyridazine ester, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The base activates the organoboron compound to facilitate this step.[2]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The regioselectivity of the coupling on dichloropyridazines—that is, which chlorine atom is replaced—is influenced by the electronic environment of the C-Cl bonds and can often be controlled by the choice of ligands and reaction conditions.[3]

Experimental Protocols

The following are generalized protocols for the mono-arylation of a dichloropyridazine ester. These are starting points, and optimization of the catalyst, ligand, base, and solvent may be necessary depending on the specific substrates used.

Protocol 1: General Coupling with Pd(PPh₃)₄

This protocol is adapted from procedures used for substituted halopyridazines and is a good starting point for general screening.[1]

Materials:

  • Dichloropyridazine ester (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv) as a 2M aqueous solution

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane and Water (typically a 4:1 or 5:1 ratio)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the dichloropyridazine ester (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Using syringes, add the degassed organic solvent (e.g., 8 mL of DME for a 0.5 mmol scale reaction) followed by the aqueous Na₂CO₃ solution (e.g., 1 mL of 2M solution).

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. Reaction times can range from 4 to 48 hours.[1]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted pyridazine ester.

Protocol 2: Ligand-Mediated Regioselective Coupling

The choice of ligand can be critical for controlling which chlorine atom reacts. Electron-deficient bidentate ligands like dppf often favor coupling at positions adjacent to a nitrogen atom (e.g., C3 or C6), while bulky, electron-rich monodentate ligands can promote reaction at other positions.[3]

Materials:

  • Dichloropyridazine ester (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-3 mol%)

  • Ligand (e.g., dppf or SPhos) (4-6 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous Solvent: 1,4-Dioxane or Toluene

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the dichloropyridazine ester (1.0 equiv), arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and the chosen ligand (e.g., SPhos) in a small amount of the anhydrous solvent.

  • Add the bulk of the anhydrous solvent (e.g., 1,4-Dioxane) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Reaction Condition Summary

The following table summarizes various conditions reported for Suzuki-Miyaura coupling on dichloropyridazines and related dihalopyrimidine systems. This data illustrates the range of catalysts, bases, and solvents that can be employed and should serve as a guide for reaction optimization.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
3,5-DichloropyridazinePdCl₂(dppf) (N/A)dppfNa₂CO₃DME/H₂ON/AN/AN/A[4]
3,5-DichloropyridazinePd(OAc)₂ (N/A)QPhosK₃PO₄TolueneN/AN/AN/A[4]
3-Bromo-6-thienylpyridazinePd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2M aq.)DME/EtOH/H₂O804814-28[1]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)PPh₃K₃PO₄ (2)1,4-DioxaneN/AN/AGood[5]
3,6-Dichloro-4-aminopyridazinePd(PPh₃)₄ (N/A)PPh₃Na₂CO₃Toluene/EtOH/H₂ON/AN/AN/A[3]
3,5-Dichloro-1,2,4-thiadiazolePd(PPh₃)₄ (N/A)PPh₃K₂CO₃Toluene/H₂O/MeOHRefluxN/AN/A[6]

N/A: Not explicitly specified in the abstract or summary.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R¹-Pd(II)Ln-R² transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X (Dichloropyridazine Ester) reactants->oxidative_addition boronic R²-B(OR)₂ (Boronic Acid/Ester) + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

This diagram outlines the typical laboratory workflow for setting up a Suzuki coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add Solids to Reaction Vessel solids (Pyridazine, Boronic Acid, Catalyst, Base) purge 2. Evacuate and Backfill with Inert Gas (3x) solids->purge add_solvents 3. Add Degassed Solvents purge->add_solvents heat 4. Heat and Stir (80-110 °C) add_solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Dilute and Perform Aqueous Extraction cool->extract dry 8. Dry and Concentrate Organic Layer extract->dry purify 9. Purify via Column Chromatography dry->purify

Caption: General laboratory workflow for Suzuki coupling.

References

Revolutionizing Pharmaceutical Development: Novel Synthesis Applications for Next-Generation APIs

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of active pharmaceutical ingredient (API) synthesis is undergoing a paradigm shift, driven by the imperative for more efficient, sustainable, and precise manufacturing processes. Innovations in biocatalysis, continuous flow chemistry, and photoredox catalysis are enabling the development of novel APIs with enhanced therapeutic profiles and are streamlining the path from discovery to production. These advanced methodologies offer unprecedented control over complex chemical transformations, leading to higher yields, improved purity, and reduced environmental impact.

This document provides detailed application notes and experimental protocols for the synthesis of novel APIs, showcasing the practical implementation of these cutting-edge technologies. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide to harnessing these innovative synthetic strategies.

Biocatalysis: Enzymatic Cascade for the Synthesis of a STING Agonist (MK-1454)

The synthesis of complex biomolecules such as cyclic dinucleotides often involves lengthy and arduous chemical routes. Biocatalysis offers an elegant and highly efficient alternative, as demonstrated by the streamlined synthesis of MK-1454, a stimulator of interferon genes (STING) protein activator currently in clinical trials.[1] This enzymatic cascade consolidates a nine-step chemical synthesis into just three concatenated biocatalytic reactions, significantly improving process efficiency.[1]

Data Presentation: Synthesis of MK-1454 Intermediate

StepEnzymeSubstrateProductYield (%)
1Nucleoside KinaseGuanosineGuanosine Monophosphate (GMP)>95
2GuanylyltransferaseGMP, ATPpGpA>90
3CyclasepGpAc[G(2',5')pA(3',5')p] (cGAMP)>85

Experimental Protocol: One-Pot Enzymatic Cascade for cGAMP Synthesis

  • Reaction Setup: A buffered aqueous solution is prepared containing guanosine, ATP, and the necessary cofactors (e.g., MgCl₂).

  • Enzyme Addition: The three enzymes (a nucleoside kinase, a guanylyltransferase, and a cyclase) are added to the reaction mixture. These enzymes can be used as whole cells or as purified enzymes.

  • Reaction Conditions: The reaction is maintained at a controlled temperature (typically 25-37°C) and pH for a specified period (e.g., 24-48 hours).

  • Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the desired cGAMP product.

  • Purification: Upon completion, the enzymes are removed (e.g., by centrifugation if using whole cells, or by filtration), and the product is purified from the reaction mixture using standard chromatographic techniques.

Signaling Pathway: STING Pathway Activation

STING_Pathway MK1454 MK-1454 (STING Agonist) STING STING MK1454->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription Immune_Response Antitumor Immune Response IFN->Immune_Response stimulates

Caption: Activation of the STING pathway by MK-1454.

Continuous Flow Chemistry: Scalable and Safe Synthesis of Mesalazine

Continuous flow chemistry has emerged as a transformative technology for API manufacturing, offering enhanced safety, scalability, and process control compared to traditional batch methods.[2] The synthesis of Mesalazine (5-aminosalicylic acid), an anti-inflammatory drug, provides a compelling case study of the advantages of flow chemistry.[3] This multi-step synthesis, involving nitration, hydrolysis, and hydrogenation, can be performed in an integrated flow system, minimizing manual handling of hazardous intermediates and improving overall efficiency.[3]

Data Presentation: Continuous Flow Synthesis of Mesalazine

StepReaction TypeTemperature (°C)Residence TimeYield (%)
1Nitration25< 1 min>98
2Hydrolysis16010 min>95
3Hydrogenation80< 5 min>99

Experimental Protocol: Integrated Three-Step Flow Synthesis of Mesalazine

  • Nitration: A solution of salicylic acid in a suitable solvent is continuously pumped and mixed with a stream of nitric acid in a microreactor at a controlled temperature. The short residence time minimizes the formation of byproducts.

  • Hydrolysis: The output from the nitration step is directly fed into a high-temperature flow reactor for hydrolysis of the intermediate. The elevated temperature and pressure in the sealed flow system accelerate the reaction, which would be challenging in a batch reactor.

  • Hydrogenation: The resulting nitro-compound is then passed through a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C) under a stream of hydrogen gas. The product, Mesalazine, is collected at the outlet.

Experimental Workflow: Continuous Synthesis of Mesalazine

Mesalazine_Flow_Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hydrogenation SA Salicylic Acid Stream Mixer1 Mixer SA->Mixer1 NA Nitric Acid Stream NA->Mixer1 Reactor1 Microreactor (25°C) Mixer1->Reactor1 Reactor2 High-Temp Reactor (160°C) Reactor1->Reactor2 Reactor3 Packed-Bed Reactor (Pd/C, 80°C) Reactor2->Reactor3 H2 H₂ Gas H2->Reactor3 Product Mesalazine Reactor3->Product

Caption: Integrated flow process for Mesalazine synthesis.

Photoredox Catalysis: Late-Stage Functionalization for Novel Kinase Inhibitors

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling novel and previously challenging chemical transformations under mild conditions.[5][6] This technology is particularly valuable for the late-stage functionalization of complex molecules, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[7] For instance, the synthesis of analogs of the JAK2 inhibitor LY2784544 has been demonstrated using photoredox-mediated C-H functionalization.[7]

Data Presentation: Photoredox-Mediated Synthesis of a LY2784544 Analog

PhotocatalystLight SourceBaseSolventReaction Time (h)Yield (%)
Ir(ppy)₃Blue LEDK₂CO₃Acetonitrile863

Experimental Protocol: C-H Functionalization of a Heterocyclic Core

  • Reaction Setup: In a reaction vial, the heterocyclic starting material, the coupling partner (e.g., a tertiary amine), the photocatalyst (e.g., an iridium complex), and a base are dissolved in a suitable solvent.[7] The vial is sealed and degassed.

  • Irradiation: The reaction mixture is stirred and irradiated with a specific wavelength of light (e.g., blue LEDs) at a controlled temperature.

  • Monitoring: The reaction progress is monitored by techniques such as UPLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to isolate the desired functionalized molecule.

Logical Relationship: Photoredox Catalytic Cycle

Photoredox_Cycle PC PC PC_excited PC* PC->PC_excited hv (Visible Light) PC_reduced PC⁻ PC_excited->PC_reduced SET Reagent_oxidized Reagent⁺ PC_reduced->PC SET Substrate Substrate Radical Substrate Radical Substrate->Radical Reduction Product Product Radical->Product Coupling Reagent Reagent Reagent->Reagent_oxidized Oxidation

Caption: Generalized photoredox catalytic cycle.

These examples underscore the transformative potential of novel synthesis methodologies in modern drug development. By embracing biocatalysis, continuous flow chemistry, and photoredox catalysis, the pharmaceutical industry can accelerate the discovery and production of innovative medicines, ultimately benefiting patients worldwide.

References

Application Notes and Protocols: Reaction of Ethyl 3,6-dichloropyridazine-4-carboxylate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,6-dichloropyridazine-4-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active compounds. The presence of two reactive chlorine atoms on the pyridazine ring, activated by the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylate group, makes it a versatile scaffold for nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines, a crucial transformation for the development of novel therapeutic agents. The resulting aminopyridazine derivatives have shown potential in targeting a range of biological pathways, including those involved in cancer and inflammatory diseases. A notable application of this chemistry is in the synthesis of Deucravacitinib, a selective TYK2 inhibitor.[1][2][3][4]

Regioselectivity of the Reaction

The reaction of this compound with amines typically proceeds in a regioselective manner. The electron-withdrawing ester group at the 4-position influences the electron distribution in the pyridazine ring, generally making the chlorine atom at the 4-position more susceptible to nucleophilic attack than the chlorine at the 6-position. This preference for substitution at the 4-position is a key consideration in the design of synthetic routes utilizing this starting material. However, the regioselectivity can be influenced by factors such as the nature of the amine nucleophile, the solvent, and the reaction temperature.

Data Presentation: Reaction of this compound with Amines

The following table summarizes the outcomes of the reaction of this compound and its methyl analog with various amines, highlighting the versatility of this scaffold in generating diverse chemical entities.

Starting MaterialAmine NucleophileProductSolvent(s)BaseTemperature (°C)Yield (%)Reference
Methyl 4,6-dichloropyridazine-3-carboxylate2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)anilineMethyl 6-chloro-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyridazine-3-carboxylateAcetonitrileNot specifiedNot specifiedNot specified[1]
Ethyl 6-chloro-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyridazine-3-carboxylateTrideuteromethylamine hydrochloride6-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(trideuteromethyl)pyridazine-3-carboxamideTetrahydrofuranLiHMDS25-3075[1]
3,6-dichloropyridazineAmmonia (in NH4OH solution)3-Amino-6-chloropyridazineWaterNone120 (Microwave)87[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate (Starting Material)

This protocol describes the synthesis of the starting material from ethyl 4,6-dihydroxypyridazine-3-carboxylate.

Materials:

  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Sodium sulfate

  • Schlenk flask

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • To a 350 mL nitrogen-purged Schlenk flask containing ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol), add phosphorus oxychloride (38 mL, 408 mmol).

  • Seal the vessel and heat to 100 °C for 3.5 hours.

  • Cool the reaction to room temperature and remove the excess phosphorus oxychloride in vacuo.

  • Dissolve the crude oil in chloroform and re-concentrate.

  • Pour the residue into ice water and rinse with ethyl acetate.

  • Transfer the layers to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash twice with water and once with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by automated chromatography (5-90% EtOAc:hexanes) to yield ethyl 4,6-dichloropyridazine-3-carboxylate.

Protocol 2: General Procedure for the Mono-amination of this compound

This protocol provides a general method for the regioselective mono-amination at the 4-position of this compound, adapted from procedures for similar substrates.

Materials:

  • This compound

  • Amine of choice (e.g., aromatic or aliphatic primary amine)

  • A suitable solvent (e.g., Acetonitrile, DMF, THF)

  • A suitable base (e.g., DIPEA, Et₃N, K₂CO₃) - optional, depending on the amine

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Stirring apparatus

  • Heating apparatus (e.g., heating mantle or microwave reactor)

  • TLC plates and developing chamber

  • Work-up and purification reagents and equipment

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.0-1.2 eq) to the solution. If the amine salt is used, or if the amine is not basic enough, add a suitable base (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-120 °C). The reaction can also be performed under microwave irradiation for accelerated reaction times.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter the product. If not, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl 4-amino-6-chloropyridazine-3-carboxylate derivative.

Mandatory Visualizations

Reaction_Pathway start This compound product Ethyl 4-amino-6-chloropyridazine-3-carboxylate start->product Nucleophilic Aromatic Substitution (SNAr) amine Amine (R-NH2) amine->product hcl HCl product->hcl caption General reaction pathway for the amination of this compound.

Caption: General reaction pathway for the amination of the title compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in solvent B Add Amine and optional Base A->B C Stir at specified temperature (conventional or microwave heating) B->C D Monitor progress by TLC C->D E Cool to room temperature D->E Upon completion F Aqueous work-up (extraction) E->F G Dry and concentrate organic phase F->G H Purify by chromatography or recrystallization G->H caption A typical experimental workflow for the synthesis of aminopyridazine derivatives.

Caption: A typical experimental workflow for the synthesis of aminopyridazine derivatives.

Signaling Pathways and Applications in Drug Development

The aminopyridazine scaffold derived from this compound is a privileged structure in drug discovery. A prominent example is its use in the synthesis of Deucravacitinib , a selective inhibitor of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are implicated in the pathogenesis of various autoimmune and inflammatory diseases. By selectively inhibiting TYK2, Deucravacitinib modulates these signaling pathways, offering a targeted therapeutic approach. The synthesis of Deucravacitinib involves the sequential nucleophilic substitution of the two chlorine atoms on the pyridazine core, highlighting the importance of the reactivity and regioselectivity of the starting material.[1][2][3][4]

The versatility of the SNAr reaction on the dichloropyridazine core allows for the introduction of a wide range of amine-containing fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. This makes this compound a valuable starting material for the development of inhibitors targeting other kinases and enzymes relevant to various disease areas.

Signaling_Pathway cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 jak Other JAKs receptor->jak stat STATs tyk2->stat Phosphorylation jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene Gene Transcription (Pro-inflammatory genes) nucleus->gene deucravacitinib Deucravacitinib (derived from this compound) deucravacitinib->tyk2 Inhibition caption Inhibition of the TYK2 signaling pathway by Deucravacitinib.

Caption: Inhibition of the TYK2 signaling pathway by Deucravacitinib.

References

Application Notes and Protocols for the Hydrolysis of Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6-Dichloropyridazine-4-carboxylic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. This document provides a detailed experimental procedure for the preparation of 3,6-dichloropyridazine-4-carboxylic acid through the hydrolysis of its corresponding ethyl ester, Ethyl 3,6-dichloropyridazine-4-carboxylate. The protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Reaction Principle

The hydrolysis of this compound is a saponification reaction, where the ester is cleaved under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid. This is a common and effective method for the deprotection of ester functional groups.[1]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent such as methanol or a mixture of THF and water.

  • Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide. Typically, 1.5 to 3 equivalents of the base are used.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux to ensure complete hydrolysis. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is between 2 to 12 hours.

  • Work-up - Solvent Removal: After the reaction is complete, the organic solvent (if used) is removed under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: The remaining aqueous solution is washed with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Acidification: The aqueous layer is then cooled in an ice bath and carefully acidified by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. The desired carboxylic acid will precipitate out of the solution.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum to yield the final product, 3,6-dichloropyridazine-4-carboxylic acid.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from an appropriate solvent system.

Data Presentation

The following table summarizes typical quantitative data for the hydrolysis of this compound based on general ester saponification procedures.

ParameterValueReference
Starting MaterialThis compound-
BaseSodium Hydroxide (NaOH)[2]
SolventMethanol/Water[2]
Base Equivalents2.0 eqGeneral Knowledge
TemperatureReflux (approx. 65 °C)[2]
Reaction Time4 hours[2]
Acid for NeutralizationConcentrated HCl[2]
Final pH~2[2]
Product3,6-Dichloropyridazine-4-carboxylic acid
Expected Yield90-98%[2]
Melting Point of Product142 °C (decomposes)

Visualizations

Experimental Workflow Diagram:

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Ester in Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base react Stir at Room Temp or Reflux (Monitor by TLC/HPLC) add_base->react remove_solvent Remove Organic Solvent react->remove_solvent wash Wash with Organic Solvent remove_solvent->wash acidify Acidify Aqueous Layer with HCl to pH ~2 wash->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter and Dry the Solid Product precipitate->filter_dry Saponification_Mechanism ester This compound tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack hydroxide + OH⁻ carboxylate Carboxylate Anion tetrahedral->carboxylate Elimination of Ethoxide final_product 3,6-Dichloropyridazine-4-carboxylic acid carboxylate->final_product Protonation ethanol + Ethanol acid + H₃O⁺ (Acidification)

References

Application Notes and Protocols for Ethyl 3,6-dichloropyridazine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Information: As of the latest literature review, specific medicinal chemistry applications and biological data for Ethyl 3,6-dichloropyridazine-4-carboxylate are not extensively published. However, the dichloropyridazine scaffold is a valuable pharmacophore in drug discovery. This document leverages a closely related isomer, Ethyl 4,6-dichloropyridazine-3-carboxylate, as a case study to illustrate the potential applications and synthetic utility of this class of compounds.

Introduction to the Dichloropyridazine Scaffold

The dichloropyridazine core is a key building block in medicinal chemistry due to its versatile reactivity. The two chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of complex molecular architectures. The pyridazine ring itself is a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and pi-stacking interactions with biological targets.

This compound, with its ester functionality, offers an additional site for chemical modification, such as amidation or reduction, further expanding its potential in the synthesis of diverse compound libraries for drug screening.

Case Study: Ethyl 4,6-dichloropyridazine-3-carboxylate in the Synthesis of TYK2 Inhibitors

A prominent example of the dichloropyridazine scaffold's application is the use of Ethyl 4,6-dichloropyridazine-3-carboxylate in the synthesis of Deucravacitinib, a selective inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[3][4][5]

Biological Context: The TYK2/JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial cascade for a wide range of cytokines and growth factors, involved in processes like immunity, cell proliferation, and inflammation.[6][7][8][9][10] The pathway is initiated by cytokine binding to their receptors, leading to the activation of associated JAKs, including TYK2. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[11] Dysregulation of this pathway is linked to various autoimmune disorders.[12]

// Edges Cytokine -> Receptor [label="Binding"]; Receptor -> TYK2 [label="Activation"]; Receptor -> JAK2 [label="Activation"]; TYK2 -> STAT [label="Phosphorylation"]; JAK2 -> STAT [label="Phosphorylation"]; STAT -> pSTAT [style=invis]; pSTAT -> STAT_dimer [label="Dimerization"]; STAT_dimer -> DNA [label="Nuclear Translocation & Binding"]; DNA -> Gene_Transcription [label="Initiation"]; Deucravacitinib -> TYK2 [label="Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; } Caption: TYK2/JAK-STAT Signaling Pathway and Inhibition.

Synthetic Application and Quantitative Data

The dichloropyridazine core of Ethyl 4,6-dichloropyridazine-3-carboxylate serves as a scaffold to which other key fragments of the final inhibitor are attached through sequential nucleophilic aromatic substitution (S NAr) reactions. The ethyl ester is later converted to a carboxamide.

While specific IC50 values for derivatives of this compound are not available, the following table presents hypothetical data to illustrate how such information would be structured.

Compound IDScaffoldR1 GroupR2 GroupTargetIC50 (nM)
Hypothetical-1 3,6-dichloropyridazine-4-carboxylate-NH-Aryl-NH-AlkylTYK215
Hypothetical-2 3,6-dichloropyridazine-4-carboxylate-O-Aryl-NH-AlkylTYK2250
Hypothetical-3 3,6-dichloropyridazine-4-carboxylate-NH-Aryl-O-AlkylTYK2>1000
Deucravacitinib 4,6-dichloropyridazine-3-carboxylate derived(complex)(complex)TYK21.3

Experimental Protocols

General Protocol for Derivatization of this compound

This protocol outlines a general procedure for the sequential nucleophilic substitution on the dichloropyridazine ring, followed by amidation of the ethyl ester. This is a representative method and may require optimization for specific substrates.

Experimental_Workflow Start Start: this compound Step1 Step 1: First S NAr Reaction (e.g., with an aniline derivative) Start->Step1 Intermediate1 Intermediate 1 (Monosubstituted Pyridazine) Step1->Intermediate1 Step2 Step 2: Second S NAr Reaction (e.g., with an amine) Intermediate1->Step2 Intermediate2 Intermediate 2 (Disubstituted Pyridazine Ester) Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis (e.g., with LiOH) Intermediate2->Step3 Intermediate3 Intermediate 3 (Carboxylic Acid) Step3->Intermediate3 Step4 Step 4: Amide Coupling (e.g., with an amine, HATU, DIPEA) Intermediate3->Step4 Final_Product Final Product (Pyridazine Carboxamide Derivative) Step4->Final_Product Purification Purification and Characterization (Chromatography, NMR, MS) Final_Product->Purification

Step 1: First Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane), add the first nucleophile (e.g., a substituted aniline, 1.1 eq) and a base (e.g., diisopropylethylamine, 2.0 eq).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the monosubstituted intermediate.

Step 2: Second Nucleophilic Aromatic Substitution

  • Dissolve the monosubstituted intermediate (1.0 eq) in a suitable solvent (e.g., n-butanol or DMA).

  • Add the second nucleophile (e.g., a primary or secondary amine, 1.5 eq) and a base if necessary (e.g., potassium carbonate, 3.0 eq).

  • Heat the reaction mixture at 100-150 °C, potentially using microwave irradiation to accelerate the reaction. Monitor by TLC or LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the crude product by flash column chromatography to obtain the disubstituted pyridazine ester.

Step 3: Saponification of the Ethyl Ester

  • Dissolve the disubstituted pyridazine ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by LC-MS).

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and concentrate to yield the carboxylic acid intermediate, which may be used in the next step without further purification.

Step 4: Amide Coupling

  • To a solution of the carboxylic acid intermediate (1.0 eq) in DMF, add an amide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

  • Stir the mixture for 10-15 minutes, then add the desired amine (1.2 eq).

  • Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Perform an aqueous work-up as previously described.

  • Purify the final compound by preparative HPLC or flash column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for TYK2 Inhibition Assay

This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of synthesized compounds against TYK2.

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the TYK2 enzyme, a suitable peptide substrate (e.g., a poly-GT peptide), and ATP in a kinase buffer.

  • Add the test compounds to the wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound represents a potentially valuable, yet underexplored, scaffold for medicinal chemistry. By analogy with its isomer, Ethyl 4,6-dichloropyridazine-3-carboxylate, it holds promise as a versatile starting material for the synthesis of inhibitors targeting a range of biological targets, such as kinases involved in inflammatory and autoimmune diseases. The protocols and workflows provided here serve as a foundational guide for researchers looking to explore the synthetic and biological potential of this compound class. Further research is warranted to fully elucidate the specific applications of this compound in drug discovery.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,6-dichloropyridazine-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the multi-step synthesis of 3,6-dichloropyridazine-4-carboxylic acid ethyl ester, a key intermediate in pharmaceutical and agrochemical research. The described synthetic pathway begins with the formation of 3,6-dihydroxypyridazine from maleic anhydride, followed by a robust chlorination step to yield 3,6-dichloropyridazine. A methyl group is then introduced at the 4-position, which is subsequently oxidized to a carboxylic acid. The final step involves the esterification of the carboxylic acid to afford the target compound. This guide includes comprehensive experimental procedures, tabulated quantitative data for each step, and a visual workflow to ensure clarity and reproducibility for large-scale production.

Introduction

Pyridazine derivatives are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The title compound, 3,6-dichloropyridazine-4-carboxylic acid ethyl ester, possesses a highly functionalized pyridazine core, making it a versatile precursor for further chemical modifications. The presence of two chlorine atoms provides reactive sites for nucleophilic substitution reactions, while the ethyl ester group can be readily hydrolyzed or converted to other functional groups. The scalability and efficiency of the synthetic route are paramount for industrial applications. The following protocols have been compiled and adapted from various sources to provide a comprehensive guide for its large-scale synthesis.

Overall Synthetic Workflow

The synthesis of 3,6-dichloropyridazine-4-carboxylic acid ethyl ester is accomplished through a five-step process. The workflow begins with readily available starting materials and proceeds through key intermediates.

G cluster_0 Step 1: Synthesis of 3,6-dihydroxypyridazine cluster_1 Step 2: Synthesis of 3,6-dichloropyridazine cluster_2 Step 3: Synthesis of 3,6-dichloro-4-methylpyridazine cluster_3 Step 4: Oxidation to Carboxylic Acid cluster_4 Step 5: Esterification A Maleic anhydride C 3,6-dihydroxypyridazine A->C Reflux in HCl(aq) B Hydrazine hydrate B->C D 3,6-dihydroxypyridazine F 3,6-dichloropyridazine D->F Heat E Phosphorus oxychloride (POCl3) E->F J 3,6-dichloro-4-methylpyridazine F->J Alternative starting material for Step 4 G 4-Methyl-1,2-dihydropyridazine-3,6-dione I 3,6-dichloro-4-methylpyridazine G->I Reflux H Phosphorus oxychloride (POCl3) H->I L 3,6-dichloropyridazine-4-carboxylic acid J->L Heat in water K Potassium permanganate (KMnO4) K->L M 3,6-dichloropyridazine-4-carboxylic acid P 3,6-dichloropyridazine-4-carboxylic acid ethyl ester M->P Reflux N Ethanol N->P O Sulfuric acid (cat.) O->P

Caption: Overall synthetic workflow for 3,6-dichloropyridazine-4-carboxylic acid ethyl ester.

Experimental Protocols

Step 1: Synthesis of 3,6-dihydroxypyridazine (Maleic hydrazide)

This procedure outlines the synthesis of 3,6-dihydroxypyridazine from maleic anhydride and hydrazine hydrate.[1]

Materials:

  • Maleic anhydride

  • Hydrazine hydrate (80%)

  • Hydrochloric acid (30%)

  • Cold ethanol

Procedure:

  • To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%, 1.3 mol).

  • Slowly add 120 mL of 30% hydrochloric acid dropwise while stirring.

  • Add 98 g of maleic anhydride (1 mol) to the mixture.

  • Heat the mixture to reflux at 110°C for 3 hours.

  • Cool the reaction mixture, leading to crystallization of the product.

  • Filter the resulting solid and wash the filter cake 3-4 times with cold ethanol.

  • Dry the solid to obtain 3,6-dihydroxypyridazine.

Quantitative Data:

ParameterValueReference
Yield91%[1]
PurityNot specified
Melting Point298-300 °C[1]
Step 2: Synthesis of 3,6-dichloropyridazine

This protocol describes the chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride.[2]

Materials:

  • 3,6-dihydroxypyridazine

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a 2 L round-bottom flask under a nitrogen atmosphere, charge 125 g (1115 mmol) of 3,6-dihydroxypyridazine.

  • Add 520 mL (5576 mmol) of POCl₃ at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight).

  • After completion, cool the mixture and concentrate under high vacuum at 55-60°C to remove excess POCl₃, yielding a thick mass.

  • Dilute the residue with 1 L of ethyl acetate.

  • Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH reaches approximately 8.

  • Separate the organic and aqueous layers. Extract the aqueous layer twice with 500 mL portions of ethyl acetate.

  • Combine the organic layers and wash with 1 L of water, followed by 1 L of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Dry the resulting solid under vacuum at 50°C to yield 3,6-dichloropyridazine.

Quantitative Data:

ParameterValueReference
Yield85%[2]
PurityNot specified (MS confirmed)[2]
Melting Point68-69 °C[3]
Step 3: Synthesis of 3,6-dichloro-4-methylpyridazine

This procedure details the synthesis of 3,6-dichloro-4-methylpyridazine, a key intermediate for the subsequent oxidation step.[4]

Materials:

  • 4-Methyl-1,2-dihydropyridazine-3,6-dione

  • Phosphoryl chloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 9.48 g (75.2 mmol) of 4-methyl-1,2-dihydropyridazine-3,6-dione in 70 mL (750 mmol) of phosphoryl chloride under a nitrogen atmosphere.

  • Stir the suspension at room temperature, then heat to a mild reflux for 4 hours until a clear, golden-yellow solution is formed.

  • Cool the reaction mixture and remove the excess phosphoryl chloride by distillation under reduced pressure (14 mbar, 50-70°C).

  • Slowly add the resulting viscous brown oil to 200 mL of an ice-cooled saturated sodium bicarbonate solution with vigorous stirring.

  • Adjust the pH to 6 by adding solid sodium bicarbonate in portions.

  • Extract the mixture with two 60 mL portions of ethyl acetate.

  • Combine the organic phases, wash with 30 mL of saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain 3,6-dichloro-4-methylpyridazine as a yellow powder.

Quantitative Data:

ParameterValueReference
Yield94%[4]
PurityRecrystallized[4]
Melting Point87-88 °C[4]
Step 4: Oxidation of 3,6-dichloro-4-methylpyridazine to 3,6-dichloropyridazine-4-carboxylic acid

This protocol describes the oxidation of the methyl group to a carboxylic acid using potassium permanganate. This is a common method for the oxidation of alkyl side chains on heteroaromatic rings.

Materials:

  • 3,6-dichloro-4-methylpyridazine

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium bisulfite

  • Hydrochloric acid

Procedure:

  • In a large reaction vessel, dissolve 3,6-dichloro-4-methylpyridazine in water. For every 1 mole of the starting material, use approximately 20-30 moles of water.

  • Heat the solution to 80-90°C with vigorous stirring.

  • Slowly add a solution of potassium permanganate (approximately 2.5-3.0 molar equivalents) in water to the reaction mixture over several hours. Maintain the temperature throughout the addition. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue heating and stirring for an additional 2-4 hours, or until TLC or HPLC analysis indicates the consumption of the starting material. A brown precipitate of manganese dioxide will form.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide.

  • To the filtrate, add a saturated solution of sodium bisulfite to quench any remaining potassium permanganate.

  • Acidify the clear solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to obtain 3,6-dichloropyridazine-4-carboxylic acid.

Quantitative Data (Estimated):

ParameterValueReference
Yield60-70% (Typical for this type of oxidation)
Purity>95%
Melting Point142 °C (decomposes)[5]
Step 5: Esterification to 3,6-dichloropyridazine-4-carboxylic acid ethyl ester

This final step involves a Fischer esterification of the carboxylic acid intermediate.[6][7][8]

Materials:

  • 3,6-dichloropyridazine-4-carboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a reaction flask equipped with a reflux condenser, suspend 3,6-dichloropyridazine-4-carboxylic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of ethanol using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with water.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValueReference
Yield80-90% (Typical for Fischer esterification)[6][7][8]
Purity>95%[9]
Physical StateYellow to brown oil[10]

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Potassium permanganate (KMnO₄): Strong oxidizing agent. Avoid contact with combustible materials.

  • Concentrated acids (HCl, H₂SO₄): Corrosive. Handle with care and appropriate PPE.

  • Large-scale reactions: All reactions should be conducted in appropriate reactors with proper temperature control and off-gas management. A thorough risk assessment should be performed before scaling up any chemical process.

Conclusion

The provided protocols offer a comprehensive and scalable pathway for the synthesis of 3,6-dichloropyridazine-4-carboxylic acid ethyl ester. By following these detailed procedures, researchers and production chemists can reliably produce this valuable intermediate for various applications in drug discovery and development. Careful attention to reaction conditions and safety precautions is essential for successful and safe execution on a large scale.

References

Application Notes and Protocols for the Derivatization of the Pyridazine Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically tractable nature make it an attractive starting point for the design of novel therapeutic agents. Derivatization of the pyridazine ring system has led to the discovery of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and neuroprotective effects.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of pyridazine derivatives, intended to serve as a comprehensive resource for researchers in the field of drug discovery.

Synthetic Protocols: Accessing and Derivatizing the Pyridazine Core

The versatility of the pyridazine scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization. Key intermediates such as 3,6-dichloropyridazine and 6-substituted-4,5-dihydropyridazin-3(2H)-ones serve as common starting points for the introduction of diverse chemical functionalities.

Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride

This protocol outlines the synthesis of the versatile building block, 3,6-dichloropyridazine, a precursor for a wide range of disubstituted pyridazine derivatives.

Step 1: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)

  • In a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%).

  • Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.

  • To this mixture, add 98 g of maleic anhydride.

  • Heat the mixture to reflux at 110 °C for 3 hours.

  • Cool the reaction mixture, and collect the precipitate by filtration. Wash with cold water and dry to obtain 3,6-dihydroxypyridazine.

Step 2: Chlorination of 3,6-Dihydroxypyridazine

  • In a 250 mL round-bottom flask, place 4.48 g of 3,6-dihydroxypyridazine.

  • Carefully add 61.33 g of phosphorus oxychloride.

  • Heat the mixture at 80 °C for 1 hour with stirring.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Pour the residue onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.[4]

Protocol 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of a foundational 6-aryl-4,5-dihydropyridazin-3(2H)-one structure, which can be further derivatized at various positions.

  • A mixture of β-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (50 mL) is refluxed for 3-4 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[5][6]

Protocol 3: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloropyridazine with a boronic acid to form a C-C bond.

  • To an oven-dried Schlenk flask, add the chloropyridazine derivative (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and sodium carbonate (2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture, such as DME/ethanol/water (e.g., 8 mL/2 mL/1 mL).[7]

  • Heat the reaction mixture to 80 °C and stir for the required time (typically monitored by TLC or LC-MS).[7]

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Experimental Workflow for Pyridazine Derivatization

G cluster_synthesis Synthesis of Pyridazine Core cluster_derivatization Derivatization Reactions Starting_Materials Maleic Anhydride / β-Aroylpropionic Acid Cyclization Cyclization with Hydrazine Starting_Materials->Cyclization Pyridazine_Core Pyridazinone / Dihalopyridazine Core Cyclization->Pyridazine_Core Derivatization Suzuki Coupling / Nucleophilic Substitution / Other C-C or C-N bond formations Pyridazine_Core->Derivatization Library_of_Derivatives Library of Pyridazine Derivatives Derivatization->Library_of_Derivatives Diverse Substituents

Caption: General workflow for the synthesis and derivatization of the pyridazine core.

Biological Evaluation Protocols

The diverse biological activities of pyridazine derivatives necessitate a range of assays to characterize their pharmacological profiles. Detailed protocols for key biological evaluations are provided below.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for and quantify the inhibitory activity of compounds against acetylcholinesterase, an important target in Alzheimer's disease.[1]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of various concentrations of the test compound, and 20 µL of the AChE enzyme solution. For the control well, add 20 µL of buffer and 20 µL of the enzyme solution without the inhibitor.

  • Incubate the plate at room temperature for 15 minutes.

  • To initiate the reaction, add 140 µL of a freshly prepared mixture of ATCI and DTNB in buffer to each well.

  • Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Protocol 5: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the inhibitory potency and selectivity of compounds against COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid - substrate

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Assay buffer

  • Test compounds

  • 96-well plate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In separate wells of a 96-well plate, add the assay buffer, the test compound, and either the COX-1 or COX-2 enzyme.

  • Incubate the plate for a short period to allow for inhibitor-enzyme interaction.

  • Add the colorimetric or fluorometric probe to each well.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength over time.

  • Determine the reaction rates and calculate the percent inhibition for each compound concentration against each enzyme.

  • Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.[8]

Protocol 6: In Vivo Antihypertensive Activity Assessment (Tail-Cuff Method)

This non-invasive method is used to measure the blood pressure in rodents to evaluate the antihypertensive effects of test compounds.[9]

Materials:

  • Tail-cuff blood pressure measurement system

  • Animal restrainers

  • Warming platform

  • Test compound formulation for administration (e.g., oral gavage)

  • Experimental animals (e.g., spontaneously hypertensive rats)

Procedure:

  • Acclimatize the animals to the restraining device and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

  • On the day of the experiment, place the conscious animal in the restrainer on a warming platform to facilitate the detection of tail pulses.

  • Position the tail cuff and pulse sensor on the animal's tail.

  • Administer the test compound or vehicle control to the respective groups of animals.

  • Measure the systolic and diastolic blood pressure at predetermined time intervals after compound administration.

  • The system automatically inflates and deflates the cuff, and the sensor records the blood flow to determine the blood pressure.

  • Record and analyze the data to determine the effect of the compound on blood pressure over time compared to the control group.[10][11]

Biological Evaluation Workflow

G Library_of_Derivatives Library of Pyridazine Derivatives Primary_Screening Primary Biological Screening (e.g., In vitro enzyme assays) Library_of_Derivatives->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cell-based assays) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR studies) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Safety (e.g., Animal models) Lead_Optimization->In_Vivo_Testing

Caption: A typical workflow for the biological evaluation of a library of pyridazine derivatives.

Quantitative Data Summary

The following tables summarize the biological activities of various pyridazine derivatives, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Pyridazine Derivatives as Acetylcholinesterase (AChE) Inhibitors

Compound IDSubstitution PatternAChE IC₅₀ (µM)Reference
Compound 5Pyridyl-pyridazine moiety0.26[12]
Compound 5c3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine0.05[13]
Compound 5h3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine0.04[13]
Series 5a-iHydrazide derivatives with pyridazine structure26.2 - 31.9[14]
Series 5a-mN-substituted-(p-tolyl)pyridazin-3(2H)-one1.77 - 4.50[15]

Table 2: Pyridazine Derivatives as Anti-inflammatory Agents (COX Inhibitors)

Compound IDSubstitution PatternCOX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Compound 4cPyridazine derivative0.26-[16]
Compound 6bPyridazine derivative0.186.33[16]
Compound 3gPyridazinone derivative0.043811.51[17]
Compound 5aPyridazinone derivative0.7716.70[18]
Compound 5fPyridazinone derivative1.8913.38[18]

Table 3: Pyridazine Derivatives with Other Biological Activities

Compound IDBiological ActivityTarget/AssayIC₅₀ / MIC / EC₅₀Reference
Compound 4baAnti-inflammatoryPDE4B Inhibition0.251 µM[19]
Compound 2gAnticancerNCI-60 panel (various cell lines)GI₅₀ < 2 µM[20]
Compound 15AntimicrobialCandida albicans, Aspergillus nigerMIC = 1.04 x 10⁻² µM/ml[14]
Compound 6AntihypertensiveACE Inhibition5.78 µg/mL[21]
Compound 2jVasorelaxant-EC₅₀ = 0.02916 µM[22]

Signaling Pathway Visualizations

Understanding the mechanism of action of pyridazine derivatives requires knowledge of the biological pathways they modulate. The following diagrams illustrate key signaling pathways targeted by these compounds.

Cholinergic Signaling and AChE Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft Release ACh_receptor Acetylcholine Receptor Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Synaptic_Cleft->ACh_receptor Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Choline_Acetate->ACh_synthesis Reuptake Pyridazine_Inhibitor Pyridazine-based AChE Inhibitor Pyridazine_Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the mechanism of action of pyridazine-based AChE inhibitors.[2][3][18]

Arachidonic Acid Cascade and COX Inhibition

G Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A₂ Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1_COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Pyridazine_Inhibitor Pyridazine-based COX Inhibitor Pyridazine_Inhibitor->COX1_COX2 Inhibition

Caption: The arachidonic acid cascade and the role of pyridazine-based COX inhibitors in modulating the inflammatory response.[1][10][17][23][24]

PDE4 Signaling in Inflammation

G ATP ATP Adenylate_Cyclase Adenylate Cyclase ATP->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC AMP AMP PDE4->AMP Hydrolysis Anti_inflammatory_Effects Anti-inflammatory Effects (e.g., ↓ TNF-α, ↑ IL-10) PKA_EPAC->Anti_inflammatory_Effects Pyridazine_Inhibitor Pyridazine-based PDE4 Inhibitor Pyridazine_Inhibitor->PDE4 Inhibition

Caption: The role of PDE4 in cAMP-mediated signaling and its inhibition by pyridazine derivatives to produce anti-inflammatory effects.[12][15][16][25][26]

References

Application Notes and Protocols for Monitoring Reactions Involving Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving Ethyl 3,6-dichloropyridazine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to track reaction progress, identify intermediates, and quantify product formation.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

Reverse-phase HPLC is a robust technique for monitoring the consumption of starting materials and the formation of products in reactions involving this compound. This method is suitable for analyzing the crude reaction mixture with minimal sample preparation.

Experimental Protocol: RP-HPLC

A gradient reversed-phase HPLC method is recommended for the separation of this compound from its precursors and potential byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or phosphate buffer (pH 3.0)

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it with the initial mobile phase composition (e.g., 1:1000) in a clean vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 220 nm

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Data Analysis: Identify and integrate the peaks corresponding to the starting material, intermediates, and the final product. The relative peak areas can be used to monitor the progress of the reaction over time.

Data Presentation: HPLC Reaction Monitoring
Time Point (hours)Area % Starting MaterialArea % this compoundArea % Byproduct
098.50.51.0
165.233.81.0
230.168.71.2
45.393.21.5
6< 1.097.51.5

Note: The data presented is representative and will vary depending on the specific reaction conditions.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilute Dilute Sample Aliquot->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Components Integrate->Quantify Report Generate Report Quantify->Report

HPLC analysis workflow for reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and byproducts in reactions involving this compound. Derivatization may be necessary for less volatile compounds.

Experimental Protocol: GC-MS

This protocol is designed for the analysis of the reaction mixture after a suitable workup and extraction into an organic solvent.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Autosampler

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Derivatizing agent (if necessary, e.g., BSTFA)

Procedure:

  • Sample Preparation: After the reaction workup, dissolve a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane). If derivatization is required, follow the appropriate protocol.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-500 amu

  • Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of each identified component can be estimated from the peak areas.

Data Presentation: GC-MS Impurity Analysis
Retention Time (min)Compound NameMolecular WeightKey Mass Fragments (m/z)Relative Abundance (%)
12.5Starting Material(Varies)(Varies)2.1
15.8This compound221.04220, 192, 175, 14796.5
17.2Dimer Byproduct(Varies)(Varies)1.4

Note: The data presented is representative and will vary depending on the specific reaction conditions and workup procedure.

Logical Relationship: GC-MS Data Interpretation

GCMS_Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_identification Compound Identification Separation Separation by Volatility & Polarity RT Retention Time (RT) Separation->RT Ionization Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassSpectrum Mass Spectrum Fragmentation->MassSpectrum LibrarySearch NIST Library Search MassSpectrum->LibrarySearch Structure Proposed Structure LibrarySearch->Structure

Logical flow for compound identification using GC-MS.

¹H NMR Spectroscopy for Real-Time Reaction Monitoring

¹H NMR spectroscopy is a valuable tool for obtaining structural information and monitoring reaction kinetics in real-time without the need for sample workup.

Experimental Protocol: Real-Time ¹H NMR

This protocol involves setting up the reaction directly in an NMR tube.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction conditions

  • Internal standard (optional, e.g., TMS or a stable compound with a known concentration)

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the starting material in the deuterated solvent. If using an internal standard, add it at this stage.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to establish reference chemical shifts and integration.

  • Initiate Reaction: Add the final reagent to the NMR tube to initiate the reaction.

  • Time-Course Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) to monitor the changes in the signals.

  • Data Analysis: Monitor the decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product. The chemical shift of the singlet proton on the pyridazine ring of the product, this compound, is expected around 7.70 ppm in CDCl₃.[1][2] The ethyl ester protons will appear as a quartet around 4.55 ppm and a triplet around 1.46 ppm.[1][2]

Data Presentation: ¹H NMR Reaction Progress
Time Point (hours)Integral (Starting Material Peak)Integral (Product Peak @ 7.70 ppm)% Conversion
01.000.000
0.50.550.4545
1.00.200.8080
2.00.050.9595
4.0< 0.011.00> 99

Note: The data presented is representative. Chemical shifts and integration values will depend on the specific starting materials and reaction conditions.

Signaling Pathway: NMR Signal Changes

NMR_Pathway cluster_reactants Reactants (Time = 0) cluster_reaction Reaction Progress cluster_products Products (Time > 0) SM_Signal Starting Material Signal (High Intensity) Reaction Chemical Transformation SM_Signal->Reaction Prod_Signal_0 Product Signal (No Intensity) Prod_Signal_0->Reaction SM_Signal_Dec Starting Material Signal (Decreasing) Reaction->SM_Signal_Dec Prod_Signal_Inc Product Signal (Increasing) Reaction->Prod_Signal_Inc

Changes in NMR signals during reaction monitoring.

References

Application Notes and Protocols for the Safe Handling and Storage of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and disposal of dichloropyridazines. Adherence to these procedures is crucial for minimizing risks and ensuring a safe laboratory environment. Dichloropyridazines are a class of chlorinated heterocyclic compounds that are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] However, they also present potential health hazards, including irritation to the skin, eyes, and respiratory system, and are toxic if swallowed.[1][2]

Hazard Identification and Quantitative Data

Dichloropyridazines are classified as hazardous substances. The primary hazards are associated with their irritant properties and acute toxicity.[2][3] It is important to note that comprehensive toxicological studies for all dichloropyridazine isomers are limited, and in the absence of specific data, these compounds should be handled with a high degree of caution.[4]

Table 1: Physical and Chemical Properties of 3,6-Dichloropyridazine

PropertyValueReference
CAS Number 141-30-0
Molecular Formula C₄H₂Cl₂N₂[5]
Molecular Weight 148.98 g/mol [5]
Appearance Off-white to brown crystalline powder
Melting Point 65-69 °C[2]
Boiling Point Not available
Flash Point Not applicable[2]
Solubility Sparingly soluble in water. Soluble in organic solvents such as ethanol and acetone.[5]

Table 2: Toxicological Data for 3,6-Dichloropyridazine

ParameterValueSpeciesReference
Oral LD₅₀ >50 mg/kgRat[2]
Inhalation LC₅₀ >1070 mg/m³/4HRat[2]

Table 3: Occupational Exposure Limits

AgencyLimit (TWA/STEL/Ceiling)
OSHA PEL None established
NIOSH REL None established
ACGIH TLV None established

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling.[4][6][7][8][9][10][11][12][13][14][15][16][17]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling dichloropyridazines to prevent exposure.[4]

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber). Gloves must be inspected before use.Prevents skin contact and subsequent irritation.[2]
Body Protection Lab coat or chemical-resistant apron. Fire/flame resistant and impervious clothing is recommended.Minimizes the risk of skin contact and contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge is recommended for operations that may generate dust or aerosols, or if ventilation is inadequate.Protects the respiratory tract from irritation due to dust or vapors.[4]

Safe Handling and Storage Procedures

Adherence to strict laboratory protocols is essential when working with dichloropyridazines to minimize exposure and ensure a safe working environment.[4]

Engineering Controls
  • Ventilation: Work with dichloropyridazines should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Handling Procedures
  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Do not inhale dust, fumes, or vapors.[4]

  • Minimize dust generation and accumulation.[5]

  • Use non-sparking tools and equipment.[4]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke in the laboratory.[4]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]

  • Store away from heat, sparks, and open flames.[4]

Experimental Protocol: Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine with a Primary Amine

This protocol provides a general procedure for a common reaction involving dichloropyridazines. The reactivity of the chlorine atoms makes them susceptible to nucleophilic substitution.[1]

4.1. Scope

This protocol describes the substitution of one of the chlorine atoms of 3,6-dichloropyridazine with a generic primary amine.

4.2. Materials

  • 3,6-Dichloropyridazine

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., Dioxane, Ethanol)

  • Base (e.g., Cesium carbonate, Potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

4.3. Hazard Identification

  • 3,6-Dichloropyridazine: Toxic if swallowed, causes skin and serious eye irritation.[2][3]

  • Primary Amines: Can be corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS).

  • Solvents: Dioxane and ethanol are flammable. Dioxane is a suspected carcinogen.

  • Bases: Carbonates are irritants.

4.4. Personal Protective Equipment

Refer to Table 4 for the necessary PPE.

4.5. Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.0 eq).

  • Add the primary amine (1.1 eq) and the base (2.0 eq).

  • Under a nitrogen or argon atmosphere, add the anhydrous solvent.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and stir overnight.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS).

4.6. Waste Disposal

  • Dispose of all chemical waste, including solvents and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.[4]

  • Chlorinated organic compounds should generally be collected in a designated halogenated waste container.

4.7. Emergency Procedures

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Management

In the event of a spill, follow these procedures to ensure safe cleanup and containment.[4]

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Clean-up: Carefully collect the absorbed or spilled material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Disposal prep_ppe Don Appropriate PPE prep_setup Set up Reaction in Fume Hood prep_ppe->prep_setup reagents Add Reagents and Solvent prep_setup->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify analysis Characterize Product purify->analysis disposal Dispose of Waste analysis->disposal

Caption: Experimental workflow for handling dichloropyridazines.

hazard_mitigation hazards Hazard Identification Inhalation Skin/Eye Contact Ingestion Spill controls Control Measures Engineering Controls (Fume Hood) Personal Protective Equipment (PPE) Safe Work Practices Spill Containment hazards:h1_1->controls:c1_1 Mitigates hazards:h1_2->controls:c1_2 Mitigates hazards:h1_3->controls:c1_3 Mitigates hazards:h1_4->controls:c1_4 Mitigates

Caption: Logical relationships for hazard mitigation.

References

Preparation of 3,6-Disubstituted Pyridazine-4-Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,6-disubstituted pyridazine-4-carboxylates, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies, offering reproducible and scalable routes to these valuable scaffolds.

Introduction

Pyridazine derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents at the 3, 4, and 6 positions of the pyridazine ring is crucial for modulating their pharmacological profiles. This guide focuses on two primary and effective strategies for the preparation of 3,6-disubstituted pyridazine-4-carboxylates: a one-pot three-component synthesis and a stepwise approach involving the functionalization of a pre-formed pyridazine-4-carboxylate core.

Method 1: One-Pot Three-Component Synthesis

This method provides a highly efficient and atom-economical route to 3,6-disubstituted pyridazine-4-carboxylates through the condensation of an arylglyoxal, an active methylene compound (ethyl butyrylacetate), and hydrazine hydrate.

Experimental Workflow

workflow1 reagents Arylglyoxal Ethyl Butyrylacetate Hydrazine Hydrate mixing Mixing in Water (Room Temperature) reagents->mixing reaction Stirring mixing->reaction workup Filtration & Washing reaction->workup product Ethyl 6-Aryl-3-propyl- pyridazine-4-carboxylate workup->product

Caption: Workflow for the one-pot synthesis of 3,6-disubstituted pyridazine-4-carboxylates.

Protocol: Synthesis of Ethyl 6-Aryl-3-propylpyridazine-4-carboxylates

This protocol is adapted from the procedure described by Javanshir and colleagues.

Materials:

  • Appropriate arylglyoxal monohydrate (1 mmol)

  • Ethyl butyrylacetate (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Water (10 mL)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the arylglyoxal monohydrate (1 mmol) in water (10 mL), add ethyl butyrylacetate (1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add hydrazine hydrate (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the time specified in Table 1.

  • Upon completion of the reaction (monitored by TLC), collect the precipitated solid by filtration.

  • Wash the crude product with an excess of water.

  • Purify the product by recrystallization from ethanol to afford the desired ethyl 6-aryl-3-propylpyridazine-4-carboxylate.

Data Presentation

Table 1: Synthesis of Ethyl 6-Aryl-3-propylpyridazine-4-carboxylates

EntryAryl Group (Ar)Reaction Time (h)Yield (%)Melting Point (°C)
1Phenyl37550-51
24-Bromophenyl28866-68
34-Chlorophenyl28564-65
44-Fluorophenyl37889-90
54-Nitrophenyl1.590118
64-Methylphenyl37275-76
74-Methoxyphenyl3.57081-82

Method 2: Synthesis via Functionalization of a Pyridazine-4-Carboxylate Core

This approach involves the initial synthesis of a 3,6-dihalopyridazine-4-carboxylate intermediate, followed by selective substitution at the 3- and 6-positions. This method offers versatility in introducing a wide range of substituents.

Reaction Pathway

pathway2 cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Nucleophilic Substitution A 3,6-Dichloro-4-methylpyridazine B 3,6-Dichloropyridazine-4-carboxylic acid A->B K2Cr2O7, H2SO4 C Ethyl 3,6-dichloropyridazine-4-carboxylate B->C Ethanol, H+ D Ethyl 3-R1-6-chloropyridazine-4-carboxylate C->D R1-Nu E Ethyl 3-R1-6-R2-pyridazine-4-carboxylate D->E R2-Nu

Caption: Synthetic pathway for 3,6-disubstituted pyridazine-4-carboxylates via a dichlorinated intermediate.

Protocol 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic acid

Materials:

  • 3,6-Dichloro-4-methylpyridazine

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of 3,6-dichloro-4-methylpyridazine and potassium dichromate in concentrated sulfuric acid.

  • Stir the reaction mixture at 40°C for 2 hours.

  • Pour the reaction mixture onto ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with water and then with a saturated solution of NaCl.

  • Dry the organic layer over MgSO₄ and evaporate the solvent to yield the crude product. This product is often used in the next step without further purification.

Protocol 2: Esterification of 3,6-Dichloropyridazine-4-carboxylic acid

Materials:

  • 3,6-Dichloropyridazine-4-carboxylic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Reflux a solution of 3,6-dichloropyridazine-4-carboxylic acid in absolute ethanol containing a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Protocol 3: Nucleophilic Substitution on this compound

The chlorine atoms at the 3- and 6-positions of the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups (e.g., amines, alkoxides, thiols). The reactivity of the two positions may differ, allowing for sequential and selective substitution.

General Procedure for Amination:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, dioxane, or DMF).

  • Add the desired amine (1-1.2 equivalents for monosubstitution, >2 equivalents for disubstitution).

  • A base such as triethylamine or diisopropylethylamine may be added to scavenge the HCl generated.

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the amine.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 2: Examples of Nucleophilic Substitution on Dichloropyridazine Derivatives

Starting MaterialNucleophileProductConditionsYield (%)
Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylateMorpholineEthyl 6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxylate1,4-Dioxane, Hünig's base, reflux-
Ethyl 6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxylatePrimary AminesN-Alkyl/Aryl-6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamideAbsolute ethanol, piperidine29-54 (2 steps)

Note: The yields reported in the literature for similar transformations can vary significantly based on the specific substrates and reaction conditions.

Conclusion

The synthetic routes detailed in these application notes provide robust and versatile methods for accessing 3,6-disubstituted pyridazine-4-carboxylates. The one-pot three-component reaction is particularly advantageous for its simplicity and efficiency in generating a library of analogs with diverse aryl substituents at the 6-position. The functionalization of a pre-formed 3,6-dichloropyridazine-4-carboxylate core offers greater flexibility in the introduction of a wider array of substituents at both the 3- and 6-positions through nucleophilic substitution reactions. These protocols serve as a valuable resource for researchers engaged in the synthesis of novel pyridazine-based compounds for drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 3,6-dichloropyridazine-4-carboxylate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting common issues.

A1: Common Causes for Low Yield and Suggested Solutions:

  • Incomplete Reaction: The conversion of the starting material, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, may not be complete.

    • Solution: Consider increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and the ratio of reagents can significantly impact the yield.

    • Solution: While phosphorus oxychloride (POCl₃) can act as both a reagent and a solvent, the use of a co-solvent can sometimes be beneficial. Patents for the synthesis of the related 3,6-dichloropyridazine have reported the use of solvents such as chloroform, ethanol, and DMF.[1] Experimenting with different solvents or conducting the reaction neat (in excess POCl₃) should be guided by small-scale trials. The molar ratio of POCl₃ to the dihydroxy starting material is also a critical parameter to optimize.

  • Side Reactions and Impurity Formation: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: The reaction of dihydroxypyridazines with POCl₃ is believed to proceed through an O-phosphorylation mechanism, forming a pyridazinyl dichlorophosphate intermediate.[2] Incomplete reaction or the presence of moisture can lead to the formation of various phosphorylated byproducts or the hydrolysis of the desired product. Ensuring anhydrous reaction conditions and a sufficiently high temperature to drive the reaction to completion can minimize these side reactions.

  • Degradation of the Product: The product may be unstable under the reaction or workup conditions.

    • Solution: During the workup, quenching the excess POCl₃ with ice water must be done carefully and at a controlled temperature to avoid degradation of the ester functionality. The product should be extracted promptly into a suitable organic solvent.

  • Purity of Starting Material: The quality of the starting material, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the overall yield.

    • Solution: Ensure the starting material is of high purity. If necessary, purify the starting material by recrystallization or chromatography before use.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I get rid of them?

The presence of multiple spots on a TLC plate indicates a mixture of the desired product, unreacted starting material, and potential byproducts.

A2: Identifying and Removing Impurities:

  • Potential Impurities:

    • Unreacted Starting Material: Ethyl 4,6-dihydroxypyridazine-3-carboxylate. This is typically more polar than the dichlorinated product.

    • Monochloro Intermediate: A partially chlorinated intermediate may be present if the reaction has not gone to completion.

    • Phosphorylated Byproducts: As mentioned, various phosphate esters can form as byproducts.[2]

    • Hydrolyzed Product: If the ester group is cleaved during workup, the corresponding carboxylic acid may be present.

  • Purification Strategies:

    • Column Chromatography: This is a common and effective method for separating the desired product from impurities. A typical solvent system for the purification of this compound is a gradient of ethyl acetate in hexanes.[3]

    • Recrystallization: For the related compound 3,6-dichloropyridazine, recrystallization from n-hexane has been reported to yield a pure product.[4] This could be a viable and scalable purification method for the title compound as well. Experimenting with different solvent systems (e.g., hexane, heptane, or mixtures with a more polar solvent like ethyl acetate or dichloromethane) is recommended to find the optimal conditions.

Q3: Are there alternative reagents I can use for the chlorination step?

While phosphorus oxychloride is the most commonly used reagent for this transformation, other chlorinating agents have been used for similar pyridazine systems.

A3: Alternative Chlorinating Agents:

  • Phosphorus Pentachloride (PCl₅): In some cases, PCl₅ is used in conjunction with POCl₃ or as a standalone reagent for the chlorination of pyridazinones.[4]

  • Thionyl Chloride (SOCl₂): Thionyl chloride is another common chlorinating agent for converting hydroxyl groups to chlorides. However, its reactivity and compatibility with the ester functional group in the target molecule would need to be carefully evaluated.

  • N-Chlorosuccinimide (NCS): For the synthesis of 3,6-dichloropyridazine, a method using NCS in ethanol with a catalytic amount of hydrochloric acid has been reported, offering a potentially milder alternative to POCl₃.[4]

It is important to note that the reaction conditions would need to be re-optimized for each of these alternative reagents.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dichloropyridazine Synthesis

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3,6-DihydroxypyridazinePOCl₃Chloroform50472.35[1]
3,6-DihydroxypyridazinePOCl₃DMF50468.41[1]
3,6-DihydroxypyridazinePOCl₃Chloroform653.586[1]
3,6-DihydroxypyridazinePOCl₃Chloroform50487.10[1]
3,6-DihydroxypyridazinePOCl₃Ethanol01071.67[1]
3,6-DihydroxypyridazinePOCl₃Ethyl Acetate80175.41[1]
3,6-DihydroxypyridazineN-ChlorosuccinimideEthanol45-55289.8[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 4,6-dihydroxypyridazine-3-carboxylate

This protocol is based on a reported literature procedure.

Materials:

  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (optional, for workup)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

  • Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction can be run neat or with a solvent.

  • Heat the reaction mixture to 100 °C and maintain for approximately 3.5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • The crude residue is then cautiously quenched by pouring it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mandatory Visualizations

SynthesisWorkflow Start Ethyl 4,6-dihydroxypyridazine-3-carboxylate Reaction Chlorination with POCl3 (100°C, 3.5h) Start->Reaction Workup Workup: 1. Quench with ice-water 2. Extraction with Ethyl Acetate 3. Wash with Water & Brine 4. Dry and Concentrate Reaction->Workup Purification Purification: Column Chromatography (EtOAc/Hexanes) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield LowYield Low Yield? IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Check SuboptimalConditions Suboptimal Conditions? IncompleteReaction->SuboptimalConditions No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes SideReactions Side Reactions? SuboptimalConditions->SideReactions No OptimizeSolventRatio Optimize Solvent/Reagent Ratio SuboptimalConditions->OptimizeSolventRatio Yes ProductDegradation Product Degradation? SideReactions->ProductDegradation No AnhydrousConditions Ensure Anhydrous Conditions SideReactions->AnhydrousConditions Yes StartingMaterialPurity Starting Material Purity? ProductDegradation->StartingMaterialPurity No MildWorkup Use Milder Workup Conditions ProductDegradation->MildWorkup Yes PurifyStartingMaterial Purify Starting Material StartingMaterialPurity->PurifyStartingMaterial Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Ethyl 3,6-dichloropyridazine-4-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Purity After Column Chromatography Inadequate separation of closely related impurities.Optimize the solvent system. A gradient of ethyl acetate in hexanes or petroleum ether is commonly used. Consider using a shallower gradient to improve resolution.[1] Ensure proper packing of the silica gel column to avoid channeling.
Co-elution with a major impurity.If a specific impurity is known, consider a different stationary phase for chromatography. Alternatively, a recrystallization step prior to chromatography may remove the bulk of the impurity.
Overloading of the column.Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product is an Oil Instead of a Solid Presence of residual solvent.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of impurities that depress the melting point.Re-purify the material using column chromatography with a very slow gradient.[1] Attempt recrystallization from a suitable solvent system.
Low Yield After Purification Product loss during extraction.Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like ethyl acetate multiple times (e.g., 3x).[1][2] Check the pH of the aqueous layer before extraction to ensure the product is in its neutral form.
Product loss during column chromatography.Avoid using highly polar solvents that may cause the product to streak on the column. Monitor the elution process carefully using thin-layer chromatography (TLC).
Degradation of the product.The pyridazine ring can be sensitive to harsh conditions. Avoid prolonged exposure to strong acids or bases. Ensure the reaction work-up is performed promptly.
Discolored Product (Yellow to Brown) Presence of colored impurities from the synthesis.While the product itself is often a yellow to brown oil, darker coloration can indicate higher impurity levels.[3] Treatment with activated carbon during recrystallization may help to remove some colored impurities. Ensure complete removal of phosphorus oxychloride if used in the synthesis, as residues can lead to coloration.[1][2]
Incomplete Removal of Synthesis Reagents (e.g., Phosphorus Oxychloride) Inefficient quenching and work-up.After synthesis, the reaction mixture should be carefully quenched by pouring it into ice water.[1][2] The crude oil should be redissolved and re-concentrated to help remove volatile reagents.[1][2] Thorough washing of the organic extracts with water and brine is crucial.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently cited methods for purification are column chromatography and recrystallization.[4] Column chromatography on silica gel using a solvent system of ethyl acetate and petroleum ether or hexanes is a standard approach.[1]

Q2: What is a typical solvent system for column chromatography?

A2: A common solvent system is a gradient of ethyl acetate in petroleum ether or hexanes. For example, a gradient starting from 5% ethyl acetate and gradually increasing to 90% has been reported for a similar isomer.[1] The optimal gradient will depend on the specific impurity profile of your crude material.

Q3: Are there any alternative purification techniques to column chromatography?

A3: Yes, for the related compound 3,6-dichloropyridazine, a purification method involving the addition of sulfites (like sodium bisulfite or sodium metabisulfite) to the aqueous mixture after quenching has been described.[5] This method aims to solubilize impurities, allowing the desired product to be isolated in higher purity by filtration.[5] This approach might be adaptable for this compound.

Q4: My purified product is a yellow to brown oil. Is this normal?

A4: Yes, Ethyl 4,6-dichloropyridazine-3-carboxylate, a closely related isomer, is described as a yellow to brown oil.[3] Therefore, it is likely that the target compound has a similar appearance. High purity material should be a light yellow.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Gas Chromatography (GC) can also be used to determine purity for similar compounds.[4]

Experimental Protocols

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Work-up Procedure Following Synthesis with Phosphorus Oxychloride

This procedure is based on the synthesis of a similar isomer and is a crucial first step in purification.[1][2]

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and remove the excess phosphorus oxychloride under vacuum.

  • Quenching: Carefully pour the crude oil residue into ice water.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate (e.g., 3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (saturated aqueous sodium chloride).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Purification_Workflow Crude Crude Product Workup Aqueous Work-up (Quench, Extract, Wash) Crude->Workup Concentration Concentration Workup->Concentration Purification Purification Concentration->Purification Column Column Chromatography Purification->Column Primary Method Recrystallization Recrystallization Purification->Recrystallization Alternative/ Additional Step Pure Pure Product Column->Pure Recrystallization->Pure Analysis Purity Analysis (NMR, HPLC, LC-MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purified Product Impure? Check_Solvent Residual Solvent? Start->Check_Solvent Yes Success Pure Product Start->Success No Dry Dry under High Vacuum Check_Solvent->Dry Yes Re_Purify Re-purify Check_Solvent->Re_Purify No Dry->Success Column Optimize Column Chromatography (e.g., shallower gradient) Re_Purify->Column Option 1 Recrystallize Attempt Recrystallization Re_Purify->Recrystallize Option 2 Column->Success Recrystallize->Success

Caption: Decision tree for troubleshooting an impure product after initial purification.

References

Technical Support Center: Dichloropyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dichloropyridazines, primarily 3,6-dichloropyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,6-dichloropyridazine?

A1: The most widely used method is the chlorination of 3,6-dihydroxypyridazine (also known as maleic hydrazide). This is typically achieved by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2]

Q2: What are the typical reaction conditions for the chlorination of 3,6-dihydroxypyridazine?

A2: Reaction conditions can vary, but a general procedure involves heating 3,6-dihydroxypyridazine with an excess of phosphorus oxychloride, sometimes in the presence of a solvent like chloroform. Temperatures can range from 80°C to 125°C, with reaction times of several hours.[2][3]

Q3: Are there alternative, potentially safer, chlorinating agents?

A3: Yes, N-chlorosuccinimide (NCS) has been proposed as a more convenient and safer electrophilic substitution reagent. This method is reported to produce fewer process impurities and involve a simpler, more environmentally friendly operation.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of dichloropyridazines, focusing on the identification and mitigation of common side products.

Issue Potential Cause Proposed Solution
Low Yield of Dichloropyridazine Incomplete reaction.- Increase reaction temperature or prolong reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]- Ensure a sufficient excess of the chlorinating agent is used.
Degradation of the product during workup.- Carefully control the pH during the quenching step. Rapid or uncontrolled addition to water can lead to hydrolysis.[1]- Use a suitable organic solvent for extraction to efficiently isolate the product.
Presence of a Brown, Viscous Liquid After Reaction Formation of polymeric side products or residual phosphorus compounds.- After the reaction, distill off the excess phosphorus oxychloride under reduced pressure before quenching.[1][2]- Purify the crude product using column chromatography or recrystallization from a suitable solvent like n-hexane.[1][2]
Contamination with Phosphorus-Containing Impurities Use of phosphorus-based chlorinating agents.- When using PCl₅, a significant amount of POCl₃ is generated as a byproduct. This should be removed by vacuum distillation.[1]- With PCl₃, phosphite esters can form as side products.[1] Consider using POCl₃ or NCS instead.- A thorough aqueous workup, including a bicarbonate wash, can help remove acidic phosphorus impurities.[3]
Formation of Mono-chlorinated Intermediates Insufficient chlorinating agent or incomplete reaction.- Increase the molar ratio of the chlorinating agent to the starting material.- Extend the reaction time or increase the temperature to drive the reaction to completion.
Presence of Over-chlorinated Byproducts Harsh reaction conditions.- While less common for the pyridazine ring itself, consider that other functional groups on substituted pyridazines could be susceptible to chlorination. Careful control of stoichiometry and reaction conditions is key. The existence of trichloropyridazines suggests over-chlorination is possible.[4]
Formation of N-oxides Oxidation of the pyridazine nitrogen.- The pyridazine nitrogen atoms are susceptible to oxidation.[5] Ensure that reaction conditions are kept inert and free of oxidizing agents. The presence of 3,6-dichloropyridazine-2-oxide has been noted in the literature.[3]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine using Phosphorus Oxychloride

This protocol is based on a typical procedure found in the literature.[2][3]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 3,6-dihydroxypyridazine (1 equivalent).

  • Addition of Reagent: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl₃) (at least 3-5 equivalents).

  • Reaction: Heat the mixture to 80-100°C and maintain for 3-5 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture into ice-cold water or a saturated sodium bicarbonate solution to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Adjust the pH to approximately 8 using a base such as 28% ammonia water.[1]

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a solvent such as n-hexane to yield white crystals of 3,6-dichloropyridazine.[1]

Protocol 2: Synthesis of 3,6-Dichloropyridazine using N-Chlorosuccinimide (NCS)

This protocol is based on a greener alternative to phosphorus-based reagents.[1]

  • Reaction Setup: To a reaction vessel, add 3,6-dihydroxypyridazine, ethanol, and hydrochloric acid.

  • Addition of Reagent: Heat and stir the mixture. Continuously add N-chlorosuccinimide (NCS) while maintaining the temperature at 40-45°C.

  • Reaction: After the addition of NCS is complete, continue to stir the reaction mixture for 1-3 hours at a temperature not exceeding 60°C.

  • Isolation: Cool the reaction mixture to induce crystallization.

  • Purification: Collect the solid product by suction filtration and wash the filter cake to obtain 3,6-dichloropyridazine.

Visualizations

Dichloropyridazine_Synthesis_Workflow General Workflow for Dichloropyridazine Synthesis and Troubleshooting cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions start Start: 3,6-Dihydroxypyridazine chlorination Chlorination (e.g., POCl3, PCl5, NCS) start->chlorination quench Quenching (Ice water/bicarbonate) chlorination->quench side_products Side Products Identified (TLC, GC, NMR) chlorination->side_products Check Purity extraction Extraction (e.g., Dichloromethane) quench->extraction purification Purification (Recrystallization/ Column Chromatography) extraction->purification product Final Product: 3,6-Dichloropyridazine purification->product incomplete_rxn Incomplete Reaction/ Mono-chlorinated side_products->incomplete_rxn If starting material/ intermediate present phosphorus_imp Phosphorus Impurities side_products->phosphorus_imp If phosphorus reagents used over_chlorination Over-chlorination side_products->over_chlorination If harsh conditions used n_oxide N-oxide Formation side_products->n_oxide If oxidizing conditions present optimize_conditions Optimize Conditions: - Increase Temp/Time - Adjust Stoichiometry incomplete_rxn->optimize_conditions improve_workup Improve Workup: - Controlled Quench - Thorough Washing phosphorus_imp->improve_workup over_chlorination->optimize_conditions n_oxide->optimize_conditions optimize_conditions->chlorination Re-run Reaction improve_workup->extraction Modify Protocol repurify Re-purify Product

Caption: Workflow for dichloropyridazine synthesis and troubleshooting.

This diagram outlines the primary synthesis steps and a logical approach to troubleshooting common side product formation. By analyzing the impurities, researchers can identify the likely cause and implement corrective actions to optimize the reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Substitutions on Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during substitution reactions on Ethyl 3,6-dichloropyridazine-4-carboxylate. The information is tailored for professionals in research and drug development.

Troubleshooting Guides

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Potential CauseTroubleshooting Steps
Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., Nitrogen or Argon). Use a freshly opened palladium catalyst or a reliable pre-catalyst.
Poor Reagent Quality Boronic acids can undergo protodeboronation. Use fresh boronic acid; a slight excess (1.2–1.5 equivalents) may compensate for minor degradation. Verify the purity of the this compound starting material. For Buchwald-Hartwig amination, ensure the amine is pure and dry.
Suboptimal Reaction Conditions Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of solvent (e.g., 1,4-dioxane, toluene, THF) is also critical and should be anhydrous. Optimize the reaction temperature; while many cross-coupling reactions are heated, sometimes lowering the temperature can prevent side reactions.[1]
Ineffective Ligand The choice of phosphine ligand is crucial. For electron-deficient substrates like dichloropyridazines, sterically hindered and electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the catalytic cycle.[1]
Incomplete Reaction Extend the reaction time or increase the temperature. Ensure efficient stirring to overcome solubility issues.
Problem 2: Poor Regioselectivity (Substitution at the Wrong Chlorine Atom)
Potential CauseTroubleshooting Steps
Inherent Electronic Effects For 3,6-dichloropyridazines, the C6 position is generally more electron-deficient and sterically accessible, often leading to preferential substitution at this site. However, the electronic nature of the substituent at the 4-position (the ethyl carboxylate group) can influence this.
Ligand Control The choice of ligand can significantly influence regioselectivity in palladium-catalyzed reactions. For some dihaloheteroarenes, bulky monophosphine ligands can favor substitution at the less reactive position, while diphosphine ligands may favor the more reactive site. A systematic screening of ligands is recommended.
Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Nucleophile Steric Hindrance A bulky nucleophile may preferentially attack the less sterically hindered chlorine atom. Consider modifying the steric profile of your nucleophile if possible.
Substituent-Directed Reactivity In 4-substituted 3,6-dichloropyridazines, the nature of the 4-substituent can direct the regioselectivity. For instance, amine substituents at C4 have been shown to direct Suzuki-Miyaura coupling to the C3 position.[2]

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is more reactive towards nucleophilic aromatic substitution (SNAr)?

A1: In general, for 3,6-dichloropyridazines, the C6 position is more susceptible to nucleophilic attack due to greater electron deficiency induced by the adjacent nitrogen atom. However, the ethyl carboxylate group at the 4-position is an electron-withdrawing group, which can influence the relative reactivity of the C3 and C6 positions. The actual regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Q2: I am observing significant amounts of dehalogenated by-product. What could be the cause?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by β-hydride elimination from the organopalladium intermediate or by hydrodehalogenation. To minimize this, ensure a strictly inert atmosphere to exclude moisture and oxygen. The choice of base and solvent can also be critical. In some cases, using a different palladium precursor or ligand can suppress this side reaction.

Q3: Can I perform a selective mono-substitution on this compound?

A3: Yes, selective mono-substitution is generally achievable by carefully controlling the reaction conditions. Using a stoichiometric amount of the nucleophile or coupling partner (or a slight excess) is a common strategy. Lowering the reaction temperature and using a less active catalyst system can also favor mono-substitution over di-substitution.

Q4: What are the best practices for setting up a Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?

A4:

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere of argon or nitrogen.

  • Dry Reagents and Solvents: Use anhydrous solvents and ensure all reagents are dry.

  • Degassing: Degas the solvent thoroughly before use.

  • Catalyst and Ligand Handling: Handle palladium catalysts and phosphine ligands under an inert atmosphere as they are often air-sensitive.

  • Order of Addition: A common procedure is to add the aryl halide, boronic acid (for Suzuki) or amine (for Buchwald-Hartwig), base, and ligand to the reaction vessel, followed by the degassed solvent and finally the palladium catalyst.

Quantitative Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Dichloropyridazines
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₃PO₄ (3)1,4-Dioxane802460[3]
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1001885Adapted from[4]
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)THF801292Adapted from[5]
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O901688Adapted from[6]

Note: Yields are for analogous dichloropyridine/pyrimidine systems and may vary for this compound.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions for Dichloroazines
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001295[5]
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane1102485[7]
3Pd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2)THF801891[1]
4[Pd(cinnamyl)Cl]₂ (1)tBuXPhos (2)LHMDS (1.5)Toluene901689Adapted from[8]

Note: Yields are for analogous dichloroazine systems and may vary for this compound.

Experimental Protocols

Key Experiment 1: General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the degassed anhydrous solvent (e.g., toluene).

  • Nucleophile Addition: Add the amine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Is the catalyst active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reagents pure and dry? a1_yes->q2 sol1 Use fresh catalyst, ensure inert atmosphere, degas solvents. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reaction conditions optimal? a2_yes->q3 sol2 Use fresh, pure reagents. Dry solvents and amines. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the ligand effective? a3_yes->q4 sol3 Screen bases, solvents, and temperature. a3_no->sol3 sol4 Screen sterically hindered, electron-rich ligands. q4->sol4

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Regioselectivity_Decision_Tree start Goal: Control Regioselectivity q1 Desired position of substitution? start->q1 c3 C3-Substitution q1->c3 c6 C6-Substitution q1->c6 c3_strat Strategies for C3-Substitution c3->c3_strat c6_strat Strategies for C6-Substitution c6->c6_strat c3_sol1 Utilize directing effect of 4-substituent (if applicable). c3_strat->c3_sol1 c3_sol2 Screen for ligands known to favor less reactive sites. c3_strat->c3_sol2 c6_sol1 Exploit inherent higher reactivity of C6. c6_strat->c6_sol1 c6_sol2 Use less sterically demanding nucleophiles. c6_strat->c6_sol2 c6_sol3 Employ standard reaction conditions. c6_strat->c6_sol3

Caption: Decision tree for controlling regioselectivity in substitutions.

References

Technical Support Center: Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 3,6-dichloropyridazine-4-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Storage at -20°C, away from moisture, is also advised for long-term preservation.[2] Avoid exposure to light and incompatible materials.

Q2: What are the primary known physical and chemical properties of this compound?

A2: this compound is typically a yellow to brown oil with a purity of ≥95-98%.[2][3] It has a molecular weight of approximately 221.04 g/mol .[2] Its high boiling point of 364.2 ± 37.0 °C at 760 mmHg suggests good thermal tolerance in the solid or pure liquid state under inert atmosphere.[1]

Q3: What potential degradation pathways should I be aware of?

A3: While specific degradation pathways for this exact molecule are not extensively published, based on its chemical structure, the following are potential degradation routes:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 3,6-dichloropyridazine-4-carboxylic acid and ethanol.

  • Nucleophilic Substitution: The chlorine atoms on the pyridazine ring can be susceptible to nucleophilic substitution, especially under certain reaction conditions or in the presence of strong nucleophiles.

  • Photodegradation: Dichloropyridazine derivatives can be sensitive to light, potentially leading to dechlorination or other complex rearrangements.

  • Thermal Degradation: At elevated temperatures, particularly in the presence of oxygen or other reactive species, decomposition of the pyridazine ring may occur.

Troubleshooting Guides

Issue 1: Inconsistent Assay Results or Appearance of Unknown Peaks in HPLC

You are observing variable potency in your assays or seeing unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation due to Improper Storage - Verify that the compound is stored at the recommended temperature (-20°C or cool, dry place) in a tightly sealed container.[1][2] - Protect the compound from light by using amber vials or storing it in the dark. - Aliquot the compound upon receipt to minimize freeze-thaw cycles.
Hydrolysis in Solution - Prepare solutions fresh before use. - If using aqueous or protic solvents, be mindful of the solution's pH. Buffer solutions if necessary to maintain a neutral pH. - For long-term storage in solution, consider aprotic solvents and low temperatures.
Photodegradation during Experimentation - Conduct experimental manipulations under reduced light conditions or using amber glassware. - Compare samples prepared under normal light and in the dark to see if the impurity profile changes.
Thermal Stress during Sample Preparation - Avoid excessive heating during sample dissolution. Use sonication in a cool water bath if necessary. - If heating is required for a reaction, perform control experiments with the starting material alone under the same thermal conditions to assess its stability.
Issue 2: Reaction Failure or Low Yield

Your reaction involving this compound is not proceeding as expected, or the yield is significantly lower than anticipated.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degraded Starting Material - Confirm the purity of your starting material using a suitable analytical method like HPLC or NMR before starting the reaction. - If degradation is suspected, purify the starting material (e.g., by column chromatography) before use.
Incompatibility with Reaction Conditions - Strong Basic Conditions: If your reaction uses a strong base, consider that hydrolysis of the ester or nucleophilic substitution of the chlorides may be competing side reactions. - Strong Acidic Conditions: Strong acids can promote ester hydrolysis. - High Temperatures: Assess the thermal stability of the compound under your specific reaction conditions by running a blank reaction.
Presence of Water - Ensure all solvents and reagents are anhydrous, as water can lead to hydrolysis.

Forced Degradation Studies: A Summary

Forced degradation studies are essential for understanding the intrinsic stability of a molecule. Below is a summary of typical stress conditions and potential degradation products for this compound.

Stress Condition Typical Protocol Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours3,6-dichloropyridazine-4-carboxylic acid
Basic Hydrolysis 0.1 M NaOH at room temperature for 4 hours3,6-dichloropyridazine-4-carboxylic acid
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursN-oxides, hydroxylated derivatives
Thermal Degradation Solid state at 105°C for 48 hoursRing-opened products, decarboxylated species
Photodegradation Solution exposed to UV light (e.g., 254 nm)Monochloro-substituted pyridazines, hydroxylated pyridazines

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).

    • Initial conditions: 30% acetonitrile.

    • Gradient: Ramp to 90% acetonitrile over 20 minutes.

    • Hold at 90% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in acetonitrile or a mixture of acetonitrile and water to a concentration of 1 mg/mL.

Visualizations

Degradation_Pathway main This compound hydrolysis_prod 3,6-dichloropyridazine-4-carboxylic acid main->hydrolysis_prod Acid/Base Hydrolysis photo_prod Monochloro-substituted derivatives main->photo_prod Photodegradation (UV light) thermal_prod Ring-opened products main->thermal_prod Thermal Stress

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Inconsistent Results or Low Yield check_purity Check Purity of Starting Material (HPLC/NMR) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Starting Material is_pure->purify No review_conditions Review Experimental Conditions is_pure->review_conditions Yes purify->review_conditions is_harsh Are conditions harsh (strong acid/base, high temp)? review_conditions->is_harsh control_exp Run Control Experiment (Starting Material Only) is_harsh->control_exp Yes proceed Proceed with Optimized Reaction is_harsh->proceed No optimize Optimize Conditions (milder reagents, lower temp) control_exp->optimize optimize->proceed

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: Troubleshooting Failed Reactions with Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3,6-dichloropyridazine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-tested solutions to ensure the success of your experiments.

Introduction to the Reactivity of this compound

This compound is a versatile, electron-deficient heterocyclic compound, making it a valuable building block in medicinal chemistry. The two chlorine atoms at the C3 and C6 positions are susceptible to nucleophilic substitution and are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] However, the inherent reactivity of the pyridazine ring, coupled with the presence of multiple reactive sites, can lead to challenges. Understanding these potential pitfalls is the first step toward successful synthesis.

Frequently Asked Questions & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Category 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low or no yield in Suzuki-Miyaura couplings involving this substrate is a common issue and can often be traced back to several key factors related to the catalyst system, reaction conditions, and substrate stability.

Potential Causes & Solutions:

  • Inappropriate Catalyst System: The choice of palladium precursor and ligand is critical when working with electron-deficient heterocycles like pyridazines.[4] The nitrogen atoms in the pyridazine ring can coordinate with the palladium center, leading to catalyst inhibition.

    • Solution: Employ more robust and electron-rich ligands that can outcompete the pyridazine nitrogen for coordination to the palladium. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or sterically hindered alkylphosphine ligands are often effective.[5] If using a standard catalyst like Pd(PPh₃)₄, you may need to increase the catalyst loading, but switching to a more specialized system is often more effective.[6]

  • Incorrect Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[7] An unsuitable base can lead to a stalled catalytic cycle or decomposition of the starting materials.

    • Solution: For this substrate, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOtBu, which can promote hydrolysis of the ester group or other side reactions.[4] The base should be finely powdered to ensure maximum surface area and reactivity.[5]

  • Solvent and Temperature Issues: The solubility of all reaction components is key. Poor solubility of the pyridazine starting material or the boronic acid can lead to a sluggish or incomplete reaction.[8]

    • Solution: A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic co-solvent and water is a good starting point.[9] For example, a 4:1 mixture of dioxane and water is common.[9] If solubility remains an issue, consider switching to a higher boiling point solvent like DMF, but be mindful of potential side reactions at elevated temperatures.[8]

  • Decomposition of Boronic Acid: Boronic acids can undergo protodeborylation, especially at higher temperatures and in the presence of water. This is a common side reaction that consumes your coupling partner.[8]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure your reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. In some cases, using more stable boronate esters (e.g., pinacol esters) can be beneficial.[9]

Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material, along with some dehalogenated pyridazine. What's going wrong?

Answer:

This outcome points towards issues with catalyst activity and a competing side reaction. Let's break down the likely culprits.

Potential Causes & Solutions:

  • Catalyst Deactivation: As with Suzuki couplings, the pyridazine nitrogen can inhibit the palladium catalyst.[4] Additionally, the choice of base is critical in Buchwald-Hartwig reactions.[10]

    • Solution: Utilize a catalyst system known for its high activity with electron-deficient heterocycles. A combination of Pd₂(dba)₃ and a sterically hindered biaryl phosphine ligand like XPhos or RuPhos is a robust choice.[11] Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required for the deprotonation of the amine.[12]

  • Hydrodehalogenation (Dechlorination): The formation of a product where a chlorine atom has been replaced by hydrogen is a common side reaction in palladium-catalyzed couplings.[11] This occurs when a palladium-hydride species is generated, which can then undergo reductive elimination with the aryl halide.

    • Solution: This is often exacerbated by high temperatures and the presence of water or other protic sources. Ensure your solvents are anhydrous and the reaction is run under a dry, inert atmosphere. Lowering the reaction temperature may also help, though this could slow down the desired reaction.[11] Sometimes, the choice of base can influence the rate of hydrodehalogenation.

  • Amine Reactivity: Sterically hindered or electron-poor amines can be less reactive, leading to slow reaction rates.

    • Solution: For challenging amines, you may need to increase the reaction temperature or use a more active catalyst system. Ensure the amine is pure and free of any impurities that could poison the catalyst.

Category 2: Formation of Impurities and Side Products

Question 3: My reaction is producing a significant amount of a di-substituted product, even though I'm trying to achieve mono-substitution. How can I improve the selectivity?

Answer:

Achieving regioselectivity with a di-halogenated substrate like this compound can be challenging. The relative reactivity of the C3 and C6 positions is influenced by both electronic and steric factors.

Potential Causes & Solutions:

  • Reaction Conditions Favoring Di-substitution: If the reaction is run for too long, at too high a temperature, or with a large excess of the coupling partner, the mono-substituted product can react further to give the di-substituted product.

    • Solution: Carefully monitor the reaction by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Using a stoichiometric amount (or even a slight excess) of the pyridazine starting material relative to the coupling partner can help favor mono-substitution.

  • Ligand Effects on Regioselectivity: The choice of ligand can influence which chlorine atom reacts preferentially.[13]

    • Solution: Generally, for unsymmetrical 3,6-dichloropyridazines, substitution occurs preferentially at the C6 position.[13] However, this can be influenced by the substituent at the C4 position. Experimenting with different ligands can sometimes alter the regioselectivity. For example, electron-deficient bidentate ligands might favor reaction at one position, while electron-rich monodentate ligands favor the other.[13]

Question 4: I've noticed a new impurity in my reaction mixture that appears to be the hydrolyzed ester. How can I prevent this?

Answer:

The ethyl ester group is susceptible to hydrolysis, especially under basic conditions, which are common in many cross-coupling reactions.

Potential Causes & Solutions:

  • Strongly Basic Conditions: The use of strong bases like NaOH, KOH, or even an excess of aqueous Na₂CO₃ can lead to saponification of the ester.

    • Solution: Switch to a non-aqueous base like K₃PO₄ or KF.[8] If an aqueous base is necessary, use it in a minimal amount of water and consider a weaker base. Running the reaction at a lower temperature can also reduce the rate of hydrolysis.

  • Extended Reaction Times: The longer the reaction mixture is heated in the presence of base and water, the more likely hydrolysis becomes.

    • Solution: Optimize the reaction to proceed as quickly as possible by using an efficient catalyst system. Once the reaction is complete, work it up promptly to remove the basic components.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ (2-5 mol%)Readily available and effective with appropriate ligands.
Ligand SPhos or XPhos (4-10 mol%)Electron-rich, bulky ligands that promote oxidative addition and resist catalyst inhibition.[9]
Base K₃PO₄ (2-3 equivalents)Effective base that minimizes ester hydrolysis.[4]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good for solubilizing both organic and inorganic reagents.
Temperature 80-110 °CSufficient to drive the reaction without causing significant degradation.
Atmosphere Argon or NitrogenPrevents oxidation of the catalyst and boronic acid.

Step-by-Step Protocol for a General Suzuki-Miyaura Reaction:

  • To an oven-dried reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.05 eq) and the ligand (e.g., SPhos, 0.10 eq) in the organic solvent (e.g., dioxane).

  • Add the catalyst solution to the reaction flask, followed by the addition of water.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Ar = Pyridazine Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Product Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system appropriate? (Pd source + Ligand) start->check_catalyst check_base Is the base suitable? (e.g., K3PO4, Cs2CO3) check_catalyst->check_base Yes solution_catalyst Switch to a more robust ligand (e.g., SPhos, XPhos) check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? (Solvent, Temperature) check_base->check_conditions Yes solution_base Use a weaker, non-aqueous base. Ensure it is finely powdered. check_base->solution_base No check_reagents Are reagents stable and pure? (Boronic acid, Starting material) check_conditions->check_reagents Yes solution_conditions Screen solvents for better solubility. Optimize temperature. check_conditions->solution_conditions No solution_reagents Use fresh, pure reagents. Consider boronate esters. check_reagents->solution_reagents No

References

Technical Support Center: Regioselectivity in Dichloropyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to regioselectivity issues encountered during the chemical modification of dichloropyridazines.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with dichloropyridazines, providing potential causes and actionable solutions.

Issue 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction on a dichloropyridazine is giving a mixture of regioisomers or is not proceeding as expected. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in SNAr reactions of dichloropyridazines is dependent on the electronic properties of the pyridazine ring and the reaction conditions.

Potential Causes & Solutions:

  • Inherent Electronic Effects of the Pyridazine Ring: The two nitrogen atoms in the pyridazine ring significantly influence the electrophilicity of the carbon atoms attached to the chlorine atoms.

    • For 3,6-dichloropyridazine: The C3 and C6 positions are electronically equivalent in the starting material. Monosubstitution can be achieved, but forcing the reaction to disubstitution is also common.[1]

    • For 4,5-dichloropyridazine: The C4 and C5 positions are adjacent to the nitrogen atoms, making them highly activated for nucleophilic attack. The presence of other substituents can influence the selectivity. For instance, in 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, nucleophilic attack by phenoxides occurs preferentially at the C4 position.[2]

    • Solution: Carefully control the stoichiometry of the nucleophile. Using one equivalent of the nucleophile will favor monosubstitution. To drive the reaction to completion for monosubstitution, it may be necessary to use a slight excess of the dichloropyridazine.

  • Reaction Temperature: Higher temperatures can lead to a loss of selectivity.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and slowly increase the temperature if necessary.

  • Nature of the Nucleophile: "Soft" nucleophiles (e.g., thiols) can exhibit different selectivity compared to "hard" nucleophiles (e.g., alkoxides).

    • Solution: If you are not achieving the desired selectivity with one type of nucleophile, consider screening other types. For example, high regioselectivity has been reported for the reaction of 2,3-dichloropyridine with thiophenol.[3]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.

    • Solution: Screen a range of solvents with varying polarities, such as THF, DMF, DMSO, and acetonitrile.

Issue 2: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction on a dichloropyridazine is producing a mixture of regioisomers. How can I control the selectivity?

Answer: Regioselectivity in palladium-catalyzed cross-coupling reactions is a common challenge and is highly dependent on the choice of ligand, catalyst, base, and solvent.

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: The phosphine ligand is a critical factor in determining the regioselectivity of the reaction.

    • For 3,5-dichloropyridazine (an analogous dihaloheteroarene): The choice of ligand can completely switch the site of reaction in Suzuki-Miyaura coupling. Electron-deficient bidentate ligands like dppf favor reaction at the C3 position, while electron-rich monodentate ligands like Qphos favor the C5 position.[4][5]

    • Solution: A systematic ligand screening is highly recommended. For Suzuki-Miyaura reactions, screen ligands such as PPh₃, dppf, and Q-Phos.[4][5] For Buchwald-Hartwig aminations, bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, and t-BuXPhos are generally preferred.[6]

  • Steric Hindrance: Bulky substituents on the pyridazine ring or the coupling partner can influence the site of reaction.

    • Solution: Consider the steric environment around each chlorine atom. The palladium catalyst may preferentially react at the less sterically hindered position.

  • Reaction Conditions: Temperature, base, and solvent all play a crucial role.

    • Solution:

      • Temperature: Lowering the reaction temperature can sometimes increase selectivity.

      • Base: Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can impact the outcome.[3]

      • Solvent: Common solvent systems for Suzuki-Miyaura reactions include dioxane/water or DMF/water.[3] For Buchwald-Hartwig aminations, anhydrous, deoxygenated solvents like toluene, dioxane, or THF are crucial.[6]

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom is generally more reactive in 3,6-dichloropyridazine?

A1: In an unsubstituted 3,6-dichloropyridazine, the C3 and C6 positions are electronically equivalent.[1] Therefore, the initial monosubstitution can occur at either position. The regioselectivity of a second substitution will be directed by the electronic nature of the newly introduced group.

Q2: How do electron-donating or electron-withdrawing groups on the pyridazine ring affect regioselectivity?

A2: Substituents on the dichloropyridazine ring can significantly influence the regioselectivity of nucleophilic substitution.

  • Electron-withdrawing groups (EWGs): EWGs generally increase the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack. In the case of 4-substituted 3,6-dichloropyridazines, an EWG at C4 can direct substitution. For example, in 3,6-dichloro-4-methylpyridazine, reaction with sodium methoxide favors the 3-methoxy isomer, but with bulkier alkoxides, the 6-alkoxy isomer is preferred.[7]

  • Electron-donating groups (EDGs): EDGs can decrease the electrophilicity of the adjacent carbon atoms.

Q3: Can I achieve selective monosubstitution on dichloropyridazines?

A3: Yes, selective monosubstitution is often achievable by carefully controlling the reaction conditions. Key strategies include:

  • Using a 1:1 stoichiometry of the dichloropyridazine and the nucleophile/coupling partner.

  • Running the reaction at a lower temperature to favor the kinetic product.

  • Choosing the appropriate solvent and, in the case of cross-coupling reactions, the right ligand.

Q4: Are there any computational methods to predict regioselectivity in dichloropyridazine reactions?

A4: Yes, computational methods like Density Functional Theory (DFT) can be used to predict the regioselectivity of reactions on dichloropyridazines. These methods can calculate the activation energies for nucleophilic attack at different positions, helping to determine the most likely site of reaction.[8] Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can also provide insights into the electrophilic sites of the molecule.[8]

Data Presentation

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine with Phenylboronic Acid

Catalyst/LigandBaseSolventC3:C5 RatioReference
Pd(OAc)₂ / dppfCs₂CO₃1,4-Dioxane/H₂OC3 selective[4][5]
Pd(OAc)₂ / Q-PhosKFToluene/H₂OC5 selective[4][5]
Pd(PPh₃)₄Na₂CO₃1,4-DioxaneC3 major isomer[9]

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one

NucleophileBaseSolventC4:C5 Product RatioReference
p-MethoxyphenolNaHTHF4-substituted only[2]
PhenolNaHTHF56:16[2]
p-ChlorophenolNaHTHF74:15[2]
p-CyanophenolNaHTHF48:24[2]
2-MercaptopyrimidineNaHTHF60:29[2]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Monosubstitution via SNAr on 3,6-Dichloropyridazine
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, DMF).

  • Nucleophile Addition: Slowly add the nucleophile (1.0-1.1 equivalents) to the stirred solution at room temperature.

  • Base Addition (if required): If the nucleophile requires deprotonation (e.g., an alcohol or thiol), add a suitable base (e.g., NaH, K₂CO₃) portion-wise at 0 °C before the addition of the dichloropyridazine.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling of a Dichloropyridazine
  • Reaction Setup: To an oven-dried reaction vessel, add the dichloropyridazine (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen phosphine ligand (if not using a pre-catalyst).

  • Reagent Addition: Add the base (e.g., Na₂CO₃, K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Dichloropyridazine
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the dichloropyridazine (1.0 equivalent), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).[6]

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 equivalents).[6]

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, dioxane), followed by the amine (1.1-1.2 equivalents).[6]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Visualizations

Regioselectivity_Factors Factors Influencing Regioselectivity in Dichloropyridazine Reactions cluster_substrate Substrate Properties cluster_reaction_type Reaction Mechanism cluster_conditions Experimental Parameters A Dichloropyridazine Substrate Electronic Effects Electronic Effects A->Electronic Effects Steric Hindrance Steric Hindrance A->Steric Hindrance Substituent Position Substituent Position A->Substituent Position B Reaction Type SNAr SNAr B->SNAr Suzuki-Miyaura Suzuki-Miyaura B->Suzuki-Miyaura Buchwald-Hartwig Buchwald-Hartwig B->Buchwald-Hartwig C Reaction Conditions Ligand Choice Ligand Choice C->Ligand Choice Solvent Solvent C->Solvent Temperature Temperature C->Temperature Base Base C->Base D Regioselective Outcome Electronic Effects->D Steric Hindrance->D Substituent Position->D SNAr->D Suzuki-Miyaura->D Buchwald-Hartwig->D Ligand Choice->D Solvent->D Temperature->D Base->D

Caption: Key factors determining the regiochemical outcome of reactions involving dichloropyridazines.

SNAr_Workflow General Experimental Workflow for SNAr Reactions Start Start Setup Reaction Setup (Dichloropyridazine, Solvent) Start->Setup Reagent_Add Add Nucleophile (and Base if needed) Setup->Reagent_Add Reaction Stir at Controlled Temperature Reagent_Add->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Extract Extraction Workup->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify Product Monosubstituted Product Purify->Product Suzuki_Ligand_Selectivity Ligand-Controlled Regioselectivity in Suzuki Coupling of 3,5-Dichloropyridazine cluster_catalyst Catalytic System Substrate 3,5-Dichloropyridazine Ligand1 Electron-deficient, bidentate ligand (e.g., dppf) Substrate->Ligand1 Pd(OAc)₂ Ligand2 Electron-rich, monodentate ligand (e.g., Q-Phos) Substrate->Ligand2 Pd(OAc)₂ Product1 C3-Arylated Product Ligand1->Product1 Product2 C5-Arylated Product Ligand2->Product2

References

managing exothermic reactions during pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyridazine Synthesis

Welcome to the technical support center for pyridazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to managing exothermic reactions during the synthesis of pyridazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyridazine synthesis reaction is showing a rapid, uncontrolled temperature increase. What is happening and what should I do?

A1: You are likely experiencing a runaway exothermic reaction. The condensation of hydrazines with 1,4-dicarbonyl compounds, a common route to pyridazines, is often highly exothermic. An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Enhance Cooling: Ensure your cooling bath (e.g., ice/water) is making maximum contact with the reaction flask and has an adequate volume. If the temperature continues to rise, consider a more potent cooling bath (see Table 1).

  • Dilution: If safe and practical, add a pre-chilled, inert solvent to dilute the reaction mixture, which can help dissipate heat.

  • Emergency Quenching: If the temperature rise is uncontrollable, proceed to the emergency quenching protocol.[1]

Q2: What are the primary causes of a thermal runaway in this synthesis?

A2: The main causes typically involve an imbalance in the heat generation vs. heat removal rate.[2] Specific factors include:

  • Too Rapid Reagent Addition: Adding the hydrazine or dicarbonyl compound too quickly leads to a rapid accumulation of unreacted starting materials and a sudden release of energy.[3]

  • Inadequate Cooling: Insufficient cooling capacity for the scale of the reaction. What works for a 10 mmol scale may be insufficient for a 100 mmol scale.

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction accelerates, initiating a runaway.[4]

  • High Reactant Concentration: Using overly concentrated solutions increases the reaction rate and volumetric heat output.

Q3: How can I proactively control the exotherm from the start?

A3: Proactive control is key to safety and success.

  • Slow, Controlled Addition: Use a syringe pump or a dropping funnel for the slow, dropwise addition of one reagent to the other, which is already in the reaction flask and cooled.

  • Maintain a Low Temperature: Begin the reaction at a low temperature (e.g., 0 °C) and maintain it throughout the addition process.[5]

  • Monitor Temperature Continuously: Place a thermocouple in the reaction mixture (not just the cooling bath) to get an accurate reading of the internal temperature.

  • Consider Continuous Flow Chemistry: For highly exothermic or scalable processes, continuous flow reactors offer superior heat transfer and safety by minimizing the volume of the reaction at any given moment.[6][7]

Q4: My reaction seemed to proceed well, but my yield is very low after workup. Could the exotherm be related?

A4: Yes. An uncontrolled exotherm can lead to the degradation of starting materials, intermediates, or the final pyridazine product, resulting in lower yields and the formation of impurities.[4] It is crucial to monitor the reaction by TLC or LC-MS to check for product degradation over time.[4]

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving issues with exothermic reactions during pyridazine synthesis.

ExothermTroubleshooting start Observation: Rapid Temperature Increase check_addition Is Reagent Addition Still in Progress? start->check_addition stop_addition Action: IMMEDIATELY STOP Reagent Addition check_addition->stop_addition Yes check_cooling Is Cooling System Functioning Optimally? check_addition->check_cooling No stop_addition->check_cooling improve_cooling Action: Improve Cooling (e.g., add more ice, use colder bath) check_cooling->improve_cooling No temp_stabilized Has Temperature Stabilized? check_cooling->temp_stabilized Yes improve_cooling->temp_stabilized resume_slowly Resolution: Resume Addition at a MUCH SLOWER Rate temp_stabilized->resume_slowly Yes quench Action: Initiate Emergency Quenching Protocol temp_stabilized->quench No review_protocol Post-Mortem: Review Protocol for Scale, Concentration, & Addition Rate resume_slowly->review_protocol quench->review_protocol

Caption: Troubleshooting workflow for a runaway exothermic reaction.

Data Presentation

Table 1: Common Laboratory Cooling Baths

Bath CompositionAchievable Temperature (°C)Notes
Ice / Water0Most common; ensure good mixing.
Ice / Saturated NaCl-10 to -20Effective and inexpensive.
Dry Ice / Acetone-78Use with caution due to flammability of acetone.
Dry Ice / Isopropanol-77A less flammable alternative to acetone.

Table 2: Recommended Starting Conditions for Batch Synthesis

ParameterRecommendationRationale
Reactant Concentration 0.5 - 1.0 MBalances reaction rate with heat output.
Initial Temperature 0 °CSlows the initial reaction rate upon mixing.
Addition Time 30 - 60 minutesPrevents accumulation of unreacted reagents.[2]
Stirring Speed >300 RPMEnsures homogenous heat distribution and prevents hot spots.[4]

Experimental Protocols

Protocol 1: Controlled Reagent Addition for Pyridazine Synthesis

This protocol describes a standard laboratory setup for controlling a potentially exothermic reaction.

  • Setup:

    • Equip a round-bottom flask with a magnetic stir bar, a thermocouple to monitor internal temperature, and a reflux condenser with an inert gas inlet (e.g., Nitrogen or Argon).

    • Place the flask in a cooling bath of appropriate size and temperature (e.g., an ice/water bath at 0 °C).

    • Load a solution of the 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol) into the reaction flask and begin stirring.

    • Load a solution of hydrazine hydrate in the same solvent into a syringe pump or a pressure-equalizing dropping funnel.

  • Execution:

    • Allow the solution in the flask to cool to the target temperature (0 °C).

    • Begin the dropwise addition of the hydrazine solution at a slow, controlled rate. Monitor the internal temperature closely.

    • Maintain the internal temperature below a set threshold (e.g., 5-10 °C). If the temperature exceeds this, pause the addition until it cools down.[8]

    • After the addition is complete, allow the reaction to stir at the low temperature for a specified period before slowly warming to room temperature.

    • Monitor reaction completion by TLC or LC-MS before proceeding with workup.[8]

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol should only be performed when a reaction is deemed uncontrollable and poses an immediate safety hazard.

WARNING: This procedure can be dangerous. Always perform reactions in a fume hood with the sash lowered and wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[5][9]

  • Preparation (Before Starting Reaction):

    • Have a large vessel of a suitable quenching agent ready and chilled. A good general-purpose quencher is a large volume of cold isopropanol, which is less reactive than water.[5]

  • Execution (During Runaway):

    • If the temperature is rising uncontrollably despite stopping reagent addition and maximizing cooling, carefully but quickly remove the heating mantle (if present) and any external heat sources.

    • In a controlled and steady manner, pour the reactive mixture into the large, stirred vessel containing the cold quenching agent. DO NOT add the quencher to the runaway reaction; this can cause a violent eruption.[8]

    • Be prepared for rapid gas evolution and a vigorous reaction in the quenching vessel. Ensure the fume hood can handle the release.[9]

    • Once the initial vigorous reaction subsides, continue stirring the quenched mixture and monitor its temperature until it has stabilized.

    • Neutralize the mixture as needed before disposal.[5]

References

Technical Support Center: Removal of Phosphorus Oxychloride (POCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the safe and effective removal of excess phosphorus oxychloride (POCl₃) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is quenching excess phosphorus oxychloride so hazardous? A1: Phosphorus oxychloride reacts violently and exothermically with water in a hydrolysis reaction that produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[1][2][3] This reaction can be difficult to control. Quenching at low temperatures can lead to the accumulation of unreacted POCl₃ and metastable intermediates, resulting in a delayed and potentially explosive runaway reaction.[4]

Q2: What is a "reverse quench" and why is it recommended? A2: A "reverse quench" is the procedure of adding the reaction mixture containing excess POCl₃ to the quenching agent (e.g., ice water, or a basic solution).[4][5] This method is recommended for safety as it ensures that the POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control over the heat generated during the exothermic hydrolysis.[4][5]

Q3: Why can quenching POCl₃ at low temperatures be dangerous? A3: The hydrolysis of POCl₃ is sluggish at low temperatures (e.g., 0-5°C).[4] This can lead to a deceptive lack of initial reaction, causing an accumulation of the unreacted reagent. As the mixture inevitably warms up, the hydrolysis can accelerate uncontrollably, leading to a sudden and violent release of heat and gas (a runaway reaction).[4][6]

Q4: Can I quench excess POCl₃ with an alcohol? A4: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method.[4][7] The resulting organophosphate byproducts can be toxic and may complicate the purification of the desired product. Quenching with water or an aqueous base is the standard and preferred method.[4]

Q5: How can I confirm that all the excess POCl₃ and its reactive intermediates have been quenched? A5: The most reliable method for confirming the complete hydrolysis of POCl₃ and its intermediates is ³¹P NMR spectroscopy.[4] By analyzing a sample of the quenched reaction mixture, you can ensure the absence of signals corresponding to POCl₃ and its reactive intermediates.

Q6: What are the essential safety precautions when working with POCl₃? A6: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Ensure that an emergency shower and eyewash station are readily accessible.[9] Be aware of the potential for a delayed exothermic reaction and always use a reverse quench procedure.[4][8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Delayed and Uncontrolled Exotherm (Runaway Reaction) 1. Quenching at low temperatures (e.g., 0-5°C): POCl₃ hydrolysis is sluggish at low temperatures, leading to an accumulation of unreacted reagent.[4] 2. "Normal" quench: Adding the quenching solution to the reaction mixture. 3. Incomplete hydrolysis: Metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), can form and persist, leading to a delayed release of heat.[4]1. Maintain a controlled, slightly elevated temperature: For certain protocols, quenching in a controlled temperature range (e.g., 35-40°C with aqueous sodium acetate) ensures immediate and controlled hydrolysis.[4][5] 2. Use a "reverse quench": Always add the POCl₃-containing reaction mixture slowly to the quenching solution with vigorous stirring.[4][5] 3. Ensure sufficient aging: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis of all reactive phosphorus species. Monitoring by ³¹P NMR can confirm completion.[4]
Product Decomposition or Reversion to Starting Material 1. Product instability in basic conditions: The use of strong aqueous bases (e.g., NaOH, NaHCO₃) for neutralization can lead to the hydrolysis of sensitive functional groups. For example, chloroquinazolines can revert to quinazolin-4-ones.[4][10]1. Use a milder quenching/neutralization agent: Consider using a buffered solution, such as aqueous sodium acetate, to control the pH.[4][5][11] 2. Careful pH adjustment: If a base is necessary, add it slowly while monitoring the pH and maintaining a low temperature.
Formation of Insoluble Salts or Product Precipitation 1. High concentration of inorganic salts: Neutralization of phosphoric acid and HCl generates a large amount of inorganic salts which may precipitate. 2. Product insolubility: The product itself may be insoluble in the aqueous quench mixture.1. Dilution: Diluting the quench mixture with more water may help to dissolve the inorganic salts.[4] 2. Add a co-solvent: The addition of a suitable organic solvent may help to dissolve the product and facilitate extraction.[4] 3. pH Adjustment: Carefully adjusting the pH after the initial quench may help to dissolve some precipitates.[4]
Incomplete Reaction or Low Yield 1. Premature quenching: The reaction may not have gone to completion before the workup was initiated.[4] 2. Hydrolysis of Vilsmeier reagent: In Vilsmeier-Haack reactions, moisture in the reagents or glassware can hydrolyze the Vilsmeier reagent, leading to a lower yield.[4]1. Monitor the reaction: Use an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to ensure the reaction is complete before proceeding with the workup.[4] 2. Use anhydrous conditions: For moisture-sensitive reactions, ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[4]

Comparison of Common Quenching Methods

Quenching MethodRecommended TemperatureKey AdvantagesPotential Issues & Mitigation
Ice/Aqueous Sodium Bicarbonate (Reverse Quench) Maintain below 20°C[4]Common and generally safe method; neutralizes acids as they form.Vigorous CO₂ evolution must be managed. Sluggish reaction at very low temperatures can still pose a risk; maintain temperature but do not overcool.
Aqueous Sodium Acetate (Reverse Quench) 35-40°C[5]Hydrolyzes unreacted POCl₃ completely and instantaneously, preventing the accumulation of unstable intermediates and runaway reactions.[5] Provides a buffered, milder pH environment.[4]Requires careful heating and monitoring of the quenching solution. Not suitable for highly temperature-sensitive products.
Ice/Water (Reverse Quench) Maintain below 20°CSimple and accessible.Can result in incomplete hydrolysis and delayed exotherms.[5] The final mixture is highly acidic (HCl, H₃PO₄) and requires a separate, careful neutralization step.

Experimental Protocols

Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)

This is a widely used and generally safe method for quenching excess POCl₃.[4]

  • Preparation: In a separate flask of appropriate size, equipped with a mechanical stirrer and a thermometer, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be sufficient to fully hydrolyze and neutralize the excess POCl₃ and the acids produced.

  • Addition: Slowly add the reaction mixture containing excess POCl₃ dropwise to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the rate of addition and, if necessary, by adding more ice.[4]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[4]

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.

  • Workup: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

Protocol 2: Quenching with Aqueous Sodium Acetate (Reverse Quench)

This method is particularly recommended to avoid delayed exothermic events.[5]

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.

  • Temperature Control: Gently warm the sodium acetate solution to 35-40°C.[5]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution. This procedure ensures the instantaneous and complete hydrolysis of unreacted POCl₃.[5]

  • Stirring: After the addition is complete, continue to stir the mixture for a period to ensure the reaction is complete.

  • Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1.[4]

Visualized Workflows

G start_end start_end process process decision decision hazard hazard output output A Reaction Complete (Excess POCl3) C Slowly Add Reaction Mixture to Quench Solution (Reverse Quench) A->C B Prepare Quench Solution (e.g., Ice/NaHCO3) B->C D Vigorously Stir & Monitor Temperature C->D E Temp < 20°C? D->E F Continue Stirring Until Gas Evolution Ceases E->F Yes J Adjust Addition Rate / Add More Ice E->J No G Extract Product with Organic Solvent F->G H Aqueous Workup (Wash, Dry, Concentrate) G->H I Isolated Product H->I J->D

Caption: General experimental workflow for quenching excess phosphorus oxychloride.

G issue issue cause cause solution solution A Troubleshooting Issue B Delayed / Runaway Exotherm A->B C Product Decomposition A->C D Low Yield A->D B_cause1 Quenching too cold B->B_cause1 Potential Causes B_cause2 Wrong quench order (not reverse) B->B_cause2 Potential Causes C_cause1 Quench/neutralization is too basic C->C_cause1 Potential Cause D_cause1 Premature quenching D->D_cause1 Potential Causes D_cause2 Moisture contamination D->D_cause2 Potential Causes B_sol1 Use controlled temp quench (e.g., NaOAc at 35-40°C) B_cause1->B_sol1 Solution B_sol2 ALWAYS add reaction to quencher (reverse) B_cause2->B_sol2 Solution C_sol1 Use milder buffer (e.g., NaOAc) C_cause1->C_sol1 Solution D_sol1 Monitor reaction to completion (TLC/NMR) D_cause1->D_sol1 Solution D_sol2 Use anhydrous conditions D_cause2->D_sol2 Solution

Caption: Logic diagram for troubleshooting common POCl₃ quenching issues.

References

preventing byproduct formation in Suzuki coupling of dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki coupling reactions with dichloropyridazine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing byproduct formation and maximizing the yield of desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Suzuki coupling of dichloropyridazines?

A1: The most prevalent byproducts encountered are homocoupled products of the boronic acid, protodehalogenated pyridazine, and diarylated pyridazine. Depending on the reaction conditions, hydroxylation of the dichloropyridazine can also occur.

Q2: How can I minimize the formation of homocoupled boronic acid byproduct?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen. To minimize this, ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents. Additionally, slow addition of the boronic acid can sometimes help.

Q3: What causes protodehalogenation of the dichloropyridazine and how can I prevent it?

A3: Protodehalogenation is the replacement of a chlorine atom with a hydrogen atom. This can be caused by certain bases and high temperatures. Careful selection of a milder base and optimizing the reaction temperature can help reduce this side reaction.

Q4: Is it possible to achieve selective mono-arylation of dichloropyridazine?

A4: Yes, selective mono-arylation is achievable. The regioselectivity can often be controlled by the choice of ligand. For instance, in the Suzuki coupling of 3,5-dichloropyridazine, using a bidentate phosphine ligand like dppf can favor coupling at the C3 position, while a bulky monophosphine ligand like QPhos can promote reaction at the C5 site.[1][2] Careful control of the stoichiometry, using the dichloropyridazine as the limiting reagent, and monitoring the reaction to stop it upon consumption of the starting material can also favor mono-substitution.

Troubleshooting Guides

Problem 1: Significant amount of homocoupled boronic acid byproduct observed.
Potential Cause Troubleshooting & Optimization
Oxygen in the reaction mixture Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen) prior to use. Maintain a positive pressure of inert gas throughout the reaction.
Catalyst choice Some palladium catalysts may have a higher propensity for promoting homocoupling. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃).
Slow transmetalation Ensure the chosen base is effective for the specific boronic acid and solvent system to facilitate efficient transmetalation.
Problem 2: Presence of protodehalogenated pyridazine byproduct.
Potential Cause Troubleshooting & Optimization
Harsh reaction conditions Reduce the reaction temperature. Screen different bases; sometimes a weaker base can minimize protodehalogenation.
Inefficient catalytic cycle Optimize the ligand choice to promote faster oxidative addition and reductive elimination, outcompeting the protodehalogenation pathway.
Water content While some water is often necessary, excess water can be a proton source. Ensure anhydrous solvents are used if protodehalogenation is a major issue.
Problem 3: Formation of di-arylated byproduct in a mono-arylation reaction.
Potential Cause Troubleshooting & Optimization
Incorrect stoichiometry Use the dichloropyridazine as the limiting reagent (e.g., 1.0 equivalent of dichloropyridazine to 1.1-1.2 equivalents of boronic acid).
Reaction time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting dichloropyridazine is consumed.
High reactivity If the mono-arylated product is highly reactive, consider lowering the reaction temperature to slow down the second coupling.

Data Presentation: Byproduct Formation under Various Conditions

The following tables summarize quantitative data on the impact of reaction conditions on product yield and byproduct formation in the Suzuki coupling of dichloropyridazines.

Table 1: Ligand-Dependent Site-Selectivity in the Suzuki Coupling of 3,5-Dichloropyridazine with Phenylboronic Acid [1]

LigandBaseSolventTemperature (°C)C5:C3 Product Ratio
dppfK₂CO₃Dioxane/H₂O801:20
QPhosK₃PO₄Toluene/H₂O10020:1

Table 2: Yields of Mono-substituted Products in the Microwave-Enhanced Suzuki Coupling of 3,6-Dichloropyridazine with Various Boronic Acids

This table presents the yield of the desired mono-substituted product. Byproduct quantification was not detailed in the source.

Boronic AcidCatalystBaseSolventTemperature (°C)Time (min)Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME1501093
4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME1501085
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME1501082
4-Acetylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME1501053

Note: The reaction with 4-acetylphenylboronic acid was noted to have a self-coupling byproduct.

Experimental Protocols

Protocol 1: General Procedure for Ligand-Controlled Site-Selective Mono-arylation of 3,5-Dichloropyridazine[2]
  • Reaction Setup: In a glovebox, charge a reaction vial with 3,5-dichloropyridazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the appropriate base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the chosen phosphine ligand (e.g., dppf or QPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water or toluene/water).

  • Reaction: Seal the vial and heat the reaction mixture to the specified temperature (80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of 3,6-Dichloropyridazine
  • Reaction Setup: In a microwave reaction vial, combine 3,6-dichloropyridazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), Na₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add degassed DME.

  • Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate at 150 °C for 10 minutes.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Suzuki_Byproducts cluster_suzuki Suzuki Coupling Cycle cluster_byproducts Byproduct Formation Pathways A Ar-X + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation (Ar'B(OH)2 / Base) C->D L Protodehalogenation (Base, H+ source) C->L E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' + Pd(0)L_n F->G H Ar'B(OH)2 I Homocoupling (O2, Pd) H->I J Ar'-Ar' I->J K Ar-X K->L M Ar-H L->M Homocoupling_Mechanism cluster_main Oxygen-Mediated Homocoupling A 2 Ar'B(OH)2 + Pd(0)L_n B Oxidation by O2 A->B C Ar'-Pd(II)-OOH B->C D Reaction with Ar'B(OH)2 C->D E Ar'-Pd(II)-Ar' D->E F Reductive Elimination E->F G Ar'-Ar' F->G Experimental_Workflow start Start reagents Combine Dichloropyridazine, Boronic Acid, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

References

Technical Support Center: Workup Procedures for Reactions Using Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3,6-dichloropyridazine-4-carboxylate. The following information is designed to address common issues encountered during the workup of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture has formed a persistent emulsion during aqueous workup. How can I break it?

A1: Emulsion formation is a common issue, especially when using solvents like dichloromethane (DCM) or when residual high-boiling point solvents like DMF or DMSO are present. Here are several strategies to address this:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Filtration through Celite®: Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by providing a large surface area.

  • Solvent Modification: Add a different organic solvent with a lower tendency to form emulsions, such as ethyl acetate or diethyl ether.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to layer separation.

Q2: I am concerned about the hydrolysis of the ethyl ester group during a basic workup. What precautions should I take?

A2: The ethyl ester group on the pyridazine ring is susceptible to hydrolysis, especially under strong basic conditions. To minimize this side reaction:

  • Use a Mild Base: Opt for a milder inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization or washing instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Limit Contact Time: Perform the basic wash as quickly as possible. Do not let the reaction mixture sit in contact with the basic aqueous solution for an extended period.

  • Low Temperature: Conduct the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

  • Alternative Workup: If the product is not acid-sensitive, a slightly acidic workup can be employed to avoid basic conditions altogether.

Q3: How can I effectively remove unreacted starting material (this compound) from my product?

A3: The starting material is relatively nonpolar. Separation from the desired product depends on the product's polarity.

  • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution, typically with a mixture of hexanes and ethyl acetate, can effectively separate the less polar starting material from more polar products.

  • Recrystallization: If the product is a solid and has significantly different solubility properties from the starting material, recrystallization from a suitable solvent system can be an efficient purification method.

  • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography (TLC) can be used for purification.

Q4: I have performed a Suzuki coupling reaction. How do I remove the palladium catalyst and boron-containing byproducts?

A4: Palladium catalysts and boronic acid-related impurities are common contaminants in Suzuki coupling reactions.

  • Palladium Removal:

    • Filtration through Celite®/Silica Gel: After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of Celite® or silica gel. This can remove a significant portion of the palladium catalyst.

    • Aqueous Wash: Washing the organic layer with an aqueous solution of ammonium chloride or thiourea can help to complex and remove residual palladium.

    • Specialized Scavengers: Commercially available palladium scavengers (resins or silica-based) can be very effective for removing trace amounts of palladium.

  • Boron Byproduct Removal:

    • Aqueous Base Wash: Washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) can help to remove boronic acids and their byproducts. Be mindful of potential ester hydrolysis (see Q2).

    • Extraction with a Diol: Boronic acids can form complexes with diols. Extraction with a solution containing a diol like pinacol or sorbitol can facilitate their removal into the aqueous phase.

    • Azeotropic Removal with Methanol: Repeatedly dissolving the crude product in methanol and evaporating the solvent under reduced pressure can remove boric acid as volatile trimethyl borate.

Q5: What are some common TLC visualization techniques for monitoring reactions with this compound and its derivatives?

A5: Due to the aromatic nature of the pyridazine ring, the starting material and many of its derivatives are UV active.

  • UV Light (254 nm): This is the primary and non-destructive method for visualizing spots on a TLC plate. The compounds will appear as dark spots on a fluorescent background.

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing a wide range of organic compounds, especially those that can be oxidized. It will often show the product and any oxidizable functional groups.

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a general and semi-destructive method that can visualize many organic compounds as brownish spots.

Data Presentation

The following tables summarize typical reaction conditions and purification parameters for common reactions involving this compound.

Table 1: Typical Conditions for Nucleophilic Aromatic Substitution (SNAr)

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary/Secondary AmineK₂CO₃ or Et₃NDMF, DMSO, or ACN25 - 8060 - 95
PhenolK₂CO₃ or Cs₂CO₃DMF or DMAc80 - 12070 - 90
ThiolNaH or K₂CO₃THF or DMF0 - 5075 - 98

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

Boronic AcidPalladium CatalystLigandBaseSolvent SystemTemperature (°C)Typical Yield (%)
Arylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂-K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene/EtOH/H₂O80 - 11050 - 85
Heteroarylboronic acidPd(PPh₃)₄ or Pd₂(dba)₃XPhos or SPhosK₃PO₄Toluene or Dioxane90 - 12040 - 75

Table 3: Typical Column Chromatography Parameters for Product Purification

Product TypeStationary PhaseMobile Phase (Eluent)Typical Rf of Product
Mono-amino substitutedSilica GelHexane / Ethyl Acetate (Gradient: 10% to 50% EtOAc)0.3 - 0.5 (in 30% EtOAc/Hex)
Mono-aryloxy substitutedSilica GelHexane / Ethyl Acetate (Gradient: 5% to 30% EtOAc)0.4 - 0.6 (in 20% EtOAc/Hex)
Mono-aryl (Suzuki)Silica GelHexane / Ethyl Acetate (Gradient: 5% to 25% EtOAc)0.5 - 0.7 (in 15% EtOAc/Hex)

Experimental Protocols

Protocol 1: General Workup Procedure for a Nucleophilic Aromatic Substitution with an Amine
  • Reaction Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a high-boiling point solvent like DMF or DMSO, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with water (2 x volume of organic layer).

    • To remove any unreacted amine and basic impurities, wash with a dilute aqueous acid solution (e.g., 1M HCl). Caution: Ensure the desired product is stable to acidic conditions.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Finally, wash the organic layer with brine to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Workup Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Quenching: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the Celite® pad with additional organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel.

  • Washing:

    • Wash the organic layer with water.

    • Wash with a saturated aqueous solution of NaHCO₃ or a dilute base (e.g., 1M K₂CO₃) to remove unreacted boronic acid. Be mindful of potential ester hydrolysis.

    • Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Completed Reaction Mixture Quench Quench Reaction (e.g., with Water or NH4Cl) Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer (Water, Brine, etc.) Extraction->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Pure_Product Pure Product Purify->Pure_Product

Caption: General experimental workflow for the workup and purification of reactions.

Troubleshooting_Logic Start Problem During Workup? Emulsion Emulsion Formation Start->Emulsion Yes Ester_Hydrolysis Ester Hydrolysis Suspected Start->Ester_Hydrolysis Yes Impurity Impurity in Product Start->Impurity Yes Sol1 Add Brine / Filter through Celite® Emulsion->Sol1 Sol2 Use Mild Base / Short Contact Time Ester_Hydrolysis->Sol2 Sol3 Optimize Chromatography / Recrystallize Impurity->Sol3 SNAr_Pathway Reactants This compound + Nucleophile (Nu:⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack Products Monosubstituted Product + Cl⁻ Intermediate->Products Loss of Leaving Group

Navigating the Scale-Up of Ethyl 3,6-dichloropyridazine-4-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful scale-up of key pharmaceutical intermediates is a critical juncture in the journey from laboratory discovery to commercial production. This technical support center provides essential guidance on the production of Ethyl 3,6-dichloropyridazine-4-carboxylate, addressing common challenges and offering troubleshooting solutions to streamline the transition from bench to bulk.

The synthesis of this compound, a valuable building block in medicinal chemistry, presents a unique set of challenges during scale-up. These can range from managing exothermic reactions and handling hazardous materials to controlling impurity profiles and optimizing yields for cost-effective manufacturing. This guide, presented in a user-friendly question-and-answer format, aims to be a comprehensive resource for overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The industrial synthesis of this compound typically follows a two-step process. The first step involves the chlorination of a pyridazinedione precursor, 3,6-dihydroxypyridazine-4-carboxylic acid, to form 3,6-dichloropyridazine-4-carboxylic acid. This is commonly achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The second step is the esterification of the resulting carboxylic acid with ethanol to yield the final product.[1][2]

Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) during scale-up?

A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic fumes.[3][4] Key safety considerations during scale-up include:

  • Reaction Control: The chlorination reaction is often exothermic. Proper temperature control through efficient cooling systems is crucial to prevent runaway reactions.

  • Material Handling: Use of appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and full-face respirators, is mandatory. All transfers and reactions should be conducted in a well-ventilated area, preferably within a closed system.

  • Quenching: The quenching of residual POCl₃ is highly hazardous and must be performed with extreme caution by slowly adding the reaction mixture to a cooled, stirred base solution.

Q3: Low yield is a common issue. What are the potential causes and how can they be addressed?

A3: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Chlorination: Insufficient chlorinating agent or suboptimal reaction temperature and time can lead to incomplete conversion of the dihydroxypyridazine precursor. Careful monitoring of the reaction progress by techniques like HPLC or TLC is essential.

  • Side Reactions: The formation of by-products, such as partially chlorinated species or decomposition products, can significantly reduce the yield.

  • Purification Losses: The purification process, especially at a large scale, can lead to product loss. Optimizing crystallization or distillation conditions is key to maximizing recovery.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete chlorination of the pyridazinedione precursor.- Increase the molar ratio of the chlorinating agent (e.g., POCl₃).- Extend the reaction time or increase the reaction temperature, with careful monitoring to avoid decomposition.- Ensure the precursor is completely dry, as moisture can consume the chlorinating agent.
Formation of by-products during esterification.- Optimize the esterification conditions (catalyst, temperature, and reaction time).- Use a dehydrating agent or a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
High Impurity Levels Presence of starting materials or partially chlorinated intermediates.- Improve the efficiency of the chlorination step (see above).- Optimize the purification process, such as recrystallization with a suitable solvent system or fractional distillation under reduced pressure.
Formation of colored impurities.- Treat the crude product with activated carbon to remove color.- Investigate potential sources of degradation, such as excessive heat or exposure to air and light.
Difficult Product Isolation The product is an oil or a low-melting solid.- For oily products, consider extraction followed by column chromatography for initial purification, then explore distillation for larger scales.- For low-melting solids, investigate crystallization from a mixed solvent system at low temperatures.
Runaway Reaction during Chlorination Poor heat dissipation at a larger scale.- Ensure the reactor has adequate cooling capacity.- Add the chlorinating agent portion-wise or via a controlled addition pump to manage the exotherm.- Use a solvent to help dissipate heat.

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine-4-carboxylic acid

This procedure is a representative method for the chlorination step.

Materials:

  • 3,6-Dihydroxypyridazine-4-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene, optional)

Procedure:

  • In a suitable reactor equipped with a stirrer, condenser, and temperature probe, charge 3,6-dihydroxypyridazine-4-carboxylic acid.

  • If using a solvent, add toluene to the reactor.

  • Slowly add phosphorus oxychloride (typically in excess) to the stirred mixture, maintaining the temperature below a set point (e.g., 40°C) using a cooling bath.

  • After the addition is complete, slowly heat the reaction mixture to reflux (typically 100-110°C) and maintain for several hours until the reaction is complete (monitor by HPLC or TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to a mixture of ice and a suitable base (e.g., sodium carbonate solution), ensuring the temperature is controlled.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield 3,6-dichloropyridazine-4-carboxylic acid.

Esterification to this compound

This protocol outlines the final esterification step.

Materials:

  • 3,6-Dichloropyridazine-4-carboxylic acid

  • Ethanol (anhydrous)

  • Acid catalyst (e.g., sulfuric acid, thionyl chloride)

  • Solvent (e.g., toluene)

Procedure:

  • In a reactor equipped with a stirrer, condenser (with a drying tube), and temperature probe, suspend 3,6-dichloropyridazine-4-carboxylic acid in toluene and ethanol.

  • Slowly add the acid catalyst to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by observing the formation of water (if using a Dean-Stark trap) or by analytical methods like HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by washing with a dilute base solution (e.g., sodium bicarbonate).

  • Separate the organic layer, wash with brine, and dry over a suitable drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the production process and troubleshooting, the following diagrams illustrate the key stages and decision-making points.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification A 3,6-Dihydroxypyridazine- 4-carboxylic acid B Chlorination with POCl₃ A->B Reagents & Conditions C 3,6-Dichloropyridazine- 4-carboxylic acid B->C Product D 3,6-Dichloropyridazine- 4-carboxylic acid E Esterification with Ethanol D->E Catalyst & Heat F Ethyl 3,6-dichloropyridazine- 4-carboxylate E->F Final Product

Diagram 1: General Synthesis Workflow

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Check Reaction Completion (HPLC/TLC) Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes No A1_No Reaction Complete Q1->A1_No Yes Action1 Optimize Chlorination/ Esterification Conditions (Temp, Time, Reagents) A1_Yes->Action1 Q2 Analyze Impurity Profile A1_No->Q2 A2_SideProducts Significant Side Products Q2->A2_SideProducts Yes A2_Ok Minimal Side Products Q2->A2_Ok No Action2 Modify Reaction Conditions to Minimize Side Reactions A2_SideProducts->Action2 Action3 Optimize Purification (Recrystallization/Distillation) A2_Ok->Action3

Diagram 2: Troubleshooting Logic for Low Yield

By providing a structured approach to the common challenges encountered during the scale-up of this compound production, this technical support guide aims to empower researchers and production chemists to achieve more efficient, safe, and high-yielding manufacturing processes.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to Ethyl Dichloropyridazine Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a clear, side-by-side comparison of the NMR spectral data to facilitate the differentiation and characterization of these key chemical entities. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and accuracy in your own laboratories.

¹H and ¹³C NMR Data at a Glance

The following tables summarize the ¹H NMR spectral data for ethyl 3,6-dichloropyridazine-4-carboxylate and its isomer, ethyl 4,6-dichloropyridazine-3-carboxylate. A predictive summary for the ¹³C NMR spectra is also provided, offering expected chemical shift ranges for the carbon atoms in each molecule.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
This compoundCDCl₃4007.88s-1HH-5
4.50q7.02H-CH₂- (ethyl)
1.46t7.23H-CH₃ (ethyl)
Ethyl 4,6-dichloropyridazine-3-carboxylateCDCl₃4007.70s-1HH-5
4.55qd7.1, 1.12H-CH₂- (ethyl)
1.46td7.2, 0.93H-CH₃ (ethyl)

Table 2: Predicted ¹³C NMR Spectral Data Comparison

CompoundPredicted Chemical Shift (δ) ppmAssignmentNotes
This compound~163C=O (ester)The ester carbonyl carbon is expected in this region.
~155C-3Carbon attached to chlorine and adjacent to a nitrogen.
~152C-6Carbon attached to chlorine and adjacent to a nitrogen.
~135C-4Carbon bearing the carboxylate group, expected to be downfield.
~130C-5The sole carbon atom attached to a hydrogen, its chemical shift is influenced by the adjacent chloro and carboxylate-substituted carbons.
~63-CH₂- (ethyl)Typical chemical shift for the methylene group of an ethyl ester.
~14-CH₃ (ethyl)Typical chemical shift for the methyl group of an ethyl ester.
Ethyl 4,6-dichloropyridazine-3-carboxylate~164C=O (ester)The ester carbonyl carbon is expected in this region.
~154C-6Carbon attached to chlorine and adjacent to a nitrogen.
~150C-4Carbon attached to chlorine.
~148C-3Carbon bearing the carboxylate group, expected to be downfield.
~128C-5The sole carbon atom attached to a hydrogen, its chemical shift is influenced by the adjacent chloro-substituted carbons.
~63-CH₂- (ethyl)Typical chemical shift for the methylene group of an ethyl ester.
~14-CH₃ (ethyl)Typical chemical shift for the methyl group of an ethyl ester.

Structural Visualization and NMR Assignment

To aid in the interpretation of the NMR data, the chemical structures of both isomers are presented below with numbering corresponding to the assignments in the tables.

Caption: Chemical structures of the two pyridazine isomers.

The distinct electronic environments of the single proton (H-5) and the surrounding carbon atoms in each isomer, arising from the different positions of the chloro and ethyl carboxylate substituents, are the basis for the observable differences in their NMR spectra.

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like the ones discussed in this guide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended for good signal dispersion.

  • Nuclei: ¹H (for proton NMR) and ¹³C (for carbon NMR).

  • Temperature: Standard probe temperature (typically 298 K).

  • ¹H NMR:

    • A standard single-pulse experiment is typically sufficient.

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally adequate.

  • ¹³C NMR:

    • A proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

    • The spectral width should cover the full range of expected carbon chemical shifts (e.g., 0 to 200 ppm).

    • A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

By following these protocols and utilizing the comparative data provided, researchers can confidently identify and characterize these important dichloropyridazine carboxylate isomers.

A Comparative Guide to Purity Analysis of Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like Ethyl 3,6-dichloropyridazine-4-carboxylate is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by a comprehensive experimental protocol and representative data.

High-Performance Liquid Chromatography, particularly in reversed-phase mode, stands out as the predominant method for the purity analysis of non-volatile and thermally labile compounds such as this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related process impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the recommended method for determining the purity of this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Detailed Experimental Protocol: RP-HPLC

This protocol outlines a robust method for the purity analysis of this compound.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its excellent resolving power for aromatic and heterocyclic compounds.

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard solution. Filter both solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (The conjugated pyridazine ring system provides strong UV absorbance at this wavelength).

  • Gradient Elution Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

4. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical steps involved in the HPLC analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_start Weighing of Sample & Reference Standard dissolve Dissolution in Acetonitrile/Water Diluent prep_start->dissolve filter Filtration through 0.45 µm Syringe Filter dissolve->filter inject Injection into HPLC System (10 µL) filter->inject separation Separation on C18 Column inject->separation detection UV Detection at 254 nm separation->detection integration Peak Integration & Area Measurement detection->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report Generation calculation->report

Fig. 1: HPLC Purity Analysis Workflow
Representative Quantitative Data

The table below presents hypothetical data from an HPLC analysis to illustrate the purity calculation for a sample of this compound.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
14.215000.05Unknown Impurity
28.945000.15Starting Material Impurity
312.5 2976000 99.20 This compound
415.190000.30By-product Impurity
518.390000.30Unknown Impurity
Total 3000000 100.00

Based on this representative data, the purity of the analyzed sample is determined to be 99.20%.

Comparison with Alternative Analytical Techniques

While HPLC is the primary choice, other techniques can provide complementary information for purity and identity confirmation.

TechniquePrincipleAdvantages for Purity AnalysisLimitations for Purity Analysis
HPLC-UV Differential partitioning between stationary and mobile phases.High resolution for complex mixtures, excellent quantitation, robust and reproducible.Requires chromophores for UV detection, may not separate all co-eluting impurities.
Gas Chromatography (GC-MS) Separation of volatile compounds in a gaseous mobile phase, with mass spectrometry detection.Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds like the target molecule; derivatization may be required.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass spectrometry detection.Provides molecular weight information for each separated peak, aiding in impurity identification. Highly sensitive.More complex instrumentation, quantitation can be less straightforward than UV detection due to ionization differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides detailed structural information, can detect and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals, making quantitation difficult.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Fast and simple for identity confirmation and detecting functional group impurities.Not suitable for quantifying low-level impurities, poor performance with complex mixtures.
Logical Relationship of Analytical Techniques

The following diagram shows the logical application of different analytical techniques in the comprehensive analysis of a pharmaceutical intermediate.

Analytical_Techniques Sample This compound (Test Sample) HPLC Primary Purity & Assay (HPLC-UV) Sample->HPLC Quantitative Analysis GCMS Residual Solvent Analysis (GC-MS) Sample->GCMS NMR Structure Confirmation & qNMR Sample->NMR FTIR Identity Confirmation (Functional Groups) Sample->FTIR LCMS Impurity Identification (LC-MS) HPLC->LCMS For unknown peaks Result Comprehensive Purity & Identity Profile HPLC->Result LCMS->Result GCMS->Result NMR->Result FTIR->Result

A Comparative Guide to the Analytical Characterization of Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of Ethyl 3,6-dichloropyridazine-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The primary focus is on mass spectrometry, with a detailed exploration of its predicted fragmentation pathway. This is supplemented by a comparison with alternative analytical methods, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Experimental protocols and data are presented to aid researchers in selecting the most appropriate methods for their specific analytical needs.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds like this compound. Electron ionization (EI) is a common ionization method that provides detailed fragmentation patterns, which act as a molecular fingerprint.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₇H₆Cl₂N₂O₂. Its monoisotopic mass is 219.98 g/mol . Due to the presence of two chlorine atoms, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) will result in M, M+2, and M+4 peaks with a relative intensity ratio of roughly 9:6:1.

Fragment IonPredicted m/zPredicted Relative AbundanceProposed Structure
[M]⁺220, 222, 224Moderate (9:6:1 ratio)[C₇H₆Cl₂N₂O₂]⁺
[M-C₂H₅]⁺191, 193, 195Moderate[C₅H₁Cl₂N₂O₂]⁺
[M-OC₂H₅]⁺175, 177, 179High[C₅HCl₂N₂O]⁺
[M-COOC₂H₅]⁺147, 149, 151Moderate[C₄HCl₂N₂]⁺
[C₄H₂ClN₂]⁺113, 115LowPyridazine ring fragment

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily involving the ester group and the dichloropyridazine ring. The initial ionization will form the molecular ion [M]⁺. Subsequent fragmentation is likely to involve the loss of the ethoxy group, the entire ethyl carboxylate group, or rearrangements.

Fragmentation_Pathway M [C₇H₆Cl₂N₂O₂]⁺˙ m/z = 220, 222, 224 F1 [C₅H₁Cl₂N₂O₂]⁺ m/z = 191, 193, 195 M->F1 - C₂H₅˙ F2 [C₅HCl₂N₂O]⁺ m/z = 175, 177, 179 M->F2 - ˙OC₂H₅ F3 [C₄HCl₂N₂]⁺ m/z = 147, 149, 151 F2->F3 - CO F4 [C₄H₂ClN₂]⁺ m/z = 113, 115 F3->F4 - Cl˙

Predicted fragmentation pathway of this compound.

Comparison with Alternative Analytical Methods

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often requires complementary analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), structural information from fragmentation.High sensitivity, provides molecular weight, structural details.Isomeric differentiation can be challenging, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms.Unambiguous structure determination, information on stereochemistry.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited structural information, complex spectra can be difficult to interpret fully.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation from impurities.High resolution for separating complex mixtures, quantitative analysis.Does not provide structural information on its own, requires reference standards for identification.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR method): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute as necessary for analysis.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm.

Integrated Analytical Workflow

A comprehensive analysis of a novel compound like this compound typically involves a multi-technique approach to confirm its identity, purity, and structure.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Final Confirmation HPLC HPLC (Purity & Quantification) MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS IR IR Spectroscopy (Functional Groups) IR->MS NMR NMR Spectroscopy (Connectivity & Structure) MS->NMR Confirmation Structure Confirmed NMR->Confirmation Sample Sample of this compound Sample->HPLC Sample->IR

A general workflow for the analytical characterization of a novel compound.

By combining the strengths of these analytical techniques, researchers can obtain a complete and unambiguous characterization of this compound, which is essential for its application in drug development and other scientific endeavors.

A Comparative Guide to the Reactivity of Ethyl 3,6-dichloropyridazine-4-carboxylate and Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of two closely related pyridazine derivatives: Ethyl 3,6-dichloropyridazine-4-carboxylate and Ethyl 4,6-dichloropyridazine-3-carboxylate. Understanding the nuanced differences in their chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions, is crucial for their effective utilization as building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Executive Summary

This compound and Ethyl 4,6-dichloropyridazine-3-carboxylate are both activated towards nucleophilic attack due to the presence of two electron-withdrawing nitrogen atoms in the pyridazine ring and an ethyl carboxylate group. However, the positions of the chloro substituents relative to the ring nitrogens and the ester group lead to significant differences in their reactivity and regioselectivity.

Based on established principles of nucleophilic aromatic substitution on nitrogen-containing heterocycles, This compound is predicted to be the more reactive of the two isomers. This is primarily attributed to the electronic activation conferred by the relative positions of the chlorine atoms and the carboxylate group, which influences the stability of the Meisenheimer intermediate formed during the reaction.

Theoretical Basis for Reactivity

The reactivity of dichloropyridazines in SNAr reactions is governed by the stability of the negatively charged intermediate, the Meisenheimer complex, which is formed upon nucleophilic attack. The rate-determining step is typically the formation of this complex. The more stable the intermediate, the lower the activation energy and the faster the reaction.

The stability of the Meisenheimer complex is influenced by:

  • Position of Ring Nitrogens: The electronegative nitrogen atoms can stabilize the negative charge through resonance, particularly when the attack occurs at positions ortho or para to a nitrogen atom.

  • Electron-Withdrawing Substituents: Groups like the ethyl carboxylate (-COOEt) further activate the ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the anionic intermediate.

Analysis of this compound

In this isomer, the chlorine atoms are located at positions 3 and 6, and the ethyl carboxylate group is at position 4.

  • C-6 Chlorine: This position is para to one ring nitrogen (N1) and ortho to the other (N2). Nucleophilic attack at this position allows for efficient delocalization of the negative charge onto both nitrogen atoms.

  • C-3 Chlorine: This position is ortho to one ring nitrogen (N2). Nucleophilic attack here also allows for resonance stabilization by the adjacent nitrogen.

  • Influence of the Carboxylate Group: The electron-withdrawing carboxylate group at C-4 will strongly activate the adjacent C-3 position and to a lesser extent the C-6 position.

Analysis of Ethyl 4,6-dichloropyridazine-3-carboxylate

In this isomer, the chlorine atoms are at positions 4 and 6, with the ethyl carboxylate group at position 3.[1][2][3][4]

  • C-6 Chlorine: This position is para to one ring nitrogen (N1) and meta to the other (N2). While still activated, the stabilizing effect is less pronounced compared to a position that is ortho or para to both nitrogens.

  • C-4 Chlorine: This position is ortho to one ring nitrogen (N1).

  • Influence of the Carboxylate Group: The carboxylate group at C-3 will primarily activate the adjacent C-4 position.

Predicted Reactivity and Regioselectivity

FeatureThis compoundEthyl 4,6-dichloropyridazine-3-carboxylate
Most Reactive Site C-6C-4
Overall Reactivity HigherLower
Key Activating Factors - C-6 is para to N1 and ortho to N2. - Carboxylate at C-4 activates both C-3 and C-6.- C-4 is ortho to N1. - Carboxylate at C-3 strongly activates C-4.

The higher overall reactivity of this compound is anticipated due to the more favorable electronic arrangement for stabilizing the Meisenheimer intermediate, particularly for substitution at the C-6 position.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 3,6-dichloropyridazine-4-carboxylic acid.

Experimental Workflow:

G cluster_0 Esterification 3,6-Dichloropyridazine-4-carboxylic acid 3,6-Dichloropyridazine-4-carboxylic acid Reaction Reaction 3,6-Dichloropyridazine-4-carboxylic acid->Reaction Ethanol Ethanol Ethanol->Reaction Coupling Agent (e.g., EDC) Coupling Agent (e.g., EDC) Coupling Agent (e.g., EDC)->Reaction Base (e.g., DMAP) Base (e.g., DMAP) Base (e.g., DMAP)->Reaction Workup and Purification Workup and Purification Reaction->Workup and Purification Product This compound Workup and Purification->Product

Synthesis of this compound

Protocol:

  • Suspend 3,6-dichloropyridazine-4-carboxylic acid in a suitable solvent (e.g., THF).

  • Add ethanol and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), portion-wise.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup, typically involving neutralization with a mild base (e.g., sodium bicarbonate solution) and extraction with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

This isomer can be synthesized from the corresponding dihydroxy precursor.

Experimental Workflow:

G cluster_1 Chlorination Ethyl 4,6-dihydroxypyridazine-3-carboxylate Ethyl 4,6-dihydroxypyridazine-3-carboxylate Heating Heating Ethyl 4,6-dihydroxypyridazine-3-carboxylate->Heating Phosphorus oxychloride (POCl3) Phosphorus oxychloride (POCl3) Phosphorus oxychloride (POCl3)->Heating Workup and Purification Workup and Purification Heating->Workup and Purification Product Ethyl 4,6-dichloropyridazine-3-carboxylate Workup and Purification->Product

Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

Protocol:

  • To Ethyl 4,6-dihydroxypyridazine-3-carboxylate, add an excess of phosphorus oxychloride (POCl3).

  • Heat the reaction mixture, for instance, to 100 °C, for several hours.

  • After cooling, carefully remove the excess POCl3 under reduced pressure.

  • The residue is then cautiously quenched with ice water and extracted with an organic solvent like ethyl acetate.

  • The combined organic extracts are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired product.[3]

Logical Relationship of Reactivity

The following diagram illustrates the factors influencing the predicted reactivity of the two isomers in SNAr reactions.

G cluster_reactivity Factors Influencing SNAr Reactivity Reactivity Reactivity Stability of Meisenheimer Complex Stability of Meisenheimer Complex Reactivity->Stability of Meisenheimer Complex Electronic Effects Electronic Effects Stability of Meisenheimer Complex->Electronic Effects Steric Hindrance Steric Hindrance Stability of Meisenheimer Complex->Steric Hindrance Position of N atoms Position of N atoms Electronic Effects->Position of N atoms Position of -COOEt group Position of -COOEt group Electronic Effects->Position of -COOEt group Position of Cl atoms Position of Cl atoms Electronic Effects->Position of Cl atoms

Factors governing SNAr reactivity.

Conclusion

References

A Comparative Guide to Alternatives for Ethyl 3,6-dichloropyridazine-4-carboxylate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules. Ethyl 3,6-dichloropyridazine-4-carboxylate is a valuable reagent, prized for its role as a scaffold in the construction of complex heterocyclic systems. This guide provides an objective comparison of its performance with alternative dichlorinated heterocyclic reagents in key synthetic transformations, namely Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki Coupling. The information presented herein is intended to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Dichlorinated Heterocyclic Reagents

Dichlorinated six-membered heterocycles, such as dichloropyridazines, dichloropyrimidines, and dichloropyrazines, are widely utilized as electrophilic partners in a variety of cross-coupling and substitution reactions. The two chlorine atoms serve as versatile handles for the sequential and regioselective introduction of different substituents, enabling the exploration of diverse chemical space. The reactivity of these reagents is dictated by the nature of the heterocyclic core, the position of the chlorine atoms, and the electronic influence of other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental transformation for the functionalization of electron-deficient heterocyclic systems. The reactivity of dichlorinated heterocycles in SNAr reactions is largely governed by the ability of the heterocyclic ring to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.

Comparative Performance in SNAr Reactions

Direct, side-by-side quantitative comparisons of this compound with other dichlorinated heterocycles under identical SNAr conditions are not extensively documented in the literature. However, by collating data from various studies on analogous systems, a general trend in reactivity can be inferred. Dichloropyrimidines are generally observed to be more reactive than dichloropyridazines and dichloropyrazines in SNAr reactions, often requiring milder reaction conditions and shorter reaction times.

Reagent ClassTypical Reaction ConditionsObserved Reactivity & RegioselectivityRepresentative Yield (%)
Dichloropyridazines Heating required (reflux)Generally less reactive than pyrimidines. Regioselectivity is influenced by substituents.Moderate to Good
Dichloropyrimidines Room temperature to refluxGenerally the most reactive class. C4/C6 positions are typically more reactive than C2, which is more reactive than C5.[1]Good to Excellent
Dichloropyrazines Heating required (reflux)Reactivity is generally lower than pyrimidines.Moderate to Good
Dichloropyridines Varies with isomer and nucleophileC4 is generally more susceptible to attack than C2 in 2,4-dichloropyridine.[2]Good

Note: The presence of the electron-withdrawing ethyl carboxylate group on the pyridazine ring in this compound is expected to activate the ring towards nucleophilic attack, potentially enhancing its reactivity compared to unsubstituted dichloropyridazines.

Experimental Protocol: General Procedure for SNAr with an Amine

Materials:

  • Dichlorinated heterocycle (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0-3.0 eq)

  • Solvent (e.g., DMF, DMSO, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the dichlorinated heterocycle in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity) under an inert atmosphere.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reagents: Dichlorinated Heterocycle Amine Base Solvent heat Heat under Inert Atmosphere reagents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify (Chromatography) concentrate->purify

Experimental workflow for a typical SNAr reaction.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds. In the context of dichlorinated heterocycles, it allows for the introduction of aryl, heteroaryl, or vinyl substituents. The reactivity in Suzuki coupling is influenced by the ease of oxidative addition of the palladium catalyst to the carbon-chlorine bond.

Comparative Performance in Suzuki Coupling

While specific comparative data for this compound is scarce, general trends can be observed from studies on related dichlorinated systems. For dihalopyridines, the C4 position is often more reactive towards oxidative addition than the C2 or C6 positions.[3] The lower reactivity of C-Cl bonds compared to C-Br or C-I bonds often necessitates the use of more active catalyst systems or higher reaction temperatures.[4]

Reagent ClassTypical Catalyst SystemRegioselectivity & Reactivity NotesRepresentative Yield (%)
Dichloropyridazines Pd(PPh₃)₄, PdCl₂(dppf)Regioselectivity is dependent on the specific isomer and reaction conditions.Fair to Good
Dichloropyrimidines Pd(PPh₃)₄, Pd(OAc)₂/SPhosC4 is generally more reactive than C2.[5]Good to Excellent
Dichloropyrazines Pd(PPh₃)₂Cl₂Can require higher temperatures and longer reaction times.Moderate to Good
Dichloropyridines Pd(PPh₃)₄, Pd(OAc)₂/XPhosC4 is often more reactive than C2 or C6.[3]Good to Excellent
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Dichlorinated heterocycle (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the dichlorinated heterocycle, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

suzuki_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Cl] pd0->pd2_complex Oxidative Addition (Ar-Cl) pd2_trans [Ar-Pd(II)L₂-Ar'] pd2_complex->pd2_trans Transmetalation (Ar'B(OH)₂, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Dichlorinated Heterocyclic Reagents

The following table provides a list of potential alternative reagents to this compound, categorized by their heterocyclic core. The choice of an alternative will depend on the desired electronic properties of the final product and the specific reactivity required for the synthetic step.

Heterocycle CoreExample ReagentKey Features
Pyrimidine Ethyl 2,4-dichloropyrimidine-5-carboxylateGenerally higher reactivity in SNAr reactions. Offers a different substitution pattern.[6]
Pyrazine Methyl 3,5-dichloro-pyrazine-2-carboxylateProvides a different arrangement of nitrogen atoms, which can influence biological activity.
Pyridine Ethyl 4,6-dichloronicotinateThe single nitrogen atom leads to different electronic properties compared to diazines.[3]

Conclusion

This compound remains a valuable and versatile building block in organic synthesis. However, for researchers seeking to modulate reactivity, explore different substitution patterns, or access alternative chemical space, dichlorinated pyrimidines, pyrazines, and pyridines present viable alternatives. Dichloropyrimidines, in particular, often exhibit enhanced reactivity in nucleophilic aromatic substitution reactions. The selection of the optimal reagent will ultimately be guided by the specific goals of the synthetic project, including the desired biological activity, and the need for regiochemical control. Careful consideration of the electronic nature of the heterocyclic core is crucial for predicting reactivity and achieving the desired synthetic outcome.

References

A Comparative Guide to Ethyl 3,6-dichloropyridazine-4-carboxylate and its Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is a critical step in the design and synthesis of novel compounds. Dichloropyridazine carboxylates are a class of heterocyclic compounds that serve as versatile intermediates. This guide provides a detailed comparison of Ethyl 3,6-dichloropyridazine-4-carboxylate and a key alternative, Ethyl 4,6-dichloropyridazine-3-carboxylate, focusing on their characterization data, synthesis protocols, and applications to aid in the selection of the most suitable isomer for specific research needs.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental for its successful application in synthesis. The following tables summarize the available characterization data for this compound and its 3-carboxylate isomer.

Table 1: Physicochemical Properties

PropertyThis compoundEthyl 4,6-dichloropyridazine-3-carboxylate
CAS Number 34127-22-5[1][2]679406-03-2[3][4]
Molecular Formula C₇H₆Cl₂N₂O₂[1]C₇H₆Cl₂N₂O₂[3]
Molecular Weight 221.04 g/mol [1]221.04 g/mol
Appearance Light yellow to brown solid-liquid mixtureYellow to brown oil
Boiling Point 364.2 ± 37.0 °C (Predicted)353.4 ± 37.0 °C at 760 mmHg
Density 1.433 ± 0.06 g/cm³ (Predicted)~1.4 ± 0.1 g/cm³
Purity ≥95%≥98.0%[5]

Table 2: Spectroscopic Data

SpectrumThis compoundEthyl 4,6-dichloropyridazine-3-carboxylate
¹H NMR (400 MHz, CDCl₃) δ 7.88 (s, 1H), 4.50 (q, J = 7.0 Hz, 2H), 1.46 (t, J = 7.2 Hz, 3H)(400MHz, chloroform-d) δ 7.70 (s, 1H), 4.55 (qd, J=7.1, 1.1 Hz, 2H), 1.46 (td, J=7.2, 0.9 Hz, 3H)[3]
LCMS (ESI) m/e 221.1 [(M + H)⁺]Not available
¹³C NMR Data not availableData not available
IR Data not availableData not available

Experimental Protocols: Synthesis of Dichloropyridazine Carboxylate Isomers

The synthetic routes to these isomers are crucial for their accessibility and cost-effectiveness in a research or industrial setting. Below are representative experimental protocols for the synthesis of each compound.

Synthesis of this compound

This protocol is based on the esterification of 3,6-dichloropyridazine-4-carboxylic acid.

  • Reaction Scheme:

    G reactant1 3,6-Dichloropyridazine-4-carboxylic acid reagents EDC, DMAP reactant1->reagents reactant2 Ethanol reactant2->reagents product This compound reagents->product

    Caption: Esterification of the parent carboxylic acid.

  • Procedure:

    • Suspend 3,6-dichloropyridazine-4-carboxylic acid in a suitable solvent such as tetrahydrofuran (THF).

    • Add ethanol and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise.

    • Stir the reaction mixture at room temperature.

    • Upon completion, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ether).

    • Dry the combined organic layers, concentrate, and purify by silica gel column chromatography.

Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

This protocol involves the chlorination of the corresponding dihydroxy pyridazine precursor.[3]

  • Reaction Scheme:

    G reactant Ethyl 4,6-dihydroxypyridazine-3-carboxylate reagent Phosphorus oxychloride (POCl3) reactant->reagent product Ethyl 4,6-dichloropyridazine-3-carboxylate reagent->product

    Caption: Chlorination of the dihydroxy precursor.

  • Procedure:

    • To a flask containing Ethyl 4,6-dihydroxypyridazine-3-carboxylate, add phosphorus oxychloride.[3]

    • Heat the reaction mixture (e.g., to 100 °C) for several hours.[3]

    • After cooling, remove the excess phosphorus oxychloride under reduced pressure.[3]

    • Dissolve the crude product in a suitable solvent like chloroform and re-concentrate.[3]

    • Carefully pour the residue into ice water and extract with an organic solvent such as ethyl acetate.[3]

    • Wash the combined organic layers, dry, concentrate, and purify by automated chromatography.[3]

Performance and Applications in Synthesis

Both this compound and its 3-carboxylate isomer are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5][6] The positions of the chloro and carboxylate groups on the pyridazine ring dictate the regioselectivity of subsequent reactions and, therefore, the structure of the final products.

The primary utility of these compounds lies in their role as building blocks for active pharmaceutical ingredients (APIs).[5][7] The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, which is a key strategy in drug design.[5]

A notable application of Ethyl 4,6-dichloropyridazine-3-carboxylate is its use as a key intermediate in the synthesis of Deucravacitinib , a selective Tyrosine Kinase 2 (TYK2) inhibitor.[3] This highlights the importance of the specific substitution pattern of this isomer for achieving the desired biological activity in the final drug product.

While specific blockbuster drugs derived from This compound are not as prominently documented in the readily available literature, its structural motifs are found in various patented compounds with potential therapeutic applications. The strategic placement of the functional groups makes it a valuable synthon for creating diverse molecular scaffolds.

The workflow for utilizing these intermediates in drug discovery typically follows a logical progression:

G start Select Dichloropyridazine Isomer reaction Nucleophilic Substitution / Cross-Coupling start->reaction intermediate Functionalized Pyridazine Core reaction->intermediate cyclization Further Elaboration / Cyclization intermediate->cyclization api Active Pharmaceutical Ingredient (API) cyclization->api

Caption: Synthetic workflow from intermediate to API.

Conclusion

Both this compound and Ethyl 4,6-dichloropyridazine-3-carboxylate are valuable chemical intermediates with distinct properties and applications. The choice between these two isomers will largely depend on the desired substitution pattern of the target molecule. For projects aimed at synthesizing analogs of Deucravacitinib or other compounds requiring functionalization at the 3- and 4-positions of the pyridazine ring, Ethyl 4,6-dichloropyridazine-3-carboxylate is the clear choice. Conversely, this compound offers a different regiochemical outcome for substitution reactions, providing access to a distinct chemical space for novel compound design. The provided characterization data and synthetic protocols should serve as a useful starting point for researchers in their synthetic endeavors.

References

A Comparative Guide to Dichloropyridazine Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dichloropyridazine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the synthesis of a diverse array of functionalized molecules. The isomeric forms of dichloropyridazine, however, exhibit distinct reactivity profiles and synthetic accessibility, making the choice of isomer a critical consideration in the design of novel compounds. This guide provides an objective comparison of the synthesis, reactivity, and applications of various dichloropyridazine isomers, supported by experimental data and detailed protocols.

Comparative Synthesis of Dichloropyridazine Isomers

The synthesis of dichloropyridazine isomers typically involves the chlorination of pyridazinone precursors. The choice of starting materials and reaction conditions significantly influences the yield and purity of the desired isomer. A summary of synthetic methods for key dichloropyridazine isomers is presented below.

IsomerStarting Material(s)Reagents & ConditionsYield (%)Reference
3,4-Dichloropyridazine 4-Chloro-3-pyridazinonePOCl₃, Acetonitrile, 80°C, 3h~64%[1][2]
Compound 1, Hydrazine hydrate, MnO₂, POCl₃Multi-step synthesis-[1]
3,5-Dichloropyridazine 2,4,4,4-Tetrachlorocrotonaldehyde, Semicarbazide hydrochlorideSolvent, 5h-[3]
3,6-Dichloropyridazine 3,6-Dihydroxypyridazine (Maleic hydrazide)POCl₃, 80°C, overnight85%[4]
3,6-Dihydroxypyridazine, Phosphorus pentachloride125°C, 4h82%[5]
3,6-Dihydroxypyridazine, POCl₃Various solvents and temperatures68-89%[6]
4,5-Dichloropyridazine Mucochloric acid, Hydrazine sulfate, Sodium acetateWater, 80-100°C-[7]
PyridazineChlorine gas, catalystModerate to high[8]
4,6-Dichloropyridazine Methyl 4,6-dichloropyridazine-3-carboxylateLithium hydroxide, THF, 0°C, 40 min (forms the carboxylic acid)98% (for the acid)[9]

Experimental Protocols

Detailed methodologies for the synthesis of select dichloropyridazine isomers are provided below.

Synthesis of 3,4-Dichloropyridazine[1][2]
  • To a solution of 4-chloro-3-pyridazinone (25 g, 0.19 mol) in acetonitrile (200 ml), add phosphoryl chloride (73 g, 0.48 mol).

  • Reflux the reaction mixture at 80°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction solution to room temperature and slowly pour it into ice water (200 ml).

  • Neutralize the mixture to a pH of 7-8 with sodium bicarbonate.

  • Extract the product with ethyl acetate (2 x 300 ml).

  • Combine the organic phases, wash with saturated brine (400 ml), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography to yield 3,4-dichloropyridazine (18.0 g, 0.12 mol, ~64% yield).

Synthesis of 3,6-Dichloropyridazine[4]
  • To a 2L round bottom flask under a nitrogen atmosphere, charge pyridazine-3,6-diol (125g, 1115 mmol).

  • Add POCl₃ (520 ml, 5576 mmol) at room temperature.

  • Heat the reaction mixture at 80°C overnight.

  • Concentrate the reaction mixture under high vacuum at 55-60°C to obtain a thick mass.

  • Dilute the residue with ethyl acetate (1 L) and slowly quench it into an ice-cold saturated solution of sodium bicarbonate to a pH of ~8.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over sodium sulfate.

  • Filter and concentrate under vacuum.

  • Dry the product under vacuum at 50°C to isolate 3,6-dichloropyridazine (151 g, 85% yield).

Synthesis of 4,5-Dichloropyridazin-3(2H)-one (precursor to 4,5-dichloropyridazine)[7]
  • Prepare a stirred solution of mucochloric acid (3.9 g) in water.

  • Warm the solution to 80-100°C.

  • Add a mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g).

  • Collect the resulting solid by filtration.

  • Recrystallize the solid from water to yield 4,5-dichloro-3-pyridazone (3.0 g).

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Dichloropyridazines are highly susceptible to nucleophilic aromatic substitution, a key reaction for their derivatization. The position of the chlorine atoms and the electronic nature of the pyridazine ring influence the regioselectivity of these reactions.

IsomerReactivity and Regioselectivity
3,4-Dichloropyridazine The two chlorine atoms are in different electronic environments. Nucleophilic attack can occur at either the C3 or C4 position, with the regioselectivity depending on the nature of the nucleophile and reaction conditions.
3,5-Dichloropyridazine The chlorine atoms are electronically distinct. This isomer is a valuable building block for synthesizing a variety of substituted pyridazines.[10][11]
3,6-Dichloropyridazine The two chlorine atoms are equivalent, leading to a single product upon monosubstitution. This symmetrical nature simplifies synthetic outcomes.
4,5-Dichloropyridazine The chlorine atoms are in electronically similar environments. This isomer is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[8]
4,6-Dichloropyridazine The chlorine atoms are not equivalent. Regioselective nucleophilic substitution at the 4-position has been reported.[12]

Visualization of Synthetic and Biological Pathways

To further illustrate the utility of dichloropyridazine isomers, the following diagrams depict a general experimental workflow for their synthesis and their role in inhibiting key biological pathways.

experimental_workflow cluster_synthesis Synthesis of Dichloropyridazine Isomer cluster_derivatization Derivatization via Nucleophilic Substitution Start Pyridazinone Precursor Reaction Chlorination (e.g., POCl₃) Start->Reaction Reagents Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Dichloropyridazine Isomer Purification->Product SNAr SNAr Reaction Product->SNAr Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->SNAr Derivative Functionalized Pyridazine Derivative SNAr->Derivative

Caption: A generalized experimental workflow for the synthesis and derivatization of dichloropyridazine isomers.

Role in Drug Development: Inhibition of PARP-1 and COX-2

Derivatives of dichloropyridazines have shown significant promise as inhibitors of key enzymes in disease pathways, such as Poly (ADP-ribose) polymerase-1 (PARP-1) in cancer and Cyclooxygenase-2 (COX-2) in inflammation.[13][14][15][16][17][18][19][20][21][22]

PARP1_Inhibition cluster_pathway PARP-1 Mediated DNA Repair Pathway cluster_inhibition Inhibition by Pyridazine Derivative DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair Pyridazine Pyridazine-based PARP-1 Inhibitor Pyridazine->PARP1 Blocks Catalytic Domain

Caption: Simplified signaling pathway of PARP-1 inhibition by a pyridazine-based drug.

COX2_Inhibition cluster_pathway COX-2 Inflammatory Pathway cluster_inhibition Inhibition by Pyridazine Derivative Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazine Pyridazine-based COX-2 Inhibitor Pyridazine->COX2 Blocks Active Site

References

Navigating the Synthesis of Dichloropyridazine Intermediates: A Cost-Benefit Analysis for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of synthetic routes to key dichloropyridazine intermediates. This report details the economic and process efficiency of producing 3,6-dichloropyridazine, 4,5-dichloropyridazine, and 3,5-dichloropyridazine, providing a framework for informed decision-making in the procurement and synthesis of these vital chemical building blocks.

Dichloropyridazines are a critical class of heterocyclic intermediates widely employed in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Their versatile reactivity allows for the introduction of diverse functionalities, making them a cornerstone in the development of novel drugs and crop protection agents. However, the choice of a specific dichloropyridazine isomer and its synthetic route can have significant implications on the overall cost, efficiency, and environmental impact of a development program. This guide provides a detailed cost-benefit analysis of the most common industrial syntheses for 3,6-dichloropyridazine, 4,5-dichloropyridazine, and 3,5-dichloropyridazine to aid researchers in selecting the most appropriate intermediate and synthetic strategy for their needs.

Comparative Analysis of Dichloropyridazine Intermediates

The selection of a dichloropyridazine intermediate is often dictated by the desired substitution pattern in the final target molecule. Each isomer presents a unique set of synthetic challenges and cost considerations. This analysis focuses on the most prevalent manufacturing routes for the 3,6-, 4,5-, and 3,5-isomers.

3,6-Dichloropyridazine: A Tale of Two Chlorinating Agents

3,6-Dichloropyridazine is arguably the most common isomer, with two primary industrial synthesis routes starting from 3,6-dihydroxypyridazine (maleic hydrazide). The key difference lies in the choice of the chlorinating agent: the traditional, aggressive phosphorus oxychloride (POCl₃) or the milder N-chlorosuccinimide (NCS).

Route 1: The Phosphorus Oxychloride (POCl₃) Method

This established method involves the reaction of 3,6-dihydroxypyridazine with an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent.[1][2]

Route 2: The N-Chlorosuccinimide (NCS) Method

A more modern and environmentally conscious approach utilizes N-chlorosuccinimide as the chlorinating agent in a suitable solvent, such as ethanol.[3] This method avoids the harsh conditions and hazardous byproducts associated with POCl₃.

ParameterRoute 1: POCl₃ MethodRoute 2: NCS Method
Starting Material 3,6-Dihydroxypyridazine3,6-Dihydroxypyridazine
Chlorinating Agent Phosphorus Oxychloride (POCl₃)N-Chlorosuccinimide (NCS)
Typical Yield 85-90%85-95%
Purity High (typically >99%)High (typically >99%)
Reaction Conditions Harsh (high temperature, corrosive)Mild (moderate temperature)
Key Advantages High yield, well-establishedMilder conditions, safer reagents, less hazardous waste
Key Disadvantages Hazardous reagents and byproducts, corrosive, requires careful handling and disposalHigher cost of chlorinating agent

Cost-Benefit Analysis: 3,6-Dichloropyridazine

Cost FactorRoute 1: POCl₃ Method (Estimated Cost per kg of Product)Route 2: NCS Method (Estimated Cost per kg of Product)Key Considerations
Raw Materials ModerateHighThe price of NCS is significantly higher than POCl₃.
Solvents Low (POCl₃ can act as solvent)ModerateEthanol is a relatively inexpensive and greener solvent.
Energy Consumption HighModerateThe POCl₃ reaction typically requires higher temperatures for longer durations.
Waste Disposal HighModerateDisposal of phosphorus-containing acidic waste is costly and regulated. Succinimide byproduct from the NCS reaction is less hazardous.
Labor & Safety HighModerateHandling of highly corrosive POCl₃ requires specialized equipment and safety protocols, increasing labor costs.
Overall Estimated Cost Lower to Moderate Moderate to High The higher raw material cost of the NCS route is partially offset by lower energy, waste disposal, and safety-related costs. For large-scale production, the POCl₃ route may still be more economical, but the NCS route offers significant environmental and safety advantages.
4,5-Dichloropyridazine: From Bio-based Feedstocks

The most common route to 4,5-dichloropyridazine starts from mucochloric acid, which can be derived from the oxidation of furfural, a bio-based chemical.

ParameterSynthesis from Mucochloric Acid
Starting Materials Mucochloric Acid, Hydrazine Sulfate
Typical Yield ~75-85%
Purity Good to High
Reaction Conditions Aqueous, moderate temperature
Key Advantages Utilizes a potentially bio-based starting material.
Key Disadvantages Availability and cost of mucochloric acid can fluctuate.

Cost-Benefit Analysis: 4,5-Dichloropyridazine

Cost FactorSynthesis from Mucochloric Acid (Estimated Cost per kg of Product)Key Considerations
Raw Materials Moderate to HighThe price of mucochloric acid is the main cost driver.
Solvents Low (typically aqueous)Water is an inexpensive and environmentally friendly solvent.
Energy Consumption ModerateThe reaction requires heating but is generally not as energy-intensive as the POCl₃ method for the 3,6-isomer.
Waste Disposal ModerateAqueous waste streams require treatment.
Labor & Safety ModerateStandard chemical handling procedures are required.
Overall Estimated Cost Moderate to High The overall cost is highly dependent on the market price of mucochloric acid.
3,5-Dichloropyridazine: A Less Common but Valuable Isomer

3,5-Dichloropyridazine is a less frequently used isomer, and its industrial synthesis is not as well-documented as the 3,6- and 4,5-isomers. One reported route involves the reaction of (Z)-2,4,4,4-tetrachlorobut-2-enal with semicarbazide hydrochloride.[4]

ParameterSynthesis from (Z)-2,4,4,4-tetrachlorobut-2-enal
Starting Materials (Z)-2,4,4,4-tetrachlorobut-2-enal, Semicarbazide Hydrochloride
Typical Yield Moderate (around 55% reported)
Purity Good
Reaction Conditions Moderate
Key Advantages Provides access to a specific substitution pattern.
Key Disadvantages The starting material, (Z)-2,4,4,4-tetrachlorobut-2-enal, is not readily available in bulk, and its price is a major uncertainty. The reported yield is lower than for other isomers.

Cost-Benefit Analysis: 3,5-Dichloropyridazine

A detailed quantitative cost-benefit analysis for 3,5-dichloropyridazine is challenging due to the limited availability and pricing information for its specific starting material. However, a qualitative assessment suggests that the cost of this isomer is likely to be high due to the specialized nature of the starting material and the lower synthetic yield. For researchers requiring this specific isomer, the primary consideration will be securing a reliable supply of the starting material, with cost being a secondary, albeit significant, factor.

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine via the POCl₃ Method

  • Materials: 3,6-Dihydroxypyridazine, Phosphorus Oxychloride (POCl₃).

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, 3,6-dihydroxypyridazine is suspended in an excess of phosphorus oxychloride. The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The precipitated product is collected by filtration, washed with water, and dried to afford 3,6-dichloropyridazine.[1][5]

Synthesis of 3,6-Dichloropyridazine via the NCS Method

  • Materials: 3,6-Dihydroxypyridazine, N-Chlorosuccinimide (NCS), Ethanol, Hydrochloric Acid (catalytic).

  • Procedure: To a suspension of 3,6-dihydroxypyridazine in ethanol in a reaction flask, a catalytic amount of hydrochloric acid is added. The mixture is heated to 40-50 °C. N-chlorosuccinimide is then added portion-wise, maintaining the temperature below 60 °C. After the addition is complete, the reaction is stirred at 45-55 °C for 2-3 hours. The reaction mixture is then cooled to 5-10 °C to crystallize the product. The solid is collected by filtration, washed with cold ethanol, and dried to yield 3,6-dichloropyridazine.[3]

Synthesis of 4,5-Dichloropyridazone from Mucochloric Acid

  • Materials: Mucochloric acid, Hydrazine sulfate, Sodium acetate, Water.

  • Procedure: A stirred solution of mucochloric acid in water is warmed to 80-100° C. A mixture of hydrazine sulfate and sodium acetate is then added. A solid precipitates upon reaction. The solid is collected by filtration and can be recrystallized from water to yield 4,5-dichloro-3-pyridazone.

Visualizing the Synthetic Pathways

Dichloropyridazine_Synthesis cluster_36 3,6-Dichloropyridazine Synthesis cluster_45 4,5-Dichloropyridazine Synthesis cluster_35 3,5-Dichloropyridazine Synthesis Maleic Anhydride Maleic Anhydride 3,6-Dihydroxypyridazine 3,6-Dihydroxypyridazine Maleic Anhydride->3,6-Dihydroxypyridazine Hydrazine Hydrazine Hydrazine->3,6-Dihydroxypyridazine 3,6-Dichloropyridazine_POCl3 3,6-Dichloropyridazine 3,6-Dihydroxypyridazine->3,6-Dichloropyridazine_POCl3 POCl3 3,6-Dichloropyridazine_NCS 3,6-Dichloropyridazine 3,6-Dihydroxypyridazine->3,6-Dichloropyridazine_NCS NCS POCl3 POCl3 NCS NCS Furfural Furfural Mucochloric Acid Mucochloric Acid Furfural->Mucochloric Acid Oxidation 4,5-Dichloropyridazone 4,5-Dichloropyridazone Mucochloric Acid->4,5-Dichloropyridazone Hydrazine Sulfate Hydrazine Sulfate Hydrazine Sulfate->4,5-Dichloropyridazone Tetrachlorobut-2-enal (Z)-2,4,4,4-tetrachlorobut-2-enal 3,5-Dichloropyridazine 3,5-Dichloropyridazine Tetrachlorobut-2-enal->3,5-Dichloropyridazine Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->3,5-Dichloropyridazine

Figure 1: Synthetic pathways to dichloropyridazine isomers.

API_Synthesis_Workflow Dichloropyridazine Intermediate Dichloropyridazine Intermediate Nucleophilic Substitution Nucleophilic Substitution Dichloropyridazine Intermediate->Nucleophilic Substitution Amine, Alcohol, Thiol, etc. Coupling Reaction Coupling Reaction Dichloropyridazine Intermediate->Coupling Reaction Suzuki, Sonogashira, etc. Functionalized Pyridazine Functionalized Pyridazine Nucleophilic Substitution->Functionalized Pyridazine Coupling Reaction->Functionalized Pyridazine Further Transformations Further Transformations Functionalized Pyridazine->Further Transformations Active Pharmaceutical Ingredient Active Pharmaceutical Ingredient Further Transformations->Active Pharmaceutical Ingredient

Figure 2: General workflow for API synthesis using dichloropyridazines.

Conclusion

The choice of a dichloropyridazine intermediate and its synthetic route is a multifaceted decision that requires careful consideration of economic, safety, and environmental factors. For the widely used 3,6-dichloropyridazine , the traditional POCl₃ method remains a cost-effective option for large-scale production, but the NCS method presents a compelling case for its milder reaction conditions and reduced environmental footprint, which can lead to long-term cost savings in waste management and safety compliance. The synthesis of 4,5-dichloropyridazine from mucochloric acid offers a route from a potentially bio-based feedstock, with its economic viability closely tied to the fluctuating price of the starting material. The synthesis of 3,5-dichloropyridazine is currently hampered by the limited availability and high cost of its starting material, making it a more specialized and expensive intermediate.

Researchers and drug development professionals are encouraged to use this guide as a starting point for their own internal evaluations. By carefully weighing the costs and benefits of each synthetic route, it is possible to optimize the synthesis of these crucial intermediates, thereby contributing to the efficient and sustainable development of new pharmaceuticals and agrochemicals.

References

Comparative Biological Activities of Pyridazine Carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various pyridazine carboxylate derivatives. It includes quantitative data from experimental studies, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Pyridazine and its derivatives, particularly those containing a carboxylate moiety, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4] This guide synthesizes data from multiple studies to offer a comparative overview of their performance and to elucidate structure-activity relationships (SAR).

Anticancer Activity

Pyridazine carboxylate derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Several studies have focused on their potential as inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tyrosine Kinase 2 (TYK2) pathways.

Comparative Anticancer Potency (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of selected pyridazine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
5b Pyridazine-allylthiourea hybridHCT-116 (Colon)30.3Imatinib>30.3
4b Pyridazine-aminophenyl-chloropropanamideMCF-7 (Breast)21.2Imatinib>21.2
4a Fused PyridazineHCT-116 (Colon)11.90Imatinib>11.90
11m 3,6-disubstituted pyridazineT-47D (Breast)0.43--
11m 3,6-disubstituted pyridazineMDA-MB-231 (Breast)0.99--[5]
IXn Pyridazine-pyrazoline hybridUO-31 (Renal)-Erlotinib (EGFR IC50)0.95[6]
IXg Pyridazine-pyrazoline hybridUO-31 (Renal)-Erlotinib (EGFR IC50)0.95[6]
10 Pyridine-derivedHepG2 (Liver)4.25Sorafenib9.18
10 Pyridine-derivedMCF-7 (Breast)6.08Doxorubicin8.07[7]
17a Pyridazinone-diarylurea----[8]

Structure-Activity Relationship (SAR) Insights:

  • The presence of an allylthiourea group in compound 5b demonstrated potent activity against the HCT-116 colon cancer cell line.

  • Compound 4b , featuring an aminophenyl-3-chloropropanamide moiety, was most active against the MCF-7 breast cancer cell line.

  • For 3,6-disubstituted pyridazines, a methyltetrahydropyran-bearing derivative (11m ) showed submicromolar growth inhibition against both T-47D and MDA-MB-231 breast cancer cell lines.[5]

  • Pyridazine-pyrazoline hybrids (IXn , IXg ) have been identified as excellent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6]

  • Diarylurea derivatives based on a pyridazinone scaffold have shown promise as dual antimicrobial and anticancer agents, with some compounds exhibiting potent VEGFR-2 inhibition.[8]

Targeted Signaling Pathways

VEGFR-2 Inhibition:

Several pyridazine derivatives have been designed and synthesized as inhibitors of VEGFR-2, a key mediator of angiogenesis. Compound 5b from one study, which showed potent cytotoxicity against HCT-116 cells, also exhibited a high percentage of VEGFR kinase inhibition (92.2%), comparable to the reference drug imatinib.[3] Another study identified compound 10 as a potent VEGFR-2 inhibitor with an IC50 value of 0.12 µM, nearly equipotent to sorafenib.[7]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyridazine Carboxylate Derivatives Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

TYK2 Inhibition:

N-(methyl-d3)pyridazine-3-carboxamide derivatives have been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling pathways of pro-inflammatory cytokines implicated in autoimmune diseases.[9][10] One derivative, compound 24 , demonstrated acceptable inhibition of STAT3 phosphorylation and showed favorable selectivity and stability profiles.[10]

TYK2_Signaling_Pathway Cytokine Cytokines (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activate JAK JAK Receptor->JAK Activate STAT STAT TYK2->STAT Phosphorylate JAK->STAT Phosphorylate Nucleus Nucleus STAT->Nucleus Translocate Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Pyridazine Carboxamide Derivatives Inhibitor->TYK2

Caption: TYK2 signaling pathway and the inhibitory action of pyridazine carboxamide derivatives.

Antimicrobial Activity

A number of pyridazine carboxylate derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating greater antimicrobial activity.

Comparative Antimicrobial Potency (MIC Values)

The following table presents the MIC values of various pyridazine derivatives against selected bacterial strains.

Compound IDDerivative ClassBacterial StrainMIC (µM)Reference DrugMIC (µM)Source
13 PyridazinoneA. baumannii3.74Amikacin-[11]
13 PyridazinoneP. aeruginosa7.48Amikacin-[11]
3 PyridazinoneS. aureus (MRSA)4.52Amikacin-[11]
7 PyridazinoneE. coli7.8Amikacin-[11]
7 PyridazinoneS. aureus (MRSA)7.8Amikacin-[11]
IIIa Bis-pyridazinoneS. pyogenes-Ampicillin-[12]
IIIa Bis-pyridazinoneE. coli-Gentamycin-[12]
- Chloro derivativesE. coli0.892-3.744 (µg/mL)Chloramphenicol2.019-8.078 (µg/mL)[2]
- Chloro derivativesP. aeruginosa0.892-3.744 (µg/mL)Chloramphenicol2.019-8.078 (µg/mL)[2]

Structure-Activity Relationship (SAR) Insights:

  • Hydrolysis of an ester group in certain pyridazinone derivatives led to an increase in antibacterial activity against Gram-negative bacteria like P. aeruginosa and A. baumannii.[11]

  • The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring resulted in a decrease in antibacterial activity.[11]

  • Structure-activity relationship studies have indicated that the presence of electron-releasing groups on the pyridazine ring can enhance antibacterial activity against E. coli.[2]

  • Conversely, electron-withdrawing groups have been shown to improve antimicrobial activity in general.[2]

Experimental Protocols

General Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyridazine carboxylate derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Characterization->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Characterization->Anticancer Enzyme Enzyme Inhibition Assays (e.g., VEGFR-2, TYK2) Characterization->Enzyme Data Data Collection (MIC, IC50) Antimicrobial->Data Anticancer->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A general workflow for the synthesis and biological evaluation of pyridazine derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth and inoculum (growth control) and uninoculated broth (sterility control) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or pellet formation.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyridazine derivatives and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

References

Spectroscopic Comparison of Starting Materials and Final Products in Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In pharmaceutical research and drug development, the precise conversion of starting materials into the final active pharmaceutical ingredient (API) is paramount. Spectroscopic techniques are indispensable tools for chemists to monitor reaction progress, confirm the structure of the final product, and ensure its purity. This guide provides a comparative analysis of the spectroscopic data between starting materials and the final product for a model amide synthesis reaction, a cornerstone of medicinal chemistry.[1]

Case Study: Synthesis of N-Benzylbenzamide

Amide bond formation is one of the most critical reactions in the synthesis of pharmaceuticals.[2] This guide uses the synthesis of N-benzylbenzamide from benzoic acid and benzylamine as a representative example. We will compare the key spectroscopic features of the starting materials and the final amide product using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Reaction:

Benzoic Acid + Benzylamine → N-Benzylbenzamide + Water

(Note: In practice, this reaction often requires a coupling agent or conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.)[3][4]

Data Presentation: A Spectroscopic Overview

The transformation from reactants to product is clearly evidenced by distinct changes in their respective spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, IR, and MS analyses.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The disappearance of the acidic proton from the carboxylic acid and the shift in the methylene protons of the amine are key indicators of reaction completion.

Compound Functional Group Protons Chemical Shift (δ, ppm) Aromatic Protons (C₆H₅)
Benzoic Acid (Starting Material)Carboxyl (-COOH)~12.0-13.0 (broad singlet)7.4-8.1 (multiplets)[5]
Benzylamine (Starting Material)Amine (-NH₂)~1.5 (broad singlet)7.2-7.4 (multiplets)
Methylene (-CH₂-)~3.8 (singlet)
N-Benzylbenzamide (Final Product)Amide (-NH-)~6.8 (broad triplet)7.2-7.8 (multiplets)[6]
Methylene (-CH₂-)~4.6 (doublet)[6]

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data is compiled from typical values found in spectral databases.[7][8]

Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is highly effective for identifying functional groups. The key transformation to observe is the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic N-H and amide I/II bands of the final product.[9][10]

Compound Key Functional Group Characteristic Absorption (cm⁻¹)
Benzoic Acid (Starting Material)O-H stretch (Carboxylic Acid)2500-3300 (very broad)[11]
C=O stretch (Carboxylic Acid)1680-1710 (strong)[12]
Benzylamine (Starting Material)N-H stretch (Primary Amine)3300-3500 (two bands, medium)
N-Benzylbenzamide (Final Product)N-H stretch (Secondary Amide)3300-3500 (one band, sharp)[9]
C=O stretch (Amide I Band)1630-1680 (strong)[2][13]
N-H bend (Amide II Band)1510-1570 (strong)[13]
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compounds and information about their structure through fragmentation patterns. The molecular ion peak confirms the formation of the final product.

Compound Molecular Formula Molecular Weight Expected Molecular Ion (M+H)⁺ (m/z) Key Fragment Ions (m/z)
Benzoic Acid (Starting Material)C₇H₆O₂122.12 g/mol 123.04105 ([M-OH]⁺), 77 ([C₆H₅]⁺)
Benzylamine (Starting Material)C₇H₉N107.15 g/mol 108.08106 ([M-H]⁺), 91 ([C₇H₇]⁺)
N-Benzylbenzamide (Final Product)C₁₄H₁₃NO211.26 g/mol 212.10105 ([C₆H₅CO]⁺), 91 ([C₇H₇]⁺)

Note: m/z values correspond to the [M+H]⁺ ion, common in Electrospray Ionization (ESI).[14][15]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample (starting material or purified product) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[16] For monitoring a reaction, a small aliquot can be taken from the reaction mixture, the solvent removed under vacuum, and the residue dissolved in the deuterated solvent.[17]

  • Instrument: Varian Mercury plus (400 MHz) or equivalent NMR spectrometer.[18]

  • Acquisition Parameters:

    • Experiment: Standard ¹H acquisition.

    • Temperature: 298 K.

    • Scans: 16-64 scans, depending on sample concentration.

    • Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used for chemical shift calibration.[19]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., ZnSe or diamond).[20][21] Ensure good contact between the sample and the crystal by applying pressure with the built-in press.[22]

  • Instrument: Perkin-Elmer Spectrum 100 FTIR or equivalent, equipped with a universal ATR accessory.[23]

  • Acquisition Parameters:

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

    • Scans: 16 scans.

    • Resolution: 4 cm⁻¹.

    • Range: 4000-650 cm⁻¹.

  • Cleaning: The ATR crystal must be cleaned thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after each measurement.[22]

Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[24] Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation ([M+H]⁺ formation).[24][25]

  • Instrument: Agilent 6200 Series TOF or equivalent mass spectrometer coupled with an HPLC system for sample introduction.

  • Acquisition Parameters:

    • Ionization Mode: ESI, Positive ion mode.

    • Mass Range: m/z 50-1000.

    • Capillary Voltage: 3500 V.

    • Nebulizer Gas: Nitrogen.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.[10][26]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of starting materials and the final product in a typical drug synthesis process.

G cluster_0 Phase 1: Pre-Reaction Analysis cluster_1 Phase 2: Synthesis & Monitoring cluster_2 Phase 3: Post-Reaction Analysis cluster_3 Phase 4: Data Comparison & Validation SM Starting Material(s) (e.g., Benzoic Acid) Spec_SM Acquire Spectra (NMR, IR, MS) SM->Spec_SM Data_SM Reference Data (Starting Material) Spec_SM->Data_SM Compare Spectroscopic Comparison Data_SM->Compare Reaction Chemical Reaction (Amide Synthesis) Monitoring In-Process Control (e.g., Crude NMR/TLC) Reaction->Monitoring Product Final Product (e.g., N-Benzylbenzamide) Monitoring->Product Workup & Purification Spec_P Acquire Spectra (NMR, IR, MS) Product->Spec_P Data_P Experimental Data (Final Product) Spec_P->Data_P Data_P->Compare Conclusion Confirm Structure, Purity, & Reaction Completion Compare->Conclusion

Caption: Workflow for Spectroscopic Analysis in Chemical Synthesis.

References

A Comparative Guide to Assessing the Purity of Commercial Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of commercial Ethyl 3,6-dichloropyridazine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the consistency of reactions, the quality of downstream products, and the reliability of research data. This document outlines detailed experimental protocols and presents data in a clear, comparative format to aid in the selection of the most appropriate analytical strategy.

Overview of Potential Impurities

The purity of this compound can be affected by impurities stemming from its synthesis process. A common synthetic route involves the chlorination of Ethyl 4,6-dihydroxypyridazine-3-carboxylate using a chlorinating agent such as phosphorus oxychloride, followed by esterification. Based on this, potential impurities may include:

  • Starting Materials: Unreacted Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

  • Intermediates: 3,6-dichloropyridazine-4-carboxylic acid, the unesterified precursor.

  • Byproducts of Incomplete Reaction: Monochloro-hydroxypyridazine derivatives, where only one of the hydroxyl groups has been substituted with chlorine.

  • Isomeric Impurities: Positional isomers that may form during the synthesis.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., chloroform, ethyl acetate).

  • Reagents: Residual chlorinating agents or their degradation products.

A logical workflow for assessing the purity of this compound is outlined below.

cluster_0 Purity Assessment Workflow Sample Commercial Ethyl 3,6-dichloropyridazine-4-carboxylate Screening Initial Screening (TLC, ¹H NMR) Sample->Screening Separation Chromatographic Separation (HPLC, GC) Screening->Separation Quantification Purity Quantification (HPLC, GC, qNMR) Separation->Quantification Identification Impurity Identification (MS, NMR) Separation->Identification Result Purity Report Quantification->Result Identification->Result

Figure 1: General workflow for the purity assessment of this compound.

Comparative Analysis of Analytical Techniques

A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for structural elucidation and impurity identification.

Technique Principle Advantages Limitations Primary Application
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.High resolution for non-volatile and thermally labile compounds. Excellent for quantification.Requires appropriate chromophores for UV detection.Primary method for purity determination and impurity profiling.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and provides structural information for impurity identification.Not suitable for non-volatile or thermally unstable compounds.Analysis of volatile impurities and residual solvents.
¹H NMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Provides detailed structural information. Quantitative NMR (qNMR) for absolute purity determination without a reference standard.Lower sensitivity compared to chromatographic methods for trace impurities.Structural confirmation and quantification of major components.
LC-MS Combination of liquid chromatography separation with mass spectrometry detection.High sensitivity and specificity for a wide range of compounds.Matrix effects can influence ionization and quantification.Identification and quantification of non-volatile impurities.
Elemental Analysis Measures the percentage composition of C, H, N, and other elements.Provides fundamental information on the elemental composition.Does not distinguish between the target compound and isomeric impurities.Confirmation of empirical formula.

Experimental Protocols

The following are detailed protocols for the key analytical techniques for assessing the purity of this compound.

This method is designed for the separation and quantification of the main component and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program: Start with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.

This protocol is suitable for the analysis of volatile impurities and residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh approximately 5-10 mg of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for both the analyte and the internal standard.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

A hypothetical signaling pathway where a derivative of this compound might act as an inhibitor is depicted below.

cluster_1 Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Inhibitor Pyridazine Derivative Inhibitor->Kinase2

Figure 2: Hypothetical inhibition of a kinase signaling pathway by a pyridazine derivative.

Data Presentation and Comparison

To facilitate a direct comparison of the purity of this compound from different commercial suppliers, all quantitative data should be summarized in a structured table.

Supplier Lot Number HPLC Purity (%) GC Purity (%) qNMR Purity (%) Major Impurity 1 (%) Major Impurity 2 (%) Residual Solvents (ppm)
Supplier AL202401A99.299.199.30.3 (Impurity X)0.2 (Impurity Y)150 (Ethyl Acetate)
Supplier BL202401B98.598.698.70.6 (Impurity X)0.4 (Impurity Z)300 (DCM)
Supplier CL202401C99.599.699.70.1 (Impurity Y)< 0.1< 50

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Recommendations

A comprehensive assessment of the purity of commercial this compound requires the use of orthogonal analytical techniques. HPLC is the recommended primary method for routine purity testing and impurity profiling due to its high resolution and quantification capabilities for non-volatile compounds. GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. For an absolute and highly accurate purity determination, qNMR is a powerful tool that does not rely on a reference standard of the analyte. For in-depth structural elucidation of unknown impurities, LC-MS is invaluable.

For researchers and professionals in drug development, it is crucial to not only rely on the certificate of analysis provided by the supplier but also to perform in-house purity verification using at least one of the detailed methods. A combination of chromatographic and spectroscopic techniques will provide the most comprehensive and reliable purity assessment, ensuring the quality and integrity of your research and development activities.

Navigating the Treacherous Waters of Carbonylation: A Guide to Safer Phosgene Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of carbonyl groups is a frequent and often crucial synthetic step. For decades, the go-to reagent for many of these transformations has been phosgene (COCl₂). However, its extreme toxicity and gaseous nature present significant handling and safety challenges. This guide provides an objective comparison of safer, solid and liquid alternatives to phosgene, with a forward look at the potential of novel heterocyclic systems.

While the initial exploration for this guide sought to include pyridazine derivatives as a class of phosgene alternatives, a comprehensive review of the current scientific literature reveals a lack of established pyridazine-based reagents for direct carbonyl transfer reactions. Therefore, this guide will focus on well-documented and commercially available phosgene substitutes, providing the necessary data for an informed choice in your synthetic endeavors.

Phosgene and its Solid/Liquid Surrogates: A Head-to-Head Comparison

The most common and effective alternatives to phosgene are its solid and liquid oligomers: triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate). Other reagents such as carbonyldiimidazole (CDI) and disuccinimidyl carbonate (DSC) also serve as valuable, safer alternatives, particularly in specific applications like the synthesis of ureas and activated esters.

Physical and Reactivity Data

A direct comparison of the physical properties and relative reactivity of these reagents is essential for selecting the appropriate compound for a given transformation.

FeaturePhosgeneDiphosgene (DP)Triphosgene (TP)Carbonyldiimidazole (CDI)Disuccinimidyl Carbonate (DSC)
Physical State Colorless Gas[1]Colorless LiquidWhite Crystalline Solid[1]White Crystalline Solid[1]White to Off-White Crystalline Solid[1]
Melting Point (°C) -118[1]-80[1]116-120[1]215 (decomposes)[1]
Boiling Point (°C) 8.3[1]128203-206Not availableNot applicable
Relative Reactivity ~170 (vs. TP)~19 (vs. TP)1Varies with applicationVaries with application
Key Applications Isocyanates, carbonates, ureas, chloroformates, acid chloridesIsocyanates, carbonates, ureas, chloroformates, acid chloridesIsocyanates, carbonates, ureas, chloroformates, acid chlorides[1]Amide and peptide synthesis, ureas, carbamates[1]Amide bond formation, activated esters[1]

Note: The relative reactivity is based on pseudo-first-order reactions with methanol and should be considered a general guideline.

Performance in Key Synthetic Transformations

The choice of a phosgene alternative often depends on the specific reaction. The following table summarizes the performance of these reagents in the synthesis of isocyanates, a common application in drug development.

ReagentSubstrateProductYield (%)Reference
PhosgeneMethyl 2-amino-3-phenyl-2-butenoateMethyl 2-isocyanato-3-phenyl-2-butenoate68
DiphosgeneMethyl 2-amino-3-phenyl-2-butenoateMethyl 2-isocyanato-3-phenyl-2-butenoate54
Triphosgenep-Iodoanilinep-Iodophenyl isocyanate60[2]
Triphosgenem-Toluidinem-Tolyl isocyanate50[2]

From the data, it is evident that while phosgene often provides higher yields due to its high reactivity, solid alternatives like triphosgene offer a significant safety advantage with comparable, albeit sometimes lower, yields.

Experimental Protocols: Synthesis of Isocyanates Using Triphosgene

The following is a general procedure for the synthesis of isocyanates from primary amines using triphosgene. This protocol is based on established literature methods and should be adapted for specific substrates.[2][3]

General Procedure:

To a stirred solution of triphosgene (1.1 equivalents) in anhydrous dichloromethane (DCM, 2.5 mL/mmol of amine) under an inert atmosphere, a solution of the primary amine (1.0 equivalent) in anhydrous DCM (1 mL/mmol) is added dropwise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes. Subsequently, a solution of triethylamine (3.0 equivalents) in anhydrous DCM (1 mL/mmol) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch and appearance of the N=C=O stretch). Upon completion, the solvent is removed under reduced pressure. The resulting crude isocyanate can be purified by distillation or sublimation.

Reaction Mechanisms and Workflows

Isocyanate Formation using Triphosgene

The reaction of a primary amine with triphosgene proceeds through a series of intermediates to generate the corresponding isocyanate. The overall transformation is depicted in the following workflow.

G cluster_0 Reaction Initiation cluster_1 Isocyanate Formation cluster_2 Base Quenching Triphosgene Triphosgene Carbamoyl Chloride Intermediate Carbamoyl Chloride Intermediate Triphosgene->Carbamoyl Chloride Intermediate Nucleophilic Attack Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Carbamoyl Chloride Intermediate Isocyanate (R-N=C=O) Isocyanate (R-N=C=O) Carbamoyl Chloride Intermediate->Isocyanate (R-N=C=O) Elimination Carbamoyl Chloride Intermediate->Isocyanate (R-N=C=O) HCl HCl Carbamoyl Chloride Intermediate->HCl Triethylammonium Chloride (Et3N.HCl) Triethylammonium Chloride (Et3N.HCl) HCl->Triethylammonium Chloride (Et3N.HCl) Triethylamine (Et3N) Triethylamine (Et3N) Triethylamine (Et3N)->Triethylammonium Chloride (Et3N.HCl)

Caption: General workflow for the synthesis of isocyanates using triphosgene.

Logical Relationship of Phosgene Alternatives

The choice of a phosgene substitute is a balance between reactivity, safety, and ease of handling. The following diagram illustrates the logical relationship between these factors.

G Phosgene Phosgene High Reactivity, High Hazard Diphosgene Diphosgene Phosgene->Diphosgene Increased Safety & Handling Triphosgene Triphosgene Moderate Reactivity, Lower Hazard Diphosgene->Triphosgene Solid Form, Easier Handling CDI / DSC CDI / DSC Lower Reactivity, Minimal Hazard Triphosgene->CDI / DSC Milder, More Specific Applications

Caption: Relationship between phosgene and its alternatives based on safety and reactivity.

The Future of Carbonyl Transfer Reagents: A Role for Pyridazines?

While pyridazine derivatives have not yet been established as mainstream phosgene alternatives, their unique electronic properties and reactivity patterns suggest potential for the development of novel carbonyl transfer reagents. The pyridazine ring is known to be electron-deficient, which could be harnessed to activate a leaving group attached to a carbonyl moiety. Further research into N-acyl pyridazinones or other activated pyridazine systems could pave the way for a new class of tunable and safer carbonylating agents. For now, this remains an area ripe for exploration by synthetic chemists.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3,6-dichloropyridazine-4-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Ethyl 3,6-dichloropyridazine-4-carboxylate, a halogenated heterocyclic compound. Adherence to these protocols is vital to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS from suppliers like Sigma-Aldrich indicates that this compound can cause skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Impervious chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling powders or generating dust, use a NIOSH-approved respirator[2].

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[3][4]. In case of accidental contact, follow the first-aid measures outlined in the SDS, which include rinsing the affected area with plenty of water and seeking medical attention if irritation persists[1][5].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste and send it to an approved waste disposal plant[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][6].

1. Waste Identification and Segregation:

  • Unused or Surplus Chemical: If the pure chemical is to be disposed of, it must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[6]

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with the chemical should also be considered hazardous waste. These items should be collected in a designated, sealed container labeled as hazardous waste with the chemical name listed[6].

  • Solvent Waste: If the compound is dissolved in a solvent, this solution is considered hazardous waste. Halogenated and non-halogenated solvent wastes should be segregated into separate, clearly labeled containers[7].

2. Container Management:

  • Compatibility: Use a leak-proof container made of a material compatible with the chemical waste[6][7]. For chlorinated compounds, glass or appropriate plastic containers are generally suitable.

  • Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations[7]. The date when waste was first added to the container should also be recorded.

  • Closure: Keep waste containers tightly closed except when adding waste[6][8]. Funnels should not be left in the container opening[7].

3. Storage:

  • Satellite Accumulation Area (SAA): Store hazardous waste in a designated SAA that is at or near the point of generation[8][9].

  • Segregation: Store containers of this compound waste separately from incompatible materials, such as strong oxidizing agents[8][10].

  • Secondary Containment: It is best practice to store waste containers in secondary containment to prevent spills[6].

4. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[6][11].

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly[6].

  • Final Disposal: After triple rinsing and air-drying in a fume hood, the defaced container may be disposed of in the regular trash or recycled, depending on institutional policies[6][11].

5. Arranging for Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[6][9]. Do not allow hazardous waste to accumulate in the laboratory for an extended period.

Quantitative Data Summary

ParameterValue/GuidelineSource
Molecular Formula C7H6Cl2N2O2[3]
Molecular Weight 221.04 g/mol [3]
Appearance Yellow to brown oil[12]
Boiling Point 364.2 ± 37.0 °C at 760 mmHg[3]
Density 1.433 ± 0.06 g/cm³[3]
Satellite Accumulation Area Limit (General) Max 55 gallons of hazardous waste[9]
Empty Container Residue Limit (General) < 3% of former contents[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Original Container? start->empty_container waste_type Identify Waste Type ppe->waste_type pure_chem Unused/Surplus Chemical waste_type->pure_chem Pure Chemical contaminated_solid Contaminated Solids (Gloves, Pipettes, etc.) waste_type->contaminated_solid Solid Waste contaminated_liquid Contaminated Liquid (e.g., Solvent Mixture) waste_type->contaminated_liquid Liquid Waste containerize_pure Place in a labeled Hazardous Waste container pure_chem->containerize_pure containerize_solid Collect in a designated, labeled Hazardous Waste bag/container contaminated_solid->containerize_solid segregate_liquid Segregate into Halogenated Waste Container contaminated_liquid->segregate_liquid store Store in designated Satellite Accumulation Area (SAA) containerize_pure->store containerize_solid->store segregate_liquid->store pickup Contact EHS for Hazardous Waste Pickup store->pickup end End: Proper Disposal pickup->end empty_container->waste_type No triple_rinse Triple Rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular trash/recycling triple_rinse->dispose_container collect_rinsate->segregate_liquid

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 3,6-dichloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Ethyl 3,6-dichloropyridazine-4-carboxylate (CAS No. 34127-22-5). Adherence to these procedures is critical to ensure a safe laboratory environment and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the required equipment.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Provides a barrier against splashes and airborne particles, protecting the eyes and face from irritation.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat.Prevents direct skin contact, which can cause irritation. Ensure gloves are inspected before use and removed properly to avoid contamination.
Respiratory Protection NIOSH/MSHA-approved respirator.Necessary when working outside of a certified chemical fume hood or when there is a risk of generating aerosols or dust.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of the chemical and the safety of laboratory personnel.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the formation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.

  • Spill Management: In the event of a spill, evacuate the area and wear appropriate PPE before cleaning. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.

Storage Conditions
  • Container: Store in a tightly closed, properly labeled container.

  • Environment: Keep the container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. This procedure should only be performed by trained personnel in a controlled laboratory setting.

  • Reaction Setup: In a 350 mL Schlenk flask purged with nitrogen, combine Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol) with phosphorus oxychloride (38 mL, 408 mmol).[2]

  • Heating: Seal the vessel and heat the reaction mixture to 100°C for 3.5 hours.[2]

  • Workup:

    • Cool the reaction to room temperature and remove the excess phosphorus oxychloride under vacuum.[2]

    • Dissolve the crude oil in chloroform and re-concentrate.[2]

    • Carefully pour the concentrated crude product into ice water and rinse with ethyl acetate.[2]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.[2]

  • Purification:

    • Combine the organic layers and wash twice with water and once with brine (saturated aqueous sodium chloride).[2]

    • Dry the organic layer over sodium sulfate, filter, and concentrate.[2]

    • Purify the final product using automated chromatography (5-90% Ethyl Acetate:Hexanes) to yield this compound.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Classification: This compound is a halogenated organic waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container for halogenated waste.

  • Disposal Route: Dispose of the chemical waste and any contaminated materials through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

Emergency Procedures

In case of exposure, follow these first-aid measures immediately.

Exposure Route First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather and Inspect Materials prep_fumehood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Experimental Protocol handling_weigh->handling_reaction handling_observe Monitor Reaction handling_reaction->handling_observe disposal_collect Collect Halogenated Waste handling_observe->disposal_collect End of Experiment disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store cleanup_decontaminate Decontaminate Work Area disposal_store->cleanup_decontaminate After Waste Segregation cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,6-dichloropyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,6-dichloropyridazine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.